2-Amino-4-(trifluoromethoxy)benzoic acid
Description
BenchChem offers high-quality 2-Amino-4-(trifluoromethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(trifluoromethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-4-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)15-4-1-2-5(7(13)14)6(12)3-4/h1-3H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGYWJHVDZKDIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-4-(trifluoromethoxy)benzoic acid
Introduction and Significance
2-Amino-4-(trifluoromethoxy)benzoic acid (also known as 4-(trifluoromethoxy)anthranilic acid) is a fluorinated aromatic building block of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethoxy (-OCF₃) group, a lipophilic hydrogen bond acceptor, can substantially enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This makes the title compound a valuable starting material for the synthesis of a wide range of pharmacologically active molecules, including kinase inhibitors, receptor antagonists, and other complex heterocyclic systems.
This guide provides a comprehensive, field-proven protocol for the synthesis of 2-Amino-4-(trifluoromethoxy)benzoic acid, structured as a two-step process. The narrative emphasizes the causal relationships behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical transformations. The protocol is designed as a self-validating system, incorporating quality control checkpoints to ensure the integrity of the final product.
Overview of the Synthetic Strategy
The most reliable and scalable synthetic route to 2-Amino-4-(trifluoromethoxy)benzoic acid involves a two-stage process commencing from the commercially available 4-(trifluoromethoxy)benzoic acid.
-
Electrophilic Nitration: The first stage is the regioselective nitration of the starting material. The trifluoromethoxy group is an ortho-, para-directing deactivator. However, due to steric hindrance from the carboxylic acid group at position 1, the incoming electrophile (the nitronium ion, NO₂⁺) is directed predominantly to the C2 position.
-
Catalytic Hydrogenation: The second stage involves the reduction of the nitro group of the intermediate, 2-Nitro-4-(trifluoromethoxy)benzoic acid, to the corresponding primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, selectivity, and clean reaction profile, typically yielding the desired product with high purity.
The overall synthetic workflow is depicted below.
Caption: Overall workflow for the synthesis of 2-Amino-4-(trifluoromethoxy)benzoic acid.
Stage 1: Synthesis of 2-Nitro-4-(trifluoromethoxy)benzoic acid
This stage focuses on the regioselective nitration of 4-(trifluoromethoxy)benzoic acid. The use of a mixed acid system (nitric and sulfuric acid) is standard for generating the highly electrophilic nitronium ion required for the reaction.
Mechanistic Rationale
Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the powerful electrophile, the nitronium ion (NO₂⁺). The electron-withdrawing nature of both the carboxylic acid and trifluoromethoxy groups deactivates the aromatic ring towards electrophilic substitution, necessitating strong reaction conditions. However, the lone pairs on the oxygen of the -OCF₃ group direct the substitution to the ortho and para positions. Since the para position is blocked by the carboxylic acid, the nitration occurs at the ortho position (C2). Temperature control is critical to prevent over-nitration and the formation of side products.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-(trifluoromethoxy)benzoic acid | 330-12-1 | 206.12 | 10.3 g | 50.0 | 1.0 |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 50 mL | ~920 | ~18.4 |
| Nitric Acid (70%) | 7697-37-2 | 63.01 | 4.0 mL | ~63.0 | ~1.26 |
| Ice | N/A | 18.02 | As needed | N/A | N/A |
| Deionized Water | 7732-18-5 | 18.02 | As needed | N/A | N/A |
Detailed Experimental Protocol
-
Reactor Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.
-
Acid Charging: Carefully add concentrated sulfuric acid (50 mL) to the flask and cool the acid to 0-5 °C with stirring.
-
Substrate Addition: Slowly add 4-(trifluoromethoxy)benzoic acid (10.3 g, 50.0 mmol) portion-wise to the cold sulfuric acid, ensuring the internal temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (4.0 mL) to 10 mL of chilled concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise via the dropping funnel to the solution of the benzoic acid over a period of 30-45 minutes. Critically maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).
-
Work-up and Isolation: Carefully pour the reaction mixture onto approximately 200 g of crushed ice with vigorous stirring. A precipitate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7). Dry the resulting solid, 2-Nitro-4-(trifluoromethoxy)benzoic acid, under vacuum at 50 °C. The product is typically obtained as a pale yellow solid and is often of sufficient purity for the next step. If required, recrystallization from an ethanol/water mixture can be performed.
Stage 2: Synthesis of 2-Amino-4-(trifluoromethoxy)benzoic acid
This stage involves the reduction of the nitro intermediate to the target amine via catalytic hydrogenation. This method is highly selective for the nitro group and generally does not affect the carboxylic acid or the trifluoromethoxy group under the prescribed conditions.
Mechanistic Rationale
In catalytic hydrogenation, molecular hydrogen (H₂) is activated on the surface of a metal catalyst, typically palladium on an activated carbon support (Pd/C). The nitro compound also adsorbs onto the catalyst surface, where it undergoes a stepwise reduction. The process involves the transfer of six electrons and protons, proceeding through nitroso and hydroxylamine intermediates to yield the final amine. The reaction is typically carried out in a solvent that can dissolve the starting material and is inert to the reaction conditions, such as methanol or ethanol.
Caption: Simplified mechanism of nitro group reduction via catalytic hydrogenation.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Nitro-4-(trifluoromethoxy)benzoic acid | 175277-68-6 | 251.11 | 10.0 g | 39.8 | From Stage 1 |
| Palladium on Carbon (10 wt. %, wet) | 7440-05-3 | 106.42 (Pd) | ~1.0 g | ~0.94 (Pd) | Catalyst, handle with care (pyrophoric when dry) |
| Methanol | 67-56-1 | 32.04 | 150 mL | N/A | Solvent |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | 50-60 psi | N/A | Reducing agent |
| Celite® (or other filter aid) | 61790-53-2 | N/A | As needed | N/A | For filtration |
Detailed Experimental Protocol
-
Reactor Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 2-Nitro-4-(trifluoromethoxy)benzoic acid (10.0 g, 39.8 mmol) and methanol (150 mL).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (~1.0 g). Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Handle with appropriate care.
-
Hydrogenation: Seal the hydrogenation vessel. Purge the system several times with nitrogen to remove all oxygen, then purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi.
-
Reaction: Begin vigorous stirring or shaking and maintain the reaction at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 4-8 hours.
-
Work-up: Once hydrogen uptake ceases, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.
-
Isolation and Purification: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the target compound, 2-Amino-4-(trifluoromethoxy)benzoic acid. It can be further purified by recrystallization from an ethanol/water mixture to yield a white to off-white crystalline solid.
Characterization and Quality Control
Validation of the final product's identity and purity is essential. The following are expected analytical data for the synthesized compounds.
| Compound | CAS Number | Molecular Formula | Expected Appearance | Expected Melting Point (°C) |
| 2-Nitro-4-(trifluoromethoxy)benzoic acid | 175277-68-6 | C₈H₄F₃NO₅ | Pale yellow solid | 145-150 |
| 2-Amino-4-(trifluoromethoxy)benzoic acid | 175277-69-7 | C₈H₆F₃NO₃ | White to off-white solid | 168-172 |
Expected ¹H NMR Data (400 MHz, DMSO-d₆) for 2-Amino-4-(trifluoromethoxy)benzoic acid:
-
δ 7.75 (d, J=8.8 Hz, 1H): Aromatic proton at C6.
-
δ 6.85 (d, J=2.4 Hz, 1H): Aromatic proton at C3.
-
δ 6.65 (dd, J=8.8, 2.4 Hz, 1H): Aromatic proton at C5.
-
~6.5 (br s, 2H): Amine (-NH₂) protons.
-
~13.0 (br s, 1H): Carboxylic acid (-COOH) proton.
Safety and Handling
-
Nitration: The nitration reaction is highly exothermic and involves the use of corrosive and strong oxidizing acids. It must be conducted in a well-ventilated fume hood with strict temperature control. Personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, is mandatory. A quench bath (e.g., sodium bicarbonate solution) should be readily available.
-
Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure and a potentially pyrophoric catalyst. The hydrogenation apparatus must be properly rated for the intended pressure. Ensure the system is free of leaks and that all oxygen has been removed by purging with an inert gas before introducing hydrogen. The palladium catalyst should be handled while wet or under an inert atmosphere to prevent ignition upon contact with air.
References
- Google Patents. Method for producing 2-amino-4-fluorobenzoic acid. JPH0586000A.
- Google Patents. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. EP1853548B1.
-
National Center for Biotechnology Information. PubChem Compound Summary for CAS-No. 330-12-1, 4-(Trifluoromethoxy)benzoic acid. Available at: [Link]
-
Goodman, A. Organic Syntheses Procedure: 2-amino-3-fluorobenzoic acid. Available at: [Link]
physicochemical properties of 2-Amino-4-(trifluoromethoxy)benzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-(trifluoromethoxy)benzoic acid
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. 2-Amino-4-(trifluoromethoxy)benzoic acid is a substituted anthranilic acid derivative that stands out as a molecule of significant interest. Its value lies in the unique combination of a reactive amino-benzoic acid scaffold with the electronically and sterically distinct trifluoromethoxy (-OCF3) group. The -OCF3 moiety is renowned for its ability to enhance crucial drug-like properties, including metabolic stability, membrane permeability, and binding affinity, by modulating lipophilicity and electronic character[1][2].
This technical guide offers an in-depth exploration of the . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It provides context, explains the structural basis for the molecule's properties, and presents detailed, field-proven protocols for their experimental determination. The insights herein are intended to empower researchers to fully leverage this versatile building block in their synthetic and developmental endeavors.
Molecular Identity and Structure
Accurate identification is the foundation of all scientific investigation. 2-Amino-4-(trifluoromethoxy)benzoic acid is defined by a unique set of identifiers and a specific arrangement of functional groups that dictate its chemical behavior.
| Identifier | Value | Source |
| IUPAC Name | 2-Amino-4-(trifluoromethoxy)benzoic acid | N/A |
| CAS Number | 1259323-62-0 | [3] |
| Molecular Formula | C₈H₆F₃NO₃ | [3] |
| Molecular Weight | 221.13 g/mol | [3] |
| MDL Number | MFCD15526983 | [3] |
The molecule's architecture features an aniline ring substituted with a carboxylic acid and a trifluoromethoxy group. The ortho-relationship of the amine and carboxylic acid defines it as an anthranilic acid derivative, a scaffold present in numerous bioactive compounds[4]. The trifluoromethoxy group at the C4 position exerts a powerful influence on the molecule's electronic and physical nature.
Caption: Relationship between molecular structure and key properties.
Spectroscopic Profile (Expected)
Spectroscopic analysis is essential for structure confirmation and purity assessment. Below are the expected spectral characteristics for 2-Amino-4-(trifluoromethoxy)benzoic acid based on its functional groups and data from analogous structures.[5][6][7]
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¹H NMR: The spectrum in a solvent like DMSO-d₆ should reveal distinct signals. The aromatic region would likely show three protons in a complex splitting pattern (ABC system). A broad singlet for the two -NH₂ protons and a very broad singlet for the acidic -COOH proton would be expected, with chemical shifts that are concentration and solvent-dependent.
-
¹³C NMR: Eight distinct carbon signals are anticipated. Key signals would include the carbonyl carbon (~165-170 ppm), the carbon attached to the -OCF₃ group (a quartet due to C-F coupling, ~121 ppm), and the remaining aromatic carbons.
-
¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group. This is a highly sensitive and unambiguous signal for confirming the presence of this moiety.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would confirm the functional groups:
-
O-H stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹
-
N-H stretch (Amine): Two sharp peaks around 3300-3500 cm⁻¹
-
C=O stretch (Carbonyl): Strong, sharp peak around 1680-1710 cm⁻¹
-
C-F stretch: Strong absorptions in the 1000-1300 cm⁻¹ region.
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be readily observable at m/z 221. Key fragmentation patterns would likely involve the loss of -OH (m/z 204) and -COOH (m/z 176).
Experimental Determination of Key Properties
To ensure scientific rigor, direct experimental measurement of physicochemical properties is paramount. The following protocols are self-validating and represent industry-standard methodologies.
Protocol 4.1: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
This method provides a precise measure of the acidity of the carboxylic acid functional group. The choice of potentiometric titration is based on its reliability and direct measurement of proton dissociation.
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
System Preparation: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) at a constant temperature (e.g., 25 °C).
-
Analyte Preparation: Accurately weigh approximately 10-20 mg of 2-Amino-4-(trifluoromethoxy)benzoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol (up to 50% v/v) can be used, but the resulting "apparent pKa" (pKa*) must be noted.
-
Titration: Place the solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Titrate the solution with a standardized solution of a strong base (e.g., 0.01 M NaOH), adding the titrant in small, precise increments (e.g., 0.02 mL).
-
Data Acquisition: Record the pH value after each increment of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the first derivative of the curve. The pKa is the pH value at the half-equivalence point.
Protocol 4.2: Purity and Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the gold standard for assessing the purity of aromatic compounds and for their quantification in various matrices.[8] The aromatic nature of the target molecule makes it an ideal candidate for UV detection.
Methodology:
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV-Vis detector, and an autosampler.
-
Mobile Phase Preparation: Prepare a two-solvent mobile phase.
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The C18 column separates compounds based on hydrophobicity. The acidic mobile phase ensures the carboxylic acid and amino groups are in a consistent protonation state, leading to sharp, reproducible peaks.
-
-
Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water. Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution.
-
Sample Preparation: Dissolve the test sample in the same diluent as the standards to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: ~254 nm or a wavelength of maximum absorbance determined by a UV scan.
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Validation and Analysis: Inject the calibration standards to generate a linear calibration curve (Peak Area vs. Concentration). The purity of the test sample is determined by the percentage of the main peak area relative to the total peak area. The concentration is calculated from the calibration curve.
Applications and Significance
The unique properties of 2-Amino-4-(trifluoromethoxy)benzoic acid make it a highly valuable intermediate in several research areas:
-
Drug Discovery: As a fragment or building block, it can be incorporated into larger molecules to enhance their pharmacokinetic profile. The trifluoromethoxy group can improve metabolic stability by blocking sites susceptible to oxidative metabolism and can increase lipophilicity to improve cell membrane penetration.[1][2] The anthranilic acid core is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs).[4]
-
Agrochemicals: Similar to pharmaceuticals, the -OCF₃ group can enhance the efficacy and environmental persistence of herbicides and pesticides.[9]
-
Materials Science: Fluorinated aromatic carboxylic acids are used in the synthesis of specialized polymers and liquid crystals, where the fluorine content can impart desirable properties such as thermal stability and unique optical characteristics.[2]
Safety and Handling
-
Personal Protective Equipment (PPE): Always use a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Hazards: May cause skin, eye, and respiratory tract irritation.[10]
Conclusion
2-Amino-4-(trifluoromethoxy)benzoic acid is more than just a chemical intermediate; it is an enabling tool for innovation. Its distinct physicochemical properties, driven by the strategic placement of the amino, carboxylic acid, and trifluoromethoxy groups, offer a compelling advantage for the design of novel pharmaceuticals and advanced materials. While some experimental data remains to be publicly documented, this guide provides a robust framework based on sound scientific principles and established analytical methods for its characterization and application. By understanding and experimentally verifying its properties using the protocols described, researchers can confidently and effectively integrate this potent building block into their discovery workflows.
References
- [No Source Provided]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 351010, 2-Amino-4-methoxybenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 302932, 2,3,4-Trifluorobenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9966, 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
- Salmaso, V., & Schote, A. B. (2018).
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- [No Source Provided]
- [No Source Provided]
- [No Source Provided]
- Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
- [No Source Provided]
- [No Source Provided]
- [No Source Provided]
- Li, J., & Long, S. (2023). 4-Fluoro-2-(phenylamino)benzoic acid.
- [No Source Provided]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 2-aMino-4-(trifluoroMethoxy)benzoic acid | 1259323-62-0 [chemicalbook.com]
- 4. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR [m.chemicalbook.com]
- 6. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum [chemicalbook.com]
- 7. 2-AMINO-4-METHOXY-BENZOIC ACID(4294-95-5) 1H NMR spectrum [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 2-Amino-4-(trifluoromethyl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to 2-Amino-4-(trifluoromethoxy)benzoic acid
CAS Number: 1259323-62-0
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Amino-4-(trifluoromethoxy)benzoic acid, a fluorinated building block of significant interest to researchers and professionals in drug discovery and medicinal chemistry. While detailed experimental data for this specific compound, CAS 1259323-62-0, is not extensively available in public literature, this guide synthesizes foundational knowledge and draws upon established principles and data from structurally analogous compounds to provide a robust framework for its study and application. We will delve into its physicochemical properties, plausible synthetic routes, potential applications as a key intermediate in pharmaceutical development, state-of-the-art analytical characterization techniques, and essential safety and handling protocols. The strategic incorporation of the trifluoromethoxy group is known to significantly influence a molecule's metabolic stability and lipophilicity, making this compound a valuable scaffold in the design of novel therapeutics.[1] This guide aims to equip researchers with the necessary technical insights and field-proven methodologies to effectively utilize 2-Amino-4-(trifluoromethoxy)benzoic acid in their research and development endeavors.
Introduction and Significance
2-Amino-4-(trifluoromethoxy)benzoic acid belongs to the class of fluorinated benzoic acid derivatives, which are pivotal in modern medicinal chemistry. The introduction of fluorine-containing moieties, such as the trifluoromethoxy (-OCF3) group, into organic molecules can dramatically alter their physical, chemical, and biological properties.[2] Unlike the more common trifluoromethyl (-CF3) group, the trifluoromethoxy group offers a unique electronic profile, acting as a lipophilic hydrogen bond acceptor, which can fine-tune a drug candidate's interaction with biological targets.
The anthranilic acid core (2-aminobenzoic acid) is a well-established pharmacophore found in a variety of therapeutic agents, notably as a key structural component of some non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of the trifluoromethoxy group at the 4-position is anticipated to enhance metabolic stability by blocking potential sites of oxidation, improve membrane permeability, and modulate the acidity of the carboxylic acid group. These modifications can lead to improved pharmacokinetic profiles, such as increased bioavailability and longer half-life, which are critical for developing effective and safe pharmaceuticals.[1]
This guide provides a detailed exploration of 2-Amino-4-(trifluoromethoxy)benzoic acid, offering both established data and expert-driven insights into its synthesis, characterization, and application.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental for its effective use in synthesis and formulation. While comprehensive experimental data for 2-Amino-4-(trifluoromethoxy)benzoic acid is limited, the following table summarizes its known identifiers and key properties.
| Property | Value | Source(s) |
| CAS Number | 1259323-62-0 | [3][4] |
| Molecular Formula | C8H6F3NO3 | [3][4] |
| Molecular Weight | 221.13 g/mol | [3][4] |
| MDL Number | MFCD15526983 | [4] |
| Purity | Typically ≥98% (by HPLC) | [4] |
| Appearance | Expected to be a solid | |
| Storage | Store in a dry, sealed place at room temperature. | [4] |
Note: Properties such as melting point, boiling point, and solubility in various solvents have not been definitively published for this specific compound. Researchers should perform experimental determinations for these critical parameters.
Synthesis of 2-Amino-4-(trifluoromethoxy)benzoic acid
Proposed Synthetic Workflow
The following diagram illustrates a logical, multi-step synthesis of 2-Amino-4-(trifluoromethoxy)benzoic acid from a commercially available starting material.
Caption: Proposed synthetic workflow for 2-Amino-4-(trifluoromethoxy)benzoic acid.
Experimental Protocol (Representative)
The following protocol is a representative example based on analogous chemical transformations. It is crucial that this procedure is optimized and validated in a laboratory setting.
Step 1: Nitration of 1-Chloro-4-(trifluoromethoxy)benzene
-
To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.
-
Slowly add 1-chloro-4-(trifluoromethoxy)benzene.
-
Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-5-(trifluoromethoxy)nitrobenzene.
Step 2: Cyanation of 2-Chloro-5-(trifluoromethoxy)nitrobenzene
-
Combine the crude product from Step 1 with copper(I) cyanide in a high-boiling point aprotic solvent (e.g., DMF or NMP).
-
Heat the mixture to a high temperature (e.g., 150-180°C) and stir for several hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to yield crude 4-(trifluoromethoxy)-2-nitrobenzonitrile.
Step 3: Hydrolysis of 4-(Trifluoromethoxy)-2-nitrobenzonitrile
-
To a mixture of concentrated sulfuric acid and water, add the crude nitrile from Step 2.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and pour it onto ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain crude 4-(trifluoromethoxy)-2-nitrobenzoic acid.
Step 4: Reduction of 4-(Trifluoromethoxy)-2-nitrobenzoic acid
-
Dissolve the crude nitrobenzoic acid from Step 3 in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.[5]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-4-(trifluoromethoxy)benzoic acid.
-
The final product can be further purified by recrystallization from a suitable solvent system.
Applications in Drug Development and Medicinal Chemistry
2-Amino-4-(trifluoromethoxy)benzoic acid is a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. Its structural features allow for diverse chemical modifications.
-
Amine Group: Can be acylated, alkylated, or used in the formation of heterocyclic rings (e.g., quinazolinones).
-
Carboxylic Acid Group: Can be converted to esters, amides, or acid chlorides, enabling coupling with a wide range of molecules.
-
Aromatic Ring: Can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.
The trifluoromethoxy group, in particular, makes this compound an attractive starting material for developing drugs targeting various therapeutic areas, including oncology, inflammation, and central nervous system disorders. Its ability to enhance metabolic stability and membrane permeability is a key advantage in modern drug design.
Conceptual Workflow: Synthesis of a Bioactive Scaffold
The following diagram illustrates how 2-Amino-4-(trifluoromethoxy)benzoic acid can be used as a key intermediate in the synthesis of a hypothetical quinazolinone-based drug scaffold, a common motif in kinase inhibitors.
Caption: Conceptual workflow for the use of 2-Amino-4-(trifluoromethoxy)benzoic acid in pharmaceutical synthesis.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and quality of 2-Amino-4-(trifluoromethoxy)benzoic acid. A combination of chromatographic and spectroscopic techniques should be employed.
Summary of Analytical Techniques
| Technique | Purpose | Expected Observations/Parameters |
| HPLC | Purity assessment and quantification. | Reversed-phase C18 column with a mobile phase gradient of water (with 0.1% TFA) and acetonitrile. UV detection at a wavelength determined by a UV scan of the analyte. |
| LC-MS | Molecular weight confirmation and impurity identification. | Provides the mass-to-charge ratio (m/z) corresponding to the molecular ion of the compound. |
| ¹H NMR | Structural elucidation. | Expected to show distinct signals for the aromatic protons and the amine and carboxylic acid protons. The solvent of choice (e.g., DMSO-d6) will affect the chemical shifts. |
| ¹³C NMR | Structural confirmation. | Expected to show 8 distinct signals corresponding to the carbon atoms in the molecule. |
| FTIR | Functional group identification. | Characteristic absorption bands for N-H (amine), C=O (carboxylic acid), O-H (carboxylic acid), and C-F (trifluoromethoxy) bonds. |
Representative Analytical Protocols
The following are generalized protocols that should be adapted and validated for the specific compound and instrumentation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in water) and Solvent B (Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6). Add Tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature using standard pulse programs.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2-Amino-4-(trifluoromethoxy)benzoic acid. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely public, data from structurally similar compounds (e.g., other aminobenzoic acid derivatives) suggest the following hazards and handling recommendations.[6] A downloadable MSDS may be available from some suppliers.[3]
Hazard Identification (Inferred)
-
Signal Word: Warning
-
Hazard Statements:
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
-
-
Pictogram: GHS07 (Exclamation Mark)
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
First Aid Measures (General)
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
References
- JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
-
2-Amino-6-(trifluoromethoxy)benzoic acid. MySkinRecipes. [Link]
-
Applications of fluorine-containing amino acids for drug design. PubMed. [Link]
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- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 2-amino-4-(trifluoromethoxy)- | CymitQuimica [cymitquimica.com]
- 4. CAS 1259323-62-0 | 2-Amino-4-(trifluoromethoxy)benzoic acid - Synblock [synblock.com]
- 5. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
Spectroscopic Characterization of 2-Amino-4-(trifluoromethoxy)benzoic acid: A Technical Guide
Introduction
2-Amino-4-(trifluoromethoxy)benzoic acid is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethoxy group imparts unique electronic properties and metabolic stability, making it a valuable building block in the design of novel pharmaceuticals and functional materials. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Amino-4-(trifluoromethoxy)benzoic acid, along with detailed protocols for data acquisition. The presented spectral data are predicted based on the analysis of structurally related compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Amino-4-(trifluoromethoxy)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR are indispensable for a complete characterization.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number, environment, and connectivity of the protons in the molecule.
Expected ¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | H-6 |
| ~6.8-7.0 | d | 1H | H-5 |
| ~6.7-6.9 | s | 1H | H-3 |
| ~5.0-6.0 (broad) | s | 2H | -NH₂ |
| ~10.0-12.0 (broad) | s | 1H | -COOH |
Interpretation and Rationale:
-
The aromatic protons (H-3, H-5, and H-6) will appear in the downfield region (δ 6.5-8.5 ppm). The proton at the 6-position is expected to be the most deshielded due to the anisotropic effect of the adjacent carboxylic acid group.
-
The amino protons (-NH₂) and the carboxylic acid proton (-COOH) are expected to be broad singlets and their chemical shifts can vary significantly with concentration, solvent, and temperature due to hydrogen bonding and exchange with residual water in the solvent. A D₂O exchange experiment can confirm these assignments, as the signals for these exchangeable protons will disappear.
Experimental Protocol for ¹H NMR
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Expected ¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) | Assignment |
| ~168-172 | s | -COOH |
| ~150-155 | q, ¹JCF ≈ 255 Hz | -OCF₃ |
| ~148-152 | s | C-2 |
| ~132-135 | q, ²JCCF ≈ 4-5 Hz | C-4 |
| ~120-125 | s | C-6 |
| ~115-120 | s | C-5 |
| ~110-115 | s | C-1 |
| ~105-110 | s | C-3 |
Interpretation and Rationale:
-
The carboxylic acid carbon will be the most downfield signal.
-
The carbon of the trifluoromethoxy group (-OCF₃) will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond C-F coupling constant (¹JCF) of approximately 255 Hz.[1]
-
The carbon directly attached to the -OCF₃ group (C-4) will also show a smaller quartet splitting due to two-bond coupling (²JCCF).[2]
-
The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing trifluoromethoxy and carboxylic acid groups.
Experimental Protocol for ¹³C NMR
Caption: Workflow for acquiring a ¹³C NMR spectrum.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides direct information about the fluorine-containing functional group.
Expected ¹⁹F NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -58 to -60 | s | -OCF₃ |
Interpretation and Rationale:
-
The trifluoromethoxy group is expected to show a singlet in the ¹⁹F NMR spectrum, as there are no neighboring fluorine or hydrogen atoms to cause splitting.
-
The chemical shift is highly dependent on the electronic environment. The electron-donating amino group and the electron-withdrawing carboxylic acid group on the benzene ring will influence the exact chemical shift. The typical range for an aromatic trifluoromethoxy group is around -58 to -60 ppm relative to CFCl₃.[3]
Experimental Protocol for ¹⁹F NMR
Caption: Workflow for acquiring a ¹⁹F NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretching (asymmetric and symmetric) |
| 3300-2500 | Strong, Very Broad | O-H stretching (carboxylic acid) |
| ~1700-1670 | Strong | C=O stretching (carboxylic acid) |
| ~1620-1600 | Medium | N-H bending |
| ~1600, ~1500 | Medium-Strong | C=C stretching (aromatic ring) |
| ~1250-1150 | Strong | C-F stretching (asymmetric and symmetric of -OCF₃) |
| ~1100-1000 | Strong | C-O stretching (-OCF₃) |
Interpretation and Rationale:
-
The N-H stretches of the primary amine will appear as two bands in the 3400-3200 cm⁻¹ region.
-
The O-H stretch of the carboxylic acid will be a very broad band from 3300-2500 cm⁻¹ due to hydrogen bonding.
-
The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1700-1670 cm⁻¹.
-
The C-F stretching vibrations of the trifluoromethoxy group are expected to be very strong and will appear in the 1250-1150 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy
Caption: Workflow for acquiring an IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected MS Data (Predicted)
| m/z | Interpretation |
| 221.04 | [M]⁺ (Molecular Ion) for C₈H₆F₃NO₃ |
| 204.04 | [M-OH]⁺ |
| 176.04 | [M-COOH]⁺ |
| 156.03 | [M-COOH-HF]⁺ |
Interpretation and Rationale:
-
The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound (221.13 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH).
-
The trifluoromethoxy group is relatively stable, but fragmentation involving the loss of HF or the entire -OCF₃ group may also be observed.
Experimental Protocol for Mass Spectrometry
Caption: Workflow for acquiring a mass spectrum.
Conclusion
The combination of NMR, IR, and MS provides a powerful and complementary suite of analytical techniques for the comprehensive characterization of 2-Amino-4-(trifluoromethoxy)benzoic acid. While the data presented in this guide are based on predictions from structurally similar compounds, the detailed experimental protocols provide a robust framework for researchers to acquire and interpret the actual spectroscopic data for this important molecule. This will enable its unambiguous identification, facilitate quality control, and support its application in various scientific endeavors.
References
- A Comparative Spectral Analysis of 2-, 3-, and 4-Aminobenzoic Acid Isomers - Benchchem. (n.d.).
- Supporting Information. (n.d.).
- UV-Vis Spectrum of 4-Aminobenzoic Acid - SIELC Technologies. (n.d.).
-
Paul, W. L. (1973). UV spectrophotometric analysis of aminobenzoic acid tablets. Journal of Pharmaceutical Sciences, 62(4), 660–662. Retrieved from [Link]
-
Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. (2021). Research Journal of Pharmacy and Technology, 14(10), 5313-5318. Retrieved from [Link]
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Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid. (n.d.). Taylor & Francis. Retrieved from [Link]
- Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline - Benchchem. (n.d.).
-
2-Fluoro-4-(methoxycarbonyl)benzoic acid. (n.d.). National Institutes of Health. Retrieved from [Link]
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). National Institutes of Health. Retrieved from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Fluorine NMR. (n.d.). Retrieved from [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
19F NMR Reference Standards. (n.d.). Retrieved from [Link]
-
Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. (2022). Retrieved from [Link]
-
Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. (n.d.). National Institutes of Health. Retrieved from [Link]
- Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid - Benchchem. (n.d.).
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2025). ResearchGate. Retrieved from [Link]
-
4-Amino-2-(trifluoromethyl)benzoic acid - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
19Flourine NMR. (n.d.). Retrieved from [Link]
-
Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2025). Retrieved from [Link]
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- Method for producing 2-amino-4-fluorobenzoic acid. (n.d.). Google Patents.
-
Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). DergiPark. Retrieved from [Link]
-
2-Amino-3,4,5,6-tetrafluorobenzoic acid. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Benzoic acid, 2-amino-. (n.d.). NIST WebBook. Retrieved from [Link]
-
IR Spectrum of 2-amino benzoic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Amino Acid Analysis by Means of MALDI TOF Mass Spectrometry or MALDI TOF/TOF Tandem Mass Spectrometry. (n.d.). PubMed. Retrieved from [Link]
-
Amino acids. (n.d.). Medizinische Fakultät Münster. Retrieved from [Link]
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Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). National Institutes of Health. Retrieved from [Link]
-
Amino acid sequence assignment from single molecule peptide sequencing data using a two-stage classifier. (2023). bioRxiv. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Organic Solvent Solubility of 2-Amino-4-(trifluoromethoxy)benzoic Acid
Foreword for the Researcher
In the landscape of drug discovery and development, the journey of a molecule from a promising candidate to a viable therapeutic is paved with critical physicochemical data. Among these, solubility stands as a cornerstone property, profoundly influencing bioavailability, formulation feasibility, and the reliability of in vitro screening results. This guide is dedicated to 2-Amino-4-(trifluoromethoxy)benzoic acid, a compound of interest whose fluorinated structure presents unique opportunities and challenges.
Publicly available, quantitative solubility data for this specific molecule is sparse. Therefore, this document deviates from a simple data repository. Instead, it serves as a comprehensive technical guide, empowering researchers, scientists, and drug development professionals with the foundational knowledge and field-proven methodologies required to determine, understand, and leverage the organic solvent solubility of this compound. We will delve into the causality behind experimental choices, provide a self-validating protocol, and ground our discussion in authoritative principles of physical chemistry and pharmaceutical science.
The Molecular Profile: Understanding 2-Amino-4-(trifluoromethoxy)benzoic Acid
To predict and interpret the solubility of 2-Amino-4-(trifluoromethoxy)benzoic acid, we must first dissect its molecular architecture. The structure is an amalgamation of three key functional groups, each contributing distinct physicochemical characteristics:
-
An Aromatic Carboxylic Acid (-COOH): This group is acidic and capable of donating a proton. It is a primary site for hydrogen bonding, suggesting favorable interactions with polar and protic solvents.
-
An Aromatic Amine (-NH2): This group is basic and can act as a hydrogen bond donor. Its presence introduces a degree of polarity and potential for acid-base interactions.
-
A Trifluoromethoxy Group (-OCF3): This substituent is highly lipophilic and electron-withdrawing. The trifluoromethoxy group significantly increases the molecule's lipophilicity compared to a methoxy group, which can enhance solubility in less polar organic solvents.[1] It also influences the electronic properties of the entire aromatic system.
The interplay of these groups—an acidic site, a basic site, and a bulky, lipophilic region—results in an amphiphilic molecule with complex solubility behavior that will be highly dependent on the nature of the solvent.
Physicochemical Properties of Structural Analogs
| Property | 2-Amino-4-(trifluoromethyl)benzoic acid | 4-(Trifluoromethoxy)benzoic acid | 4-(Trifluoromethyl)benzoic acid |
| CAS Number | 402-13-1[2] | 330-12-1 | 455-24-3[3] |
| Molecular Weight | 205.13 g/mol [4] | 206.12 g/mol | 190.12 g/mol [3] |
| Melting Point | 175 °C[1] | 150-154 °C | 219-220 °C[3] |
| Calculated LogP | Not Available | 2.283[5] | Not Available |
| pKa (estimated) | Not Available | ~3.85[6] | ~3.69[3] |
This table presents data from various sources to provide a comparative context for the target molecule.
The data from these analogs suggest that our target compound will be a solid at room temperature with moderate acidity. The presence of the trifluoromethoxy group is known to enhance lipophilicity, suggesting that solubility in various organic solvents is a critical parameter to determine experimentally.[7]
Sources
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- 3. nbinno.com [nbinno.com]
- 4. 2-Amino-4-(trifluoromethyl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 6. 4-(Trifluoromethoxy)benzoic acid | 330-12-1 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
A Comprehensive Technical Guide to the Safe Handling of 2-Amino-4-(trifluoromethoxy)benzoic acid
Introduction: Compound Profile and Significance
2-Amino-4-(trifluoromethoxy)benzoic acid (CAS No. 1259323-62-0) is a fluorinated aromatic compound of significant interest to the scientific community.[1][2] As a substituted benzoic acid, it serves as a versatile building block and key intermediate in the synthesis of complex molecules. The presence of the trifluoromethoxy (-OCF₃) group, in particular, can enhance crucial properties such as lipophilicity and metabolic stability in target molecules, making this compound valuable in the fields of pharmaceutical drug discovery and agrochemical development.[3]
Given its reactive nature and the specific hazards associated with fluorinated compounds, a thorough understanding and strict adherence to safety and handling protocols are paramount for professionals working with this substance. This guide provides an in-depth framework for the safe management of 2-Amino-4-(trifluoromethoxy)benzoic acid in a laboratory setting, grounded in established safety data and best practices. It is designed to empower researchers, chemists, and drug development professionals to mitigate risks, ensure personnel safety, and maintain experimental integrity.
Section 1: Hazard Identification and GHS Classification
Understanding the inherent hazards of a chemical is the foundation of its safe use. 2-Amino-4-(trifluoromethoxy)benzoic acid and its close structural isomers are classified under the Globally Harmonized System (GHS) as hazardous substances. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.
The consensus GHS classification, based on data from structurally similar compounds, is summarized below.[4][5]
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Precautionary Statements (P-Statements)
Adherence to the following precautionary statements is mandatory for mitigating the identified risks:
-
Prevention:
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P312: Call a POISON CENTER or doctor if you feel unwell.[4]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[6]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[6]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[4]
-
-
Storage:
-
Disposal:
Section 2: Physicochemical and Toxicological Properties
A summary of the key properties of 2-Amino-4-(trifluoromethoxy)benzoic acid is provided below. This data is essential for designing experiments and understanding the compound's behavior.
| Property | Value | Reference(s) |
| CAS Number | 1259323-62-0 | [1][2] |
| Molecular Formula | C₈H₆F₃NO₃ | [1] |
| Molecular Weight | 221.13 g/mol | [1] |
| Appearance | Solid; White to amber powder or crystalline | [3][4] |
| Melting Point | 175 °C | [3] |
| Storage Temperature | Varies by supplier; Room Temperature or Refrigerated (2-8 °C). Always consult the supplier-specific Safety Data Sheet (SDS). | [1][3][6][8] |
| Acute Toxicity | Oral, Dermal, and Inhalation data not fully available. Assumed to be harmful. Handle with caution. | [9] |
| Environmental Hazards | No specific data available, but release into the environment should be avoided. | [4][9] |
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Effective exposure control is achieved through a combination of robust engineering controls and appropriate Personal Protective Equipment (PPE). The "Hierarchy of Controls" principle dictates that engineering solutions are the primary defense, supplemented by PPE.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of 2-Amino-4-(trifluoromethoxy)benzoic acid powder must be conducted inside a certified chemical fume hood.[10] This is the most critical engineering control as it contains dusts and potential vapors at the source, preventing inhalation by the operator.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[11]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[8] Their proximity is crucial for immediate decontamination in the event of an accidental exposure.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards of the compound. The following PPE is mandatory when handling 2-Amino-4-(trifluoromethoxy)benzoic acid:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[12] Given the serious eye irritation hazard, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or when there is a risk of splashing.[8]
-
Hand Protection: Chemical-resistant gloves must be worn.[12] Nitrile gloves (minimum 6-8 mil thickness) are a common and effective choice for incidental contact. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.[13] Dispose of contaminated gloves immediately.
-
Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes are required to protect the skin from accidental contact.[14]
-
Respiratory Protection: When engineering controls (i.e., a fume hood) are not available or may be insufficient, a NIOSH-approved respirator is necessary. For solid particulates, a filtering facepiece respirator (e.g., N95) or a half-mask respirator with P100 cartridges should be used.[12][15]
Caption: Logical workflow for donning and doffing Personal Protective Equipment.
Section 4: Safe Handling and Storage Protocols
A systematic approach to handling and storage is essential to prevent exposure and maintain chemical integrity.
Step-by-Step Handling Procedure
-
Pre-Task Safety Check: Before handling, review this guide and the supplier-specific SDS. Ensure the fume hood is operational and the work area is clean and uncluttered. Locate the nearest eyewash station, safety shower, and spill kit.
-
Don PPE: Put on all required PPE as described in Section 3.
-
Weighing and Transfer:
-
Perform all manipulations of the solid compound within a chemical fume hood.
-
Use a disposable weigh boat or a tared, sealed container to weigh the powder. This minimizes contamination of the balance.
-
Handle the container with care to avoid generating dust. Do not shake or tap the container unnecessarily.
-
If transferring to a reaction vessel, use a powder funnel and add the solid slowly.
-
-
Post-Handling Decontamination:
-
Carefully clean any residual powder from the spatula and work surface using a damp paper towel.
-
Dispose of all contaminated disposable materials (weigh boats, paper towels, gloves) in a designated, sealed hazardous waste container.[16]
-
-
Hygiene: Immediately after completing the task and removing PPE, wash hands and forearms thoroughly with soap and water.[4] Do not eat, drink, or smoke in the laboratory area.[10]
Storage and Incompatibility
-
Storage Conditions: Store 2-Amino-4-(trifluoromethoxy)benzoic acid in its original, tightly sealed container.[4][6] The storage area should be cool, dry, and well-ventilated.[12] Always follow the specific storage temperature recommendations from the supplier, as requirements may vary.[1][6]
-
Incompatible Materials: Keep away from strong oxidizing agents, as these can cause vigorous and potentially hazardous reactions.[8]
Section 5: Emergency Response Protocols
Rapid and correct response to an emergency can significantly reduce its severity. All personnel must be familiar with these procedures.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Skin Contact: Remove all contaminated clothing immediately.[12] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] If skin irritation develops or persists, seek medical attention.[7]
-
Inhalation: Move the affected person to fresh air at once.[4] If breathing is difficult or symptoms like coughing or shortness of breath occur, seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[7] Seek immediate medical attention.
Spill Response
The procedure below is for small, manageable spills (typically <100g) of solid material. For large spills, spills outside of a containment area, or any spill you are not comfortable cleaning, evacuate the area, alert others, and contact your institution's emergency response team.[17]
Caption: Step-by-step workflow for responding to a small chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[18]
-
Specific Hazards: Thermal decomposition can release hazardous and irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[4]
-
Firefighter Protection: In the event of a fire, firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent exposure to toxic decomposition products.[4]
Section 6: Waste Disposal
All waste materials contaminated with 2-Amino-4-(trifluoromethoxy)benzoic acid, including the chemical itself, empty containers, and cleanup debris, are considered hazardous waste.[4]
-
Collection: Collect all waste in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Disposal: Disposal must be carried out by a licensed professional waste disposal service in strict accordance with all local, state, and federal regulations.[4] Never dispose of this chemical down the drain or in regular trash.
Section 7: References
-
Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)benzoic acid. PubChem Compound Summary for CID 9966. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Fluorine Gas. Retrieved from [Link]
-
Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Angene Chemical. (2024, November 1). Safety Data Sheet: Methyl 3-amino-4-(trifluoromethoxy)benzoate. Retrieved from [Link]
-
The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid. Retrieved from [Link]
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The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
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An In-depth Technical Guide to the Commercial Availability of 2-Amino-4-(trifluoromethoxy)benzoic acid
Introduction: The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest for its ability to enhance metabolic stability, improve lipophilicity, and alter electronic characteristics, thereby influencing a molecule's interaction with biological targets.[3] This guide provides a comprehensive technical overview of 2-Amino-4-(trifluoromethoxy)benzoic acid, a valuable fluorinated building block for researchers, chemists, and drug development professionals. We will delve into its commercial availability, quality control protocols, and strategic applications, providing a framework for its effective procurement and utilization in the laboratory.
Chapter 1: Physicochemical Profile and Identification
2-Amino-4-(trifluoromethoxy)benzoic acid belongs to the class of substituted anthranilic acids. Its unique structure, featuring an amine, a carboxylic acid, and a trifluoromethoxy group, makes it a versatile intermediate for chemical synthesis.
Key Identifiers and Properties
Precise identification is critical for procurement and regulatory compliance. The primary identifiers for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | 2-Amino-4-(trifluoromethoxy)benzoic acid | ChemicalBook[4] |
| CAS Number | 1259323-62-0 | ChemicalBook[4] |
| Molecular Formula | C₈H₆F₃NO₃ | ChemicalBook[4] |
| Molecular Weight | 221.13 g/mol | ChemicalBook[4] |
| MDL Number | MFCD15526983 | ChemicalBook[4] |
While experimental data for this specific isomer is not widely published, the properties of related fluorinated benzoic acids suggest it is likely a solid at room temperature, appearing as a white to off-white powder.[5]
Chapter 2: Commercial Availability and Sourcing
2-Amino-4-(trifluoromethoxy)benzoic acid is available from a select number of specialized chemical suppliers, typically catering to research and development quantities. While large-scale commercial production may be limited, custom synthesis options are often available for bulk requirements.
Representative Suppliers
The following suppliers have been identified as listing 2-Amino-4-(trifluoromethoxy)benzoic acid. This list is not exhaustive, and availability may vary.
| Supplier | Noted Availability |
| Struchem Co., Ltd. | Listed as a supplier[4] |
| Cochemical Ltd. | Listed as a supplier[4] |
| Shenyang Maud Pharmaceutical Technology Co., Ltd. | Listed as a supplier[4] |
| Beijing Stronger Science Co., Ltd. | Listed as a supplier[4] |
Sourcing Strategy: When procuring this reagent, it is imperative to engage with suppliers who can provide comprehensive documentation, including a Certificate of Analysis (CoA) and Safety Data Sheet (SDS). For drug development applications, inquiring about the supplier's quality management system and capability for lot-to-lot consistency is a critical step.
Chapter 3: Quality Control and Purity Analysis for Procurement
The purity of a starting material is paramount to the success and reproducibility of a synthetic campaign. Upon receipt of 2-Amino-4-(trifluoromethoxy)benzoic acid, independent verification of its identity and purity is a self-validating step that ensures experimental integrity.
Incoming Material QC Workflow
A robust quality control workflow is essential. The following diagram outlines a standard procedure for the validation of incoming chemical reagents.
Caption: A standardized workflow for verifying the quality of incoming chemical reagents.
Experimental Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of aromatic compounds like this one. The following protocol provides a general methodology that can be adapted as a starting point.
Objective: To determine the purity of 2-Amino-4-(trifluoromethoxy)benzoic acid by reverse-phase HPLC with UV detection.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. This yields a stock solution of ~0.5 mg/mL.
-
Further dilute this stock solution 1:10 with the same solvent mixture for a working concentration of ~50 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Trustworthiness: This protocol establishes a self-validating system. The use of a standardized C18 column and a common acidic mobile phase provides a robust method for separating the analyte from potential impurities. The gradient elution ensures that both polar and non-polar contaminants are effectively resolved and detected.
Chapter 4: Applications in Research and Drug Development
The value of 2-Amino-4-(trifluoromethoxy)benzoic acid lies in its utility as a versatile building block. The trifluoromethoxy group is often employed to enhance metabolic stability and bioavailability of drug candidates.[1][3][5] Its anthranilic acid core is a well-established scaffold in medicinal chemistry, recognized as a crucial substructure in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1]
Role as a Synthetic Intermediate
This compound serves as a starting material for constructing more complex molecular architectures. The amino and carboxylic acid groups provide orthogonal handles for a variety of chemical transformations, such as amide bond formation, cyclization reactions, and cross-coupling reactions.
Caption: A schematic illustrating the use of the title compound as a key building block.
This pathway highlights how the molecule can be elaborated into complex heterocyclic systems, which are prevalent in many classes of pharmaceuticals. The trifluoromethoxy group is carried through the synthesis, imparting its beneficial properties to the final drug candidate.
Chapter 5: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety. Based on data from structurally similar compounds, the following guidelines should be observed.
-
Safety: The compound should be handled in a well-ventilated area, preferably a chemical fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Similar compounds are classified as irritants to the skin, eyes, and respiratory system.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry place. Storage at room temperature is generally acceptable.[5] Protect from moisture and light to prevent degradation.
References
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Methodological & Application
An In-Depth Technical Guide to the Application of 2-Amino-4-(trifluoromethoxy)benzoic Acid in Modern Medicinal Chemistry
Introduction: The strategic incorporation of fluorine and fluorinated motifs into drug candidates has become a cornerstone of modern medicinal chemistry.[1] These elements can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] Within this context, 2-Amino-4-(trifluoromethoxy)benzoic acid, a substituted anthranilic acid, has emerged as a particularly valuable building block. Its trifunctional nature—an aromatic amine, a carboxylic acid, and a strategically placed trifluoromethoxy group—provides a versatile scaffold for the synthesis of complex therapeutic agents.
This guide provides an in-depth exploration of 2-Amino-4-(trifluoromethoxy)benzoic acid for researchers, scientists, and drug development professionals. We will delve into the strategic advantages conferred by the trifluoromethoxy group, present detailed protocols for its synthetic manipulation, and discuss its application in the design of high-value therapeutic agents such as kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Section 1: Physicochemical Profile and Strategic Value
The utility of 2-Amino-4-(trifluoromethoxy)benzoic acid in drug design is rooted in the unique and advantageous properties of the trifluoromethoxy (-OCF₃) group.
The Trifluoromethoxy (-OCF₃) Group: A Superior Bioisostere
The -OCF₃ group is often considered a "super-halogen" or a lipophilic bioisostere of a methoxy group.[4] Its incorporation into a molecular scaffold imparts several critical benefits:
-
Enhanced Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a high Hansch lipophilicity parameter (π ≈ +1.04).[4] This property is crucial for enhancing a drug's ability to permeate biological membranes, which can lead to improved oral absorption and bioavailability, including penetration of the blood-brain barrier.[4]
-
Metabolic Stability: Unlike a methoxy group (-OCH₃), which is susceptible to oxidative metabolism (O-dealkylation) by cytochrome P450 enzymes, the -OCF₃ group is exceptionally robust. The strong carbon-fluorine bonds render it resistant to metabolic degradation, a strategy that can significantly increase a drug's half-life and reduce patient-to-patient variability.[3]
-
Potent Electron-Withdrawing Nature: The -OCF₃ group is strongly electron-withdrawing, a property that can modulate the pKa of nearby functional groups.[4][5] For 2-Amino-4-(trifluoromethoxy)benzoic acid, this influences the acidity of the carboxylic acid and the basicity of the aniline nitrogen, which can be fine-tuned to optimize interactions with biological targets.
-
Modulation of Conformation: While electronically similar to the trifluoromethyl (-CF₃) group, the -OCF₃ group has a different steric profile and conformational preferences, offering medicinal chemists a distinct tool to probe binding pockets and optimize ligand-receptor interactions.
Physicochemical Data
The fundamental properties of 2-Amino-4-(trifluoromethoxy)benzoic acid are summarized below.
| Property | Value | Reference |
| CAS Number | 1259323-62-0 | [6] |
| Molecular Formula | C₈H₆F₃NO₃ | [6] |
| Molecular Weight | 221.13 g/mol | [6] |
| Appearance | White to off-white solid | |
| Storage | Store at room temperature | [6] |
Strategic Implications in Drug Design
The decision to incorporate the 2-Amino-4-(trifluoromethoxy)benzoic acid scaffold is a strategic one, aimed at embedding drug-like properties early in the design cycle.
Section 2: Core Synthetic Applications & Protocols
2-Amino-4-(trifluoromethoxy)benzoic acid is a bifunctional building block, enabling sequential or orthogonal derivatization of its amino and carboxylic acid moieties. This flexibility is paramount for building libraries of analogues for structure-activity relationship (SAR) studies.
Protocol 1: Synthesis of N-Aryl Anthranilamides via Amide Coupling
The formation of an amide bond is one of the most fundamental reactions in medicinal chemistry. This protocol details a standard procedure for coupling the carboxylic acid of 2-Amino-4-(trifluoromethoxy)benzoic acid with a representative primary amine using a common coupling agent.
Causality Behind Choices:
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Chosen for its high efficiency, rapid reaction times, and low rate of epimerization (if chiral centers are present). It is a reliable choice for forming amides, even with sterically hindered or electronically deactivated amines.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl byproduct, driving the reaction forward without competing in the coupling.
-
DMF (Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and reagents.
Experimental Protocol:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Amino-4-(trifluoromethoxy)benzoic acid (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Amine Addition: Add the desired primary amine (1.1 eq.) to the solution, followed by DIPEA (3.0 eq.).
-
Activator Addition: In a separate vial, dissolve HATU (1.2 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-aryl anthranilamide.
Synthetic Route: N-Arylation via Ullmann Condensation
While direct purchase is common, the synthesis of N-aryl derivatives of anthranilic acids is a key strategy. The Ullmann condensation is a classic method for this transformation.[7] This protocol provides a general method for coupling an aryl halide with the amino group of a related anthranilic acid, which can be adapted for our target scaffold.
Causality Behind Choices:
-
Copper(I) Iodide (CuI): A common and effective copper catalyst for Ullmann-type C-N cross-coupling reactions.
-
Potassium Carbonate (K₂CO₃): A mild base required for the catalytic cycle.
-
DMSO (Dimethyl sulfoxide): A high-boiling polar aprotic solvent suitable for the elevated temperatures often required for this reaction.
Experimental Protocol (Adapted from similar syntheses[7]):
-
Preparation: Combine 2-Amino-4-(trifluoromethoxy)benzoic acid (1.0 eq.), the desired aryl halide (e.g., aryl iodide or bromide, 1.2 eq.), CuI (0.1 eq.), and anhydrous K₂CO₃ (2.0 eq.) in a sealable reaction vessel.
-
Solvent: Add anhydrous DMSO to the vessel.
-
Reaction: Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and acidify with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Section 3: Case Studies in Drug Discovery
The structural features of 2-Amino-4-(trifluoromethoxy)benzoic acid make it an attractive starting point for developing inhibitors of several important drug target classes.
Application in Kinase Inhibitor Scaffolds
Protein kinases are a major class of oncology targets.[8][9] Many Type I and Type II kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding site.[10] The anthranilic acid moiety can serve as a precursor to quinazolinone or other heterocyclic systems that are excellent hinge-binders.
Design Rationale:
-
Hinge Binding: The amino group and the carbonyl of a cyclized derivative (e.g., a quinazolinone) can form critical hydrogen bonds with the kinase hinge.
-
Hydrophobic Pocket Occupancy: The trifluoromethoxy group is perfectly suited to occupy adjacent hydrophobic pockets within the ATP binding site, increasing ligand affinity and selectivity.
-
Solvent Front Exposure: The carboxylic acid (or derivatives thereof) can be positioned to interact with the solvent front, improving the overall solubility of the inhibitor.
Application in GPCR Allosteric Modulators
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and prominent drug targets.[11] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater subtype selectivity and a more nuanced pharmacological response.
Design Rationale:
-
Targeting Transmembrane Domains: Many allosteric sites are located within the lipid-exposed transmembrane (TM) helices of the receptor.[12] The high lipophilicity imparted by the -OCF₃ group is highly advantageous for ligands designed to partition into the cell membrane and access these buried sites.[4]
-
Scaffold for SAR: The rigid benzoic acid core provides a well-defined platform to project substituents into the allosteric pocket. The amine and carboxylic acid handles allow for the systematic exploration of chemical space to optimize potency and selectivity.
-
Fine-Tuning Kinetics: The metabolic stability of the -OCF₃ group can contribute to a longer residence time at the receptor, which can be a desirable property for allosteric modulators.
Section 4: Conclusion and Future Perspectives
2-Amino-4-(trifluoromethoxy)benzoic acid is more than a simple chemical intermediate; it is a strategic building block that equips medicinal chemists with a tool to rationally design molecules with enhanced drug-like properties. The trifluoromethoxy group provides a powerful combination of metabolic stability, high lipophilicity, and unique electronic character that can be leveraged to overcome common challenges in drug discovery, such as poor bioavailability and rapid metabolic clearance.
The protocols and design principles outlined in this guide demonstrate its utility in synthesizing key scaffolds for high-value targets like protein kinases and GPCRs. As drug discovery continues to tackle increasingly complex biological targets, the demand for sophisticated, well-characterized, and strategically functionalized building blocks like 2-Amino-4-(trifluoromethoxy)benzoic acid will undoubtedly grow, solidifying its role in the development of next-generation therapeutics.
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- Design of allosteric modulators that change GPCR G protein subtype selectivity. biorxiv.org.
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- Designing allosteric modulators to change GPCR G protein subtype selectivity. PubMed.
- Targeting cancer with small molecule kinase inhibitors. PubMed Central.
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Application Notes & Protocols: Synthesis of Novel Derivatives from 2-Amino-4-(trifluoromethoxy)benzoic Acid
Document ID: AN-CF3O-ABA-2026-01
Introduction: The Strategic Value of the 2-Amino-4-(trifluoromethoxy)benzoic Acid Scaffold
2-Amino-4-(trifluoromethoxy)benzoic acid is a valuable starting material in medicinal chemistry and drug discovery. Its structure presents two key functional groups for derivatization: a nucleophilic aromatic amine and a carboxylic acid. The strategic placement of the trifluoromethoxy (-OCF₃) group at the 4-position imparts unique physicochemical properties to its derivatives, including increased lipophilicity and metabolic stability, which can enhance pharmacokinetic profiles. The electron-withdrawing nature of the -OCF₃ group also modulates the reactivity of the aniline and benzoic acid moieties, influencing the conditions required for chemical transformations.
This document provides detailed protocols for the synthesis of three distinct classes of derivatives from this versatile building block: amides, esters, and quinazolin-4(3H)-ones. The methodologies are designed to be robust and scalable, with an emphasis on explaining the chemical principles behind each procedural step to allow for rational optimization and adaptation.
Table 1: Properties of 2-Amino-4-(trifluoromethoxy)benzoic Acid
| Property | Value |
| Molecular Formula | C₈H₆F₃NO₂ |
| Molecular Weight | 205.13 g/mol |
| CAS Number | 402-13-1 |
| Appearance | Solid |
| Key Functional Groups | Carboxylic Acid (-COOH), Aromatic Amine (-NH₂) |
Core Synthetic Strategies: Amide Bond Formation
The carboxylic acid moiety of 2-Amino-4-(trifluoromethoxy)benzoic acid is a prime site for modification via amide bond formation. This reaction is one of the most frequently utilized transformations in pharmaceutical chemistry. Direct condensation of a carboxylic acid and an amine is typically inefficient and requires high temperatures. Therefore, activation of the carboxylic acid is necessary. Modern peptide coupling reagents offer mild, efficient, and selective methods for this transformation, minimizing side reactions and preserving stereochemistry where applicable.[1]
Scientific Rationale for Reagent Selection
We will employ O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent. HATU is highly effective for several reasons:
-
High Reactivity: It rapidly converts carboxylic acids into highly reactive O-acylisourea intermediates, which are then readily attacked by the amine.[2]
-
Low Racemization: For chiral amines or carboxylic acids, HATU is known to minimize epimerization, a critical factor in synthesizing biologically active molecules.[2]
-
Mild Conditions: The reaction proceeds efficiently at room temperature.
A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the hexafluorophosphate salt and to deprotonate the amine component, facilitating its nucleophilic attack.
Workflow for Amide Synthesis
Caption: General workflow for HATU-mediated amide synthesis.
Detailed Protocol: Synthesis of N-Benzyl-2-amino-4-(trifluoromethoxy)benzamide
-
Reagent Preparation:
-
To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-4-(trifluoromethoxy)benzoic acid (1.0 eq, e.g., 1.00 g, 4.87 mmol).
-
Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF, 20 mL).
-
-
Addition of Amine and Base:
-
Add benzylamine (1.05 eq, 0.55 mL, 5.12 mmol) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.12 mL, 12.18 mmol). Stir the mixture for 5 minutes at room temperature.
-
-
Activation and Coupling:
-
In a separate vial, dissolve HATU (1.1 eq, 2.04 g, 5.36 mmol) in anhydrous DMF (10 mL).
-
Add the HATU solution dropwise to the reaction mixture over 10 minutes. A slight exotherm may be observed.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed (typically 4-12 hours).
-
-
Aqueous Workup:
-
Pour the reaction mixture into a separatory funnel containing deionized water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous lithium chloride (LiCl) solution (2 x 50 mL) to remove residual DMF.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) (1 x 50 mL), followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
-
-
Characterization:
-
Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
-
Core Synthetic Strategies: Esterification
Esterification of the carboxylic acid provides another avenue for creating diverse derivatives. Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and effective method.[3]
Scientific Rationale for Methodology
This method involves protonating the carbonyl oxygen of the carboxylic acid with a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by the alcohol. The reaction is reversible, so using the alcohol as the solvent drives the equilibrium towards the product side according to Le Châtelier's principle.
Workflow for Fischer Esterification
Caption: General workflow for Fischer-Speier esterification.
Detailed Protocol: Synthesis of Methyl 2-amino-4-(trifluoromethoxy)benzoate
-
Reaction Setup:
-
In a 250 mL round-bottom flask fitted with a reflux condenser, suspend 2-Amino-4-(trifluoromethoxy)benzoic acid (1.0 eq, e.g., 5.00 g, 24.37 mmol) in methanol (100 mL).
-
-
Catalyst Addition:
-
Place the flask in an ice-water bath.
-
Slowly and carefully add concentrated sulfuric acid (H₂SO₄) (0.1 eq, 0.13 mL, 2.44 mmol) dropwise with stirring.
-
-
Reaction:
-
Remove the ice bath and heat the mixture to reflux.
-
Maintain reflux and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
-
Workup and Neutralization:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a beaker containing ice water (200 mL).
-
Carefully neutralize the solution by the slow addition of solid sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.
-
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
-
Purification:
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography if necessary.
-
-
Characterization:
-
Analyze the final product by ¹H NMR, ¹³C NMR, MS, and IR to confirm its identity and purity.
-
Advanced Application: Synthesis of Heterocyclic Scaffolds
The bifunctional nature of 2-Amino-4-(trifluoromethoxy)benzoic acid makes it an excellent precursor for constructing heterocyclic ring systems, such as quinazolinones, which are privileged scaffolds in medicinal chemistry.[4][5] The synthesis typically proceeds via a two-step, one-pot sequence involving the formation of a benzoxazinone intermediate.[4]
Scientific Rationale for a Two-Step, One-Pot Approach
This strategy first involves the acylation of the amino group with an acyl chloride to form an N-acyl intermediate, which then undergoes intramolecular cyclization upon heating to form a benzoxazinone.[4] This stable intermediate is then reacted in situ with a primary amine, which opens the benzoxazinone ring and subsequently cyclizes to form the thermodynamically stable quinazolin-4(3H)-one.
Workflow for Quinazolin-4(3H)-one Synthesis
Caption: Workflow for two-step quinazolinone synthesis.
Detailed Protocol: Synthesis of 2-Methyl-3-phenyl-7-(trifluoromethoxy)quinazolin-4(3H)-one
-
Step 1: Benzoxazinone Formation
-
In a dry 100 mL round-bottom flask, dissolve 2-Amino-4-(trifluoromethoxy)benzoic acid (1.0 eq, 2.00 g, 9.75 mmol) in anhydrous pyridine (25 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.2 eq, 0.83 mL, 11.7 mmol) dropwise.
-
Allow the reaction to warm to room temperature and then heat at 80 °C for 2 hours. The formation of the intermediate 2-methyl-7-(trifluoromethoxy)-4H-3,1-benzoxazin-4-one can be monitored by TLC.
-
-
Step 2: Quinazolinone Formation
-
To the same reaction flask containing the benzoxazinone intermediate, add aniline (1.5 eq, 1.33 mL, 14.6 mmol).
-
Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 6 hours.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of ice water (200 mL) with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water, then with a small amount of cold ethanol to remove residual pyridine and aniline.
-
Recrystallize the crude solid from ethanol to yield the pure quinazolinone derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, MS, and IR spectroscopy.
-
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Amino-4-(trifluoromethoxy)benzoic acid and its derivatives should be handled with care. The starting material is classified as an irritant to the skin, eyes, and respiratory system.
-
Reagents such as HATU, DIPEA, concentrated sulfuric acid, and acyl chlorides are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Pyridine is flammable and has a strong, unpleasant odor. Handle exclusively in a fume hood.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
- Cheng, R., Guo, T., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2013). Cyclization of 2-aminobenzamides and aldehydes catalyzed by p-toluenesulfonic acid followed by an efficient PIDA-mediated oxidative dehydrogenation enables the synthesis of various 4(3H)-quinazolinones. Synthesis, 45(22), 2998-3006.
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ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Retrieved from [Link]
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PubMed. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]
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ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]
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RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
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Beilstein Journals. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. Retrieved from [Link]
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PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
- Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
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RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
ResearchGate. (n.d.). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
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Refubium - Freie Universität Berlin. (n.d.). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]
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Semantic Scholar. (n.d.). Amide bond formation by using amino acid fluorides. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methoxybenzoic acid. Retrieved from [Link]
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Application Note: 2-Amino-4-(trifluoromethoxy)benzoic Acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Advantage of the Trifluoromethoxy Anthranilate Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent for modulating the physicochemical and biological properties of organic molecules.[1][3][4] Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ moiety offers a distinct electronic profile and higher lipophilicity, often leading to enhanced metabolic stability, improved membrane permeability, and favorable binding interactions with biological targets.[3][4]
2-Amino-4-(trifluoromethoxy)benzoic acid combines this advantageous "super-halogen" group with the privileged anthranilic acid scaffold.[5][6] Anthranilic acid derivatives are foundational precursors for a vast array of heterocyclic compounds and are central to the development of numerous pharmaceuticals, including anti-inflammatory, antiviral, and anticancer agents.[6] This application note provides a technical guide for researchers, scientists, and drug development professionals on the use of 2-Amino-4-(trifluoromethoxy)benzoic acid as a versatile building block, offering detailed protocols for its application in key synthetic transformations.
Physicochemical Properties and Handling
Understanding the fundamental properties of a building block is critical for successful reaction design and execution. The data below has been consolidated from supplier information.
| Property | Value | Reference |
| CAS Number | 1259323-62-0 | [7] |
| Molecular Formula | C₈H₆F₃NO₃ | [7] |
| Molecular Weight | 221.13 g/mol | [7] |
| Appearance | Solid (form may vary) | N/A |
| Storage | Store at room temperature. | [7] |
Safety and Handling: Based on data for analogous compounds, 2-Amino-4-(trifluoromethoxy)benzoic acid should be handled with standard laboratory precautions. It may cause skin, eye, and respiratory irritation.[8] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
Core Reactivity and Synthetic Strategy
2-Amino-4-(trifluoromethoxy)benzoic acid offers two primary, orthogonal reactive handles: the nucleophilic aromatic amine (-NH₂) and the electrophilic carboxylic acid (-COOH). The trifluoromethoxy group is highly stable and generally unreactive under common synthetic conditions used to modify the other functional groups.
The primary strategic considerations involve:
-
Amide Bond Formation: Utilizing the carboxylic acid to couple with various amines, a cornerstone reaction in medicinal chemistry.
-
Reactions at the Amine: Acylation, alkylation, or participation in cyclization reactions.
-
Heterocycle Synthesis: Employing both the amine and carboxylic acid functionalities in concert to construct fused ring systems, such as quinazolinones.
Application 1: Amide Bond Formation via HATU-Mediated Coupling
Amide bonds are ubiquitous in pharmaceuticals and biomolecules. For substrates that may be sterically hindered or prone to racemization, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a superior coupling reagent due to its high efficiency and rapid kinetics.[9][10][11]
Causality Behind Experimental Choices:
-
HATU: Chosen for its ability to generate a highly reactive OAt-active ester, which minimizes side reactions and is particularly effective for coupling with a wide range of amines, including less nucleophilic or sterically hindered ones.[9][11][12]
-
DIPEA (Hünig's Base): A non-nucleophilic base used to deprotonate the carboxylic acid and scavenge the proton released during the reaction without competing as a nucleophile itself.[9]
-
DMF/DMSO: Anhydrous polar aprotic solvents are required to dissolve the reagents and prevent hydrolysis of the activated ester intermediate.[9]
Detailed Protocol: Synthesis of N-benzyl-2-amino-4-(trifluoromethoxy)benzamide
This protocol details the coupling of 2-Amino-4-(trifluoromethoxy)benzoic acid with benzylamine as a representative primary amine.
Materials:
-
2-Amino-4-(trifluoromethoxy)benzoic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Amino-4-(trifluoromethoxy)benzoic acid (e.g., 221 mg, 1.0 mmol).
-
Dissolve the acid in anhydrous DMF (5 mL).
-
Add benzylamine (e.g., 118 mg, 1.1 mmol, 0.12 mL) to the solution.
-
Add DIPEA (e.g., 323 mg, 2.5 mmol, 0.44 mL) and stir for 2 minutes.
-
Add HATU (e.g., 456 mg, 1.2 mmol) in one portion. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.
-
Work-up: a. Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL). b. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 25 mL) to remove unreacted acid and acidic byproducts. c. Wash with brine (1 x 25 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide.
Application 2: Synthesis of Quinazolin-4(3H)-ones
The anthranilic acid motif is a classic precursor for the synthesis of quinazolinones, a heterocyclic core found in numerous bioactive compounds.[13][14][15][16] A common and effective method involves the condensation of the anthranilic acid with an amide, followed by cyclization. This protocol is adapted from established procedures for similar substrates.[13]
Causality Behind Experimental Choices:
-
Formamide: Serves as both the reagent to form the intermediate N-formyl derivative and as a high-boiling solvent for the subsequent thermal cyclization.
-
High Temperature: The cyclization-dehydration step to form the aromatic quinazolinone ring requires significant thermal energy to overcome the activation barrier.
Detailed Protocol: Synthesis of 7-(trifluoromethoxy)quinazolin-4(3H)-one
Materials:
-
2-Amino-4-(trifluoromethoxy)benzoic acid (1.0 eq)
-
Formamide (large excess, serves as reagent and solvent)
-
High-temperature reaction vessel with condenser and thermometer
Procedure:
-
Combine 2-Amino-4-(trifluoromethoxy)benzoic acid (e.g., 2.21 g, 10.0 mmol) and formamide (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 150-160 °C and maintain this temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into ice-water (100 mL). A precipitate should form. c. Stir for 30 minutes to allow for complete precipitation. d. Collect the solid product by vacuum filtration. e. Wash the filter cake thoroughly with cold water to remove residual formamide.
-
Purification: a. Dry the crude solid under vacuum. b. The product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Conclusion
2-Amino-4-(trifluoromethoxy)benzoic acid is a highly valuable and versatile building block for organic synthesis. The presence of the trifluoromethoxy group imparts unique electronic and lipophilic properties that are highly sought after in drug discovery and materials science.[3][17] The orthogonal reactivity of its amine and carboxylic acid functionalities allows for straightforward incorporation into target molecules via robust and well-established synthetic methods, such as amide coupling and heterocycle formation. The protocols provided herein serve as a reliable starting point for researchers to exploit the full potential of this strategic synthetic intermediate.
References
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Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available from: [Link]
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HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Inhibitor Research Hub. Available from: [Link]
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HATU. Wikipedia. Available from: [Link]
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Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available from: [Link]
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Singh, R. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, National Institutes of Health. Available from: [Link]
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Acid-Amine Coupling using EDCI. Organic Synthesis. Available from: [Link]
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Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available from: [Link]
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Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC, National Institutes of Health. Available from: [Link]
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Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
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Andersen, T. L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 539-544. Available from: [Link]
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Synthesis of quinazolinones. Organic Chemistry Portal. Available from: [Link]
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Synthesis of 2-amino-4(3H)-quinazolinones 9. ResearchGate. Available from: [Link]
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Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. Available from: [Link]
-
Synthesis of quinazoline‐4‐ones/quinazolines from benzoic acids, benzamides, benzimidates, aminobenzonitriles, and substituted anilines. ResearchGate. Available from: [Link]
-
The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate. Available from: [Link]
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Kaushik, P., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 915-933. Available from: [Link]
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Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Available from: [Link]
-
Müller, K., et al. (2007). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 3, 5. Available from: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Available from: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]
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TiF₄-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. ResearchGate. Available from: [Link]
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Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2214-2217. Available from: [Link]
-
Novel Strategies and Reagents for Introduction of Fluorinated Groups. Ming-Yu Ngai Laboratory, Purdue University. Available from: [Link]
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[Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. ResearchGate. Available from: [Link]
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Application Notes and Protocols for Amide Coupling with 2-Amino-4-(trifluoromethoxy)benzoic Acid
Introduction: Navigating the Challenges of Substituted Anthranilic Acid Coupling
The synthesis of amide bonds is a cornerstone of modern drug discovery and development. Among the vast array of carboxylic acids utilized in medicinal chemistry, 2-Amino-4-(trifluoromethoxy)benzoic acid presents a unique set of challenges and opportunities. Its structure, featuring an ortho-amino group and an electron-withdrawing trifluoromethoxy moiety, necessitates a carefully considered approach to achieve efficient and selective amide coupling. The electron-deficient nature of the aromatic ring can decrease the nucleophilicity of the amino group, making standard coupling conditions sluggish.[1][2] Conversely, the presence of the free aniline can lead to undesired side reactions.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed experimental framework for the successful amide coupling of 2-Amino-4-(trifluoromethoxy)benzoic acid. We will delve into the mechanistic rationale behind protocol choices, offer step-by-step procedures for two robust coupling methods, and provide insights into reaction monitoring, purification, and troubleshooting.
Scientific Rationale: Selecting the Optimal Coupling Strategy
The primary challenge in the amide coupling of 2-Amino-4-(trifluoromethoxy)benzoic acid is achieving chemoselective acylation of the desired amine nucleophile in the presence of the potentially reactive ortho-amino group of the benzoic acid. While protection of the aniline nitrogen is a viable strategy, direct coupling is often preferred for atom and step economy.[3] The choice of coupling reagent is therefore paramount.
Carbodiimide-Mediated Coupling (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is a widely employed and cost-effective choice for amide bond formation.[4] The mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide. HOBt is crucial in this process as it intercepts the O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization. For electron-deficient anilines, the addition of a non-nucleophilic base is often necessary to facilitate the deprotonation of the amine and drive the reaction forward.[2]
Uronium/Aminium Salt-Based Coupling (HATU)
For more challenging couplings, uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer superior performance.[5][6] HATU is known for its high reactivity, rapid reaction times, and efficacy with sterically hindered or electron-deficient substrates.[4] The reaction proceeds through the formation of a highly reactive OAt-active ester.[5] The presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is essential to deprotonate the carboxylic acid, initiating the activation process.[5]
Experimental Protocols
Protocol 1: EDC/HOBt-Mediated Amide Coupling
This protocol provides a robust and economical method for the amide coupling of 2-Amino-4-(trifluoromethoxy)benzoic acid.
Materials:
-
2-Amino-4-(trifluoromethoxy)benzoic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Amino-4-(trifluoromethoxy)benzoic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolve the solids in anhydrous DMF (approximately 0.1–0.5 M concentration with respect to the benzoic acid).
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.
-
Slowly add DIPEA (2.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12–24 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting materials and the formation of the product.
-
Workup:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.[7]
Protocol 2: HATU-Mediated Amide Coupling
This protocol is recommended for challenging amines or when higher yields and faster reaction times are desired.
Materials:
-
2-Amino-4-(trifluoromethoxy)benzoic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2-Amino-4-(trifluoromethoxy)benzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.[8]
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 2–6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Workup: Follow the same workup procedure as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.[7]
Data Presentation: Stoichiometry and Reagent Summary
| Reagent | Protocol 1 (EDC/HOBt) Equivalents | Protocol 2 (HATU) Equivalents |
| 2-Amino-4-(trifluoromethoxy)benzoic acid | 1.0 | 1.0 |
| Amine | 1.1 | 1.1 |
| Coupling Reagent | EDC·HCl (1.2) | HATU (1.2) |
| Additive | HOBt (1.2) | - |
| Base | DIPEA (2.5) | DIPEA (3.0) |
| Solvent | Anhydrous DMF | Anhydrous DMF |
Visualizations: Reaction Mechanisms and Workflow
Mechanism of EDC/HOBt Mediated Amide Coupling
Caption: EDC/HOBt mediated amide bond formation pathway.
Mechanism of HATU Mediated Amide Coupling
Caption: HATU mediated amide bond formation pathway.
General Experimental Workflow
Caption: General workflow for amide coupling reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid. 2. Low nucleophilicity of the amine. 3. Degradation of coupling reagent. | 1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[9] 2. Increase the equivalents of the coupling reagent and base. 3. Ensure all reagents are fresh and solvents are anhydrous. |
| Presence of Unreacted Starting Material | 1. Insufficient reaction time. 2. Stoichiometry imbalance. | 1. Extend the reaction time and continue monitoring. 2. Re-verify the molar equivalents of all reactants. |
| Formation of Side Products | 1. Intramolecular cyclization or reaction with the ortho-amino group. 2. Reaction of the amine with the coupling reagent. | 1. Consider N-protection of the ortho-amino group (e.g., with a Boc group) if direct coupling is problematic.[3] 2. For HATU couplings, pre-activate the carboxylic acid before adding the amine.[8] |
| Difficult Purification | 1. Co-elution of product with byproducts (e.g., urea from EDC). 2. Product is highly polar. | 1. Ensure thorough aqueous workup to remove water-soluble byproducts. 2. Consider alternative purification techniques such as preparative HPLC or recrystallization.[7] |
Conclusion
The successful amide coupling of 2-Amino-4-(trifluoromethoxy)benzoic acid is readily achievable with a rational selection of coupling reagents and optimized reaction conditions. Both EDC/HOBt and HATU-mediated protocols offer reliable pathways to the desired amide products. By understanding the underlying chemical principles and potential challenges, researchers can confidently employ these methods to advance their synthetic objectives in drug discovery and development.
References
- Nakajima, N., & Ikada, Y. (Year). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
-
Vale, N., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 26(4), 987. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Lund, G. K., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 13(44), 10856-10860. [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
- Google Patents. (n.d.). A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof.
- Google Patents. (n.d.). Preparation of anthranilic acid amides.
-
Bisht, R., et al. (2020). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Journal of the American Chemical Society, 142(3), 1269-1274. [Link]
-
Vale, N., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 26(4), 987. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
-
ChemistryViews. (2023). A "Sterically Stressed" Amide as a Protecting Group for Amines. Retrieved from [Link]
-
ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline? Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(12), 7545-7634. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Diehl, G. L., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 524–528. [Link]
-
Bakherad, M., et al. (2011). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry, 76(17), 7145-7152. [Link]
-
Tang, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930-4934. [Link]
-
Johnson, T., et al. (1994). Amyloid (1-43) via Soluble, Amide Backbone Protected Intermediates. Journal of the Chemical Society, Chemical Communications, (16), 1927-1928. [Link]
-
Sharma, A., et al. (2020). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications, 56(83), 12596-12599. [Link]
-
LibreTexts Chemistry. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
Reddit. (2024). HATU coupling - what's the best order? Retrieved from [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6649-6654. [Link]
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The Lynchpin in Modern Herbicide Design: Application Notes on the Synthesis of Trifluoromethyl-Containing Agrochemicals
Abstract
The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups, has become a cornerstone of modern agrochemical design. These functional groups can dramatically enhance the efficacy, metabolic stability, and bioavailability of active ingredients. While direct, publicly documented applications of 2-Amino-4-(trifluoromethoxy)benzoic acid in the synthesis of commercial agrochemicals are not extensively available, its structural motifs are emblematic of a class of intermediates crucial to the industry. This guide, therefore, uses the well-established synthesis of the dinitroaniline herbicide, Trifluralin, as a representative example to illustrate the synthetic principles and protocols applicable to trifluoromethyl- and trifluoromethoxy-containing benzoic acid derivatives in agrochemical development. Trifluralin, a selective, pre-emergence herbicide, effectively controls annual grasses and certain broadleaf weeds in a variety of crops. Its synthesis showcases the fundamental transformations that are central to the production of many fluorinated agrochemicals.
Introduction: The Strategic Advantage of Fluorination in Agrochemicals
The introduction of trifluoromethyl and trifluoromethoxy groups into agrochemical candidates is a widely employed strategy to enhance their performance. The high electronegativity of fluorine atoms and the stability of the C-F bond impart several desirable properties:
-
Enhanced Metabolic Stability: The -CF₃ and -OCF₃ groups can block sites of metabolic oxidation, leading to increased persistence of the herbicide in the target weed.
-
Increased Lipophilicity: The fluorinated moieties increase the compound's ability to penetrate the waxy cuticles of leaves and the cell membranes of roots, thereby improving uptake.
-
Modified Electronic Effects: The strong electron-withdrawing nature of these groups can influence the binding affinity of the molecule to its target protein or enzyme.
2-Amino-4-(trifluoromethoxy)benzoic acid represents a valuable, yet underexplored, building block that possesses the key trifluoromethoxy group and versatile amino and carboxylic acid functionalities, making it a prime candidate for the synthesis of novel agrochemicals.
Representative Application: Synthesis of Trifluralin
To provide a detailed and practical guide, we will focus on the synthesis of Trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline). This multi-step synthesis is a classic example of how a trifluoromethyl-substituted aromatic compound is transformed into a potent herbicide.[1][2]
Overall Synthetic Workflow
The commercial synthesis of Trifluralin typically starts from 4-chlorobenzotrifluoride and proceeds through a two-step nitration followed by a nucleophilic aromatic substitution (amination).[1][2]
Diagram 1: Overall Synthetic Workflow for Trifluralin
Mechanistic Insights
Step 1: Electrophilic Aromatic Substitution (Nitration)
The initial steps involve the nitration of the aromatic ring. The trifluoromethyl group (-CF₃) is a meta-directing deactivator, while the chlorine atom (-Cl) is an ortho-, para-directing deactivator. The first nitration occurs at the position ortho to the chlorine and meta to the trifluoromethyl group. The second nitration is directed to the other ortho position of the chlorine atom, reinforced by the meta-directing influence of the -CF₃ group.[3]
Step 2: Nucleophilic Aromatic Substitution (Amination)
The final step is a nucleophilic aromatic substitution where di-n-propylamine displaces the chlorine atom. This reaction is facilitated by the presence of the two strongly electron-withdrawing nitro groups ortho and para to the chlorine, which stabilize the intermediate Meisenheimer complex.[3]
Detailed Experimental Protocols
Synthesis of 4-Chloro-3,5-dinitrobenzotrifluoride (Dinitro Intermediate)
Materials:
-
4-Chlorobenzotrifluoride
-
Concentrated Nitric Acid (68%)
-
Concentrated Sulfuric Acid (98%)
-
Oleum (20% SO₃)
-
Ice
Procedure:
-
First Nitration:
-
To a stirred mixture of concentrated sulfuric acid and concentrated nitric acid, cooled to 0-5 °C, slowly add 4-chlorobenzotrifluoride while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the precipitated solid, wash with cold water until the washings are neutral, and dry to obtain 4-chloro-3-nitrobenzotrifluoride.
-
-
Second Nitration:
-
To a stirred mixture of concentrated nitric acid and oleum, heat to 50-60 °C.
-
Slowly add the 4-chloro-3-nitrobenzotrifluoride from the previous step, maintaining the temperature between 60-70 °C.
-
After the addition, heat the mixture to 120 °C and maintain for 4-6 hours.[1]
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Filter the solid precipitate, wash thoroughly with water, and dry to yield 4-chloro-3,5-dinitrobenzotrifluoride.
-
Synthesis of Trifluralin
Materials:
-
4-Chloro-3,5-dinitrobenzotrifluoride
-
Di-n-propylamine
-
Sodium Carbonate (or other suitable base)
-
Vitamin C (optional, as an auxiliary agent to reduce nitrosamine impurities)[4]
Procedure:
-
Dissolve 4-chloro-3,5-dinitrobenzotrifluoride in the chosen solvent in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.
-
Add sodium carbonate as an acid scavenger.
-
Slowly add di-n-propylamine to the mixture. An exothermic reaction will occur; maintain the temperature at a gentle reflux (around 60°C).[4]
-
After the addition is complete, continue to stir at reflux for 2-4 hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and wash with water to remove any inorganic salts.
-
Separate the organic layer and remove the solvent by distillation.[1]
-
The resulting crude Trifluralin can be further purified by recrystallization or vacuum distillation to yield a high-purity product.[5]
Data Summary
| Step | Reactants | Key Conditions | Typical Yield | Purity |
| First Nitration | 4-Chlorobenzotrifluoride, HNO₃, H₂SO₄ | 0-10 °C, 2-3 hours | ~95% | >98% |
| Second Nitration | 4-Chloro-3-nitrobenzotrifluoride, HNO₃, Oleum | 120 °C, 4-6 hours | ~96% | >97% |
| Amination (Trifluralin) | 4-Chloro-3,5-dinitrobenzotrifluoride, Di-n-propylamine, Na₂CO₃ | Reflux (e.g., ~60 °C), 2-4 hours in a suitable solvent | >98% | Up to 99.6% |
Conclusion
The synthesis of Trifluralin serves as an excellent model for understanding the industrial-scale production of fluorinated agrochemicals. The principles of electrophilic and nucleophilic aromatic substitution demonstrated in this process are broadly applicable to a wide range of precursors, including 2-Amino-4-(trifluoromethoxy)benzoic acid. While the specific reaction conditions would need to be optimized for a different starting material, the underlying chemical logic remains the same. The development of efficient and high-yield synthetic routes for such fluorinated intermediates is critical for the continued innovation of effective and environmentally responsible crop protection solutions.
References
-
Scribd. Trifluralin Manufacture and Properties. Available at: [Link]
-
AERU, University of Hertfordshire. Trifluralin (Ref: EL 152). Available at: [Link]
- Google Patents. US5728881A - Process for preparing trifluralin.
-
Homework.Study.com. Following are the final steps in the synthesis of trifluralin B, a preemergent herbicide. (a)... Available at: [Link]
-
ResearchGate. Commercial synthesis of trifluralin. Available at: [Link]
-
Filo. Following are the final steps in the synthesis of trifluralin B, a preeme.. Available at: [Link]
- Google Patents. US5317004A - Microencapsulated yellow polymorphic form of trifluralin.
-
Patsnap. Synthesis method of trifluralin - Eureka. Available at: [Link]
Sources
Application Notes and Protocols: N-Protection of 2-Amino-4-(trifluoromethoxy)benzoic acid
Introduction: Navigating the Synthesis of 2-Amino-4-(trifluoromethoxy)benzoic Acid Derivatives
In the landscape of contemporary drug discovery and development, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecular architectures. 2-Amino-4-(trifluoromethoxy)benzoic acid is a valuable building block, incorporating a trifluoromethoxy group that can enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate. However, the presence of the nucleophilic amino group necessitates a protection strategy to prevent undesired side reactions during subsequent synthetic transformations. This document provides a comprehensive guide to the N-protection of 2-Amino-4-(trifluoromethoxy)benzoic acid, offering detailed protocols for the widely employed tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) protecting groups. The protocols are designed to be robust and reproducible, providing researchers with a reliable methodology for their synthetic endeavors.
Strategic Selection of the N-Protecting Group
The choice of an appropriate N-protecting group is a critical decision in any synthetic sequence. The ideal protecting group should be introduced in high yield under mild conditions, be stable to a wide range of reagents and reaction conditions, and be selectively removed without affecting other functional groups in the molecule. For 2-Amino-4-(trifluoromethoxy)benzoic acid, the presence of the electron-withdrawing trifluoromethoxy group and the carboxylic acid functionality must be taken into account.
-
tert-Butoxycarbonyl (Boc) Group: The Boc group is one of the most common amine protecting groups in organic synthesis.[1] It is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) and is stable to a wide range of non-acidic conditions.[] Its removal is conveniently achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are often orthogonal to the cleavage conditions of other protecting groups.[3]
-
Carboxybenzyl (Cbz) Group: The Cbz group, introduced by Bergmann and Zervas, was a revolutionary development in peptide synthesis.[1][4] It is generally stable to acidic and basic conditions, making it a versatile choice.[5] The Cbz group is most commonly removed by catalytic hydrogenolysis, a mild and efficient method that often leaves other functional groups intact.[5]
The selection between Boc and Cbz will ultimately depend on the planned subsequent reaction steps and the overall protecting group strategy for the target molecule.
Experimental Protocols
The following protocols are designed to provide a starting point for the N-protection of 2-Amino-4-(trifluoromethoxy)benzoic acid. Optimization may be required based on the specific experimental setup and desired scale.
Protocol 1: N-tert-Butoxycarbonyl (Boc) Protection
This protocol describes the protection of the amino group of 2-Amino-4-(trifluoromethoxy)benzoic acid using di-tert-butyl dicarbonate.
Materials:
-
2-Amino-4-(trifluoromethoxy)benzoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-Amino-4-(trifluoromethoxy)benzoic acid (1.0 eq) in a mixture of THF and water (2:1 v/v).
-
Base Addition: Add sodium bicarbonate (2.0 eq) to the solution and stir until it is fully dissolved.
-
Boc Anhydride Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Extraction: Add water to the remaining aqueous solution and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.
-
Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 2-(tert-butoxycarbonylamino)-4-(trifluoromethoxy)benzoic acid.
Protocol 2: N-Carboxybenzyl (Cbz) Protection
This protocol details the protection of the amino group of 2-Amino-4-(trifluoromethoxy)benzoic acid using benzyl chloroformate.
Materials:
-
2-Amino-4-(trifluoromethoxy)benzoic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Water (deionized)
-
Diethyl ether
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-Amino-4-(trifluoromethoxy)benzoic acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) with cooling in an ice bath.
-
Cbz-Cl Addition: While vigorously stirring the solution, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 2-(benzyloxycarbonylamino)-4-(trifluoromethoxy)benzoic acid.
Characterization of N-Protected Products
Thorough characterization of the final product is essential to confirm its identity and purity. The following tables summarize the expected analytical data for the N-Boc and N-Cbz protected 2-Amino-4-(trifluoromethoxy)benzoic acid based on data from structurally similar compounds.[6][7][8]
Expected Analytical Data for 2-(tert-butoxycarbonylamino)-4-(trifluoromethoxy)benzoic acid
| Analytical Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~10.5 (br s, 1H, COOH), ~8.0-7.2 (m, 3H, Ar-H), ~1.5 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~170 (C=O, acid), ~152 (C=O, carbamate), ~140-110 (Ar-C), ~121 (q, J ≈ 257 Hz, OCF₃), ~82 (C(CH₃)₃), ~28 (C(CH₃)₃) |
| FT-IR (ATR) | ν (cm⁻¹): ~3300 (N-H), ~3000-2500 (O-H, acid), ~1710 (C=O, acid), ~1690 (C=O, carbamate), ~1250 (C-O, trifluoromethoxy) |
| Mass Spectrometry (ESI-) | m/z: [M-H]⁻ calculated for C₁₃H₁₃F₃NO₅: 320.07, found ~320.1 |
Expected Analytical Data for 2-(benzyloxycarbonylamino)-4-(trifluoromethoxy)benzoic acid
| Analytical Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~10.6 (br s, 1H, COOH), ~8.1-7.2 (m, 8H, Ar-H), ~5.2 (s, 2H, CH₂Ph) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~170 (C=O, acid), ~153 (C=O, carbamate), ~140-110 (Ar-C), ~135 (Ar-C, Cbz), ~128-127 (Ar-C, Cbz), ~121 (q, J ≈ 257 Hz, OCF₃), ~68 (CH₂Ph) |
| FT-IR (ATR) | ν (cm⁻¹): ~3300 (N-H), ~3000-2500 (O-H, acid), ~1715 (C=O, acid), ~1695 (C=O, carbamate), ~1250 (C-O, trifluoromethoxy) |
| Mass Spectrometry (ESI-) | m/z: [M-H]⁻ calculated for C₁₆H₁₁F₃NO₅: 354.06, found ~354.1 |
Conclusion
The N-protection of 2-Amino-4-(trifluoromethoxy)benzoic acid is a crucial step in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. The choice between the Boc and Cbz protecting groups allows for flexibility in the overall synthetic strategy. The detailed protocols and expected characterization data provided in this application note serve as a valuable resource for researchers, enabling the efficient and reliable synthesis of N-protected 2-Amino-4-(trifluoromethoxy)benzoic acid derivatives.
References
-
PubChem. 2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid. Available from: [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 302932, 2,3,4-Trifluorobenzoic acid. Available from: [Link].
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9899, 2-(Trifluoromethyl)benzoic acid. Available from: [Link].
-
Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Available from: [Link].
-
Ngai, M.-Y., et al. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. J. Vis. Exp. (107), e53789, doi:10.3791/53789 (2016). Available from: [Link]
-
PubChem. 2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid - Spectrum. Available from: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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The Strategic deployment of 2-Amino-4-(trifluoromethoxy)benzoic Acid Scaffolds in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols
Introduction: The Emergence of Fluorinated Anthranilic Acids in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a paramount tool for modulating physicochemical and biological properties. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing character, making it a highly sought-after substituent in the design of novel bioactive compounds and advanced materials. 2-Amino-4-(trifluoromethoxy)benzoic acid, an anthranilic acid derivative bearing this privileged functional group, represents a versatile building block for the synthesis of complex molecular architectures. Its trifunctional nature—possessing an amino group, a carboxylic acid, and a trifluoromethoxy-substituted aromatic ring—opens a vast design space for synthetic chemists.
This technical guide provides an in-depth exploration of the application of 2-amino-4-(trifluoromethoxy)benzoic acid and its derivatives as reagents in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of key transformations such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, and present detailed, field-proven protocols to guide researchers in the effective utilization of this valuable synthetic intermediate. The causality behind experimental choices will be elucidated, ensuring that the presented methodologies are not merely recipes, but rather self-validating systems for robust and reproducible synthetic outcomes.
Core Principles: Palladium-Catalyzed C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with unprecedented efficiency and functional group tolerance.[1][2] For derivatives of 2-amino-4-(trifluoromethoxy)benzoic acid, the most pertinent of these transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3][4] To effectively utilize 2-amino-4-(trifluoromethoxy)benzoic acid in these reactions, it is typically first converted into a halogenated derivative (e.g., by bromination or iodination ortho to the amino group), which then serves as the electrophilic partner in the coupling reaction.
The Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[2][4] The catalytic cycle is a well-established sequence of elementary steps:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate.
-
Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium(II) center, a step that is typically facilitated by the base.
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.[5]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines, catalyzed by palladium complexes.[1][3] The catalytic cycle shares similarities with the Suzuki coupling, but with key differences:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) species.
-
Amine Coordination and Deprotonation: An amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[1][6]
The choice of ligand is crucial in both reactions, as it influences the stability and reactivity of the palladium catalyst, thereby affecting reaction rates, yields, and substrate scope.[7]
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocols
The following protocols are adapted from established methodologies for structurally similar substrates and should serve as a robust starting point for the cross-coupling of halogenated derivatives of 2-amino-4-(trifluoromethoxy)benzoic acid.[8][9] Optimization may be required based on the specific coupling partners.
General Experimental Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-amino-4-(trifluoromethoxy)benzoic acid with an Arylboronic Acid
This protocol describes a typical procedure for the C-C bond formation to synthesize biaryl derivatives.
Materials:
-
5-Bromo-2-amino-4-(trifluoromethoxy)benzoic acid (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 eq.)
-
Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromo-2-amino-4-(trifluoromethoxy)benzoic acid, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
| Component | Role | Typical Loading |
| 5-Bromo-2-amino-4-(trifluoromethoxy)benzoic acid | Electrophile | 1.0 eq. |
| Arylboronic acid | Nucleophile | 1.2-1.5 eq. |
| Pd(OAc)₂ | Catalyst Precursor | 2-5 mol% |
| SPhos | Ligand | 4-10 mol% |
| K₃PO₄ | Base | 2.0-3.0 eq. |
| 1,4-Dioxane/Water | Solvent | 4:1 v/v |
Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-2-amino-4-(trifluoromethoxy)benzoic acid with a Secondary Amine
This protocol outlines a general procedure for the formation of a C-N bond to generate a diarylamine derivative.
Materials:
-
5-Bromo-2-amino-4-(trifluoromethoxy)benzoic acid (1.0 eq.)
-
Secondary amine (1.2-1.5 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
XPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5-2.0 eq.)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a flame-dried Schlenk flask.
-
Add 5-bromo-2-amino-4-(trifluoromethoxy)benzoic acid and a stir bar.
-
Remove the flask from the glovebox, add anhydrous toluene, followed by the secondary amine via syringe.
-
Heat the reaction mixture to 90-110 °C under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Component | Role | Typical Loading |
| 5-Bromo-2-amino-4-(trifluoromethoxy)benzoic acid | Electrophile | 1.0 eq. |
| Secondary Amine | Nucleophile | 1.2-1.5 eq. |
| Pd₂(dba)₃ | Catalyst Precursor | 1-3 mol% |
| XPhos | Ligand | 2-6 mol% |
| NaOt-Bu | Base | 1.5-2.0 eq. |
| Toluene | Solvent | Anhydrous |
Conclusion and Future Outlook
2-Amino-4-(trifluoromethoxy)benzoic acid is a potent building block for the construction of complex molecules of interest in medicinal chemistry and materials science. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide reliable and versatile methods for the elaboration of its halogenated derivatives. The protocols and principles outlined in this guide are intended to empower researchers to confidently employ these powerful synthetic tools. As the demand for novel fluorinated compounds continues to grow, the strategic application of reagents like 2-amino-4-(trifluoromethoxy)benzoic acid will undoubtedly play a crucial role in advancing these fields. Further research into novel catalyst systems and the expansion of the reaction scope will continue to enhance the utility of this valuable synthetic intermediate.
References
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Quantitative Analysis of 2-Amino-4-(trifluoromethoxy)benzoic Acid
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of 2-Amino-4-(trifluoromethoxy)benzoic acid, a key intermediate in pharmaceutical and agrochemical synthesis.[1] We present detailed protocols and application notes for three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. This guide is designed for researchers, analytical scientists, and quality control professionals, offering insights into method selection, protocol execution, and the principles of method validation to ensure data integrity and regulatory compliance.
Introduction: The Analytical Imperative
2-Amino-4-(trifluoromethoxy)benzoic acid (CAS No. 1259323-62-0) is a fluorinated aromatic compound whose structural motifs are of significant interest in medicinal chemistry.[2] The trifluoromethoxy group can enhance metabolic stability and lipophilicity, making it a valuable building block in drug discovery.[1] Accurate and precise quantification of this intermediate is paramount for ensuring reaction yield, monitoring purity, performing pharmacokinetic studies, and meeting stringent quality control standards in a Good Manufacturing Practices (GMP) environment.[3]
The choice of an analytical method is a critical decision dictated by the specific requirements of the analysis, including sample matrix complexity, required sensitivity, and available instrumentation. This guide details three complementary techniques to provide a versatile analytical toolkit for researchers.
Foundational Principles of Analytical Method Validation
Before deploying any analytical method for decision-making, it must be validated to ensure it is suitable for its intended purpose.[4] Method validation provides documented evidence that the procedure is reliable, reproducible, and accurate.[3][5] Key validation parameters, as outlined by the International Conference on Harmonisation (ICH), are integral to this process.[6]
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.[6][7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).[7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality: HPLC-UV is the quintessential workhorse for quality control of active pharmaceutical ingredients (APIs) and intermediates.[8] For a molecule like 2-Amino-4-(trifluoromethoxy)benzoic acid, which contains a benzoic acid chromophore, UV detection is straightforward and effective. A reversed-phase method using a C18 column is ideal, as it separates compounds based on hydrophobicity, which is significantly influenced by the trifluoromethoxy group.
Experimental Protocol: HPLC-UV
3.1. Reagents and Materials
-
2-Amino-4-(trifluoromethoxy)benzoic acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
3.2. Instrumentation and Chromatographic Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Wavelength | 254 nm and 280 nm (monitor both, quantify at max absorbance) |
3.3. Standard and Sample Preparation
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Dissolve the sample in methanol to an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3.4. System Suitability Before analysis, inject a mid-range standard five times. The %RSD for peak area and retention time should be <2.0%. The theoretical plates should be >2000 and the tailing factor should be <1.5.
Workflow and Data Presentation
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999[8] |
| Accuracy (% Recovery) | 98 - 102%[8] |
| Precision (% RSD) | < 2%[8] |
| LOQ | ~0.5 - 1 µg/mL |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality: LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification, particularly in complex biological or chemical matrices.[9] By using Multiple Reaction Monitoring (MRM), the instrument isolates a specific precursor ion (the molecular ion of our analyte) and detects a specific fragment ion. This two-stage filtering provides exceptional selectivity, eliminating interferences that might co-elute in an HPLC-UV method. This is essential for bioanalysis (e.g., plasma samples) or trace impurity analysis.
Experimental Protocol: LC-MS/MS
4.1. Reagents and Materials
-
Same as HPLC-UV, but with LC-MS grade solvents and additives.
-
Stable Isotope Labeled Internal Standard (SIL-IS), if available. If not, a structurally similar compound can be used.
4.2. Instrumentation and MS Conditions
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 222.0 (for [M+H]⁺) |
| Product Ion (Q3) | To be determined by infusion; likely fragments from loss of H₂O or COOH |
| Key MS Params | IonSpray Voltage: 5500 V; Source Temp: 550 °C[10] |
4.3. Standard and Sample Preparation
-
Standards: Prepare calibration standards as in the HPLC-UV method but at a lower concentration range (e.g., 0.1, 0.5, 1, 10, 50, 100 ng/mL). Spike all standards and samples with the internal standard at a fixed concentration.
-
Sample Prep (Process Stream): Dilute the sample into the calibration range with mobile phase.
-
Sample Prep (Plasma/Biological): Perform protein precipitation.[9] To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant for injection.[11]
Workflow and Data Presentation
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99[8] |
| Accuracy (% Recovery) | 85 - 115%[8] |
| Precision (% RSD) | < 15%[8] |
| LOQ | ~0.1 - 1 ng/mL |
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Causality: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[12] 2-Amino-4-(trifluoromethoxy)benzoic acid is non-volatile due to its polar amino and carboxylic acid functional groups. Therefore, chemical derivatization is mandatory to convert these polar groups into nonpolar, thermally stable moieties suitable for GC analysis.[13] Silylation, using a reagent like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common and effective strategy that replaces active hydrogens with a nonpolar tert-Butyldimethylsilyl (TBDMS) group.[14] This method offers excellent chromatographic resolution and the high specificity of mass spectrometric detection.
Experimental Protocol: GC-MS
5.1. Reagents and Materials
-
Analyte reference standard
-
MTBSTFA + 1% TBDMSCI (derivatizing agent)
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
Ethyl Acetate (GC grade)
5.2. Instrumentation and GC-MS Conditions
| Parameter | Setting |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Inlet Temp. | 280 °C |
| Injection Mode | Splitless (1 µL injection) |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 20 °C/min, hold 5 min |
| Ion Source | Electron Ionization (EI), 70 eV |
| Source Temp. | 230 °C |
| Quad Temp. | 150 °C |
| Acquisition | Selected Ion Monitoring (SIM) mode |
5.3. Derivatization and Sample Preparation
-
Standard/Sample Preparation: Prepare standards or samples in a solvent and evaporate to complete dryness under a stream of nitrogen in a reaction vial. The absence of water is critical for successful derivatization.[14]
-
Derivatization: To the dry residue, add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA.
-
Reaction: Cap the vial tightly and heat at 70-100 °C for 1-2 hours.[14]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
Workflow and Data Presentation
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
| LOQ | ~1 - 10 ng/mL |
Method Selection Guide
The optimal method depends entirely on the analytical objective. The following table provides a comparative summary to guide your decision-making process.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Sensitivity | Moderate | Very High | High |
| Selectivity | Good | Excellent | Excellent |
| Matrix Tolerance | Moderate | High | Moderate (requires clean samples) |
| Sample Prep | Simple (Dilute & Shoot) | Moderate (Protein precipitation) | Complex (Drying & Derivatization) |
| Throughput | High | High (with UPLC) | Low to Moderate |
| Cost (Instrument) | Low | High | Moderate |
| Best For | Routine QC, purity assays, high-concentration samples | Bioanalysis, trace impurity detection, complex matrices | Orthogonal method, specific impurity ID, metabolomics |
Conclusion
The quantification of 2-Amino-4-(trifluoromethoxy)benzoic acid can be reliably achieved using several analytical techniques. HPLC-UV offers a robust and cost-effective solution for routine quality control applications. For demanding applications requiring ultra-low detection limits or analysis in complex biological fluids, LC-MS/MS is the method of choice, providing unparalleled sensitivity and selectivity. Finally, GC-MS with derivatization serves as a valuable orthogonal method, offering excellent separation efficiency and confirmatory identification. The successful implementation of any of these methods hinges on a thorough understanding of their principles and a commitment to rigorous method validation to ensure the generation of high-quality, defensible data.
References
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- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
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- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Veeprho.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
- Analytical method validation: A brief review. (n.d.). GSC Biological and Pharmaceutical Sciences.
- 2-aMino-4-(trifluoroMethoxy)benzoic acid. (2025). ChemicalBook.
- Analytical Methods. (n.d.). RSC Publishing.
- The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
- Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.).
- Guide to achieving reliable quantitative LC-MS measurements. (2013). LGC Ltd.
- Quality Control in Targeted GC-MS for Amino Acid-OMICS. (n.d.). PMC - NIH.
- A Comparative Guide to Analytical Methods for the Quantification of 4-(4-aminophenoxy)benzoic acid. (n.d.). Benchchem.
- Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. (n.d.). eScholarship.org.
- 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). Restek.
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- 14. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
Application Note: A Robust, Validated HPLC-UV Method for the Quantitative Analysis of 2-Amino-4-(trifluoromethoxy)benzoic acid
Abstract
This application note presents a detailed, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-4-(trifluoromethoxy)benzoic acid. This compound is a significant building block in the synthesis of pharmaceuticals and agrochemicals, where its purity is a critical quality attribute[1]. The method utilizes a standard C18 stationary phase with a simple isocratic mobile phase of acetonitrile and a pH-controlled aqueous buffer, offering excellent peak shape and resolution. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from method development rationale to a step-by-step analytical procedure and system suitability criteria based on authoritative guidelines[2][3].
Introduction and Method Development Rationale
2-Amino-4-(trifluoromethoxy)benzoic acid is an aromatic carboxylic acid containing both a basic amino group and an acidic carboxyl group, rendering it amphoteric. The presence of the trifluoromethoxy (-OCF3) group significantly increases the molecule's lipophilicity and metabolic stability, properties that are highly desirable in modern drug design[4][5]. This unique combination of functional groups presents a specific challenge for chromatographic analysis: controlling the ionization state to achieve consistent retention and sharp, symmetrical peaks.
The development of this method was guided by the physicochemical properties of the analyte and established chromatographic principles.
-
Choice of Chromatographic Mode: Reversed-phase (RP) chromatography is the preferred mode for separating moderately polar to non-polar compounds. Given the aromatic nature and the lipophilic -OCF3 group of the analyte, RP-HPLC offers the most effective mechanism for retention and separation from potential impurities[6][7].
-
Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase. Its dense hydrophobic character provides strong retention for lipophilic molecules like 2-Amino-4-(trifluoromethoxy)benzoic acid, ensuring a sufficient retention factor (k') for robust quantification.
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile (ACN) was chosen for its low viscosity, low UV cutoff, and excellent elution strength in reversed-phase mode.
-
Aqueous Phase and pH Control: This is the most critical parameter. The analyte's pKa values (one for the acidic -COOH group, one for the basic -NH2 group) dictate its charge state at a given pH. To ensure reproducible retention and avoid peak tailing, the ionization of the primary functional groups must be suppressed. By adjusting the mobile phase pH to approximately 3.0 with a phosphate buffer, the carboxylic acid group is protonated (-COOH), making it less polar and enhancing its retention on the C18 column. Concurrently, the amino group is protonated (-NH3+), but the retention is primarily governed by the hydrophobic interactions of the overall molecule. This acidic mobile phase is a well-established strategy for the analysis of aromatic acids[7][8].
-
-
Detection: The aromatic benzene ring in the analyte provides strong chromophores, making UV detection highly suitable. A photodiode array (PDA) detector was used during development to scan the UV spectrum of the analyte, confirming that 254 nm is a suitable wavelength for sensitive and linear detection.
The logical flow of this method development strategy is illustrated below.
Caption: Logic diagram for the HPLC method development strategy.
Detailed Analytical Protocol
This protocol is designed to be a self-validating system by incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis, a practice aligned with USP General Chapter <621>[2][9].
Instrumentation, Reagents, and Materials
| Category | Item |
| Instrumentation | HPLC or UHPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV/PDA detector. |
| Data System | Chromatography Data System (CDS) for instrument control, data acquisition, and processing. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Chemicals | 2-Amino-4-(trifluoromethoxy)benzoic acid Reference Standard (>99% purity). |
| Acetonitrile (ACN), HPLC Grade. | |
| Potassium Dihydrogen Phosphate (KH2PO4), ACS Grade. | |
| Phosphoric Acid (H3PO4), ACS Grade. | |
| Water, HPLC Grade or Deionized (18.2 MΩ·cm). | |
| Labware | Volumetric flasks, pipettes, analytical balance, pH meter, 0.22 µm or 0.45 µm syringe filters (PTFE or nylon). |
Optimized Chromatographic Conditions
The following table summarizes the final instrumental parameters for the analysis.
| Parameter | Condition |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H3PO4. |
| Mobile Phase B | Acetonitrile (ACN) |
| Elution Mode | Isocratic |
| Composition | 60% Mobile Phase A : 40% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Step-by-Step Experimental Workflow
-
Mobile Phase Preparation (Mobile Phase A):
-
Accurately weigh 2.72 g of KH2PO4 and dissolve it in 1000 mL of HPLC-grade water to prepare a 20 mM solution.
-
Adjust the pH of the solution to 3.0 ± 0.05 using dilute phosphoric acid.
-
Filter the buffer through a 0.22 µm membrane filter to remove particulates.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the 2-Amino-4-(trifluoromethoxy)benzoic acid reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the Mobile Phase (pre-mixed 60:40 A:B). This will be the Stock Standard.
-
Further dilutions can be made from this stock to prepare calibration standards if required.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh an appropriate amount of the test sample, estimated to contain 10 mg of the analyte, into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the Mobile Phase.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
-
System Equilibration and Suitability Testing:
-
Equilibrate the HPLC system and column with the mobile phase at a 1.0 mL/min flow rate until a stable baseline is achieved (typically 30-60 minutes).
-
Perform five replicate injections of the Standard Solution (100 µg/mL).
-
Verify that the system suitability specifications are met before proceeding with sample analysis.
-
Caption: Standard experimental workflow for HPLC analysis.
Method Performance and Validation
For an analytical method to be considered trustworthy, it must be validated to demonstrate its suitability for the intended purpose.[10] The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11]
System Suitability Testing (SST)
SST is an integral part of the analytical procedure and must be performed prior to each analytical run to ensure the system is operating correctly.[3] The acceptance criteria below are typical for a validated quantitative method.
| SST Parameter | Acceptance Criteria | Rationale |
| Peak Area Precision | %RSD ≤ 1.0% for 5 replicate injections | Demonstrates the stability and precision of the injector and detector. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency and resolving power of the column. |
| Retention Time (RT) | %RSD ≤ 1.0% | Shows the stability and precision of the pump and mobile phase composition. |
Validation Parameters Overview
A full validation of this method would include the following tests as defined by ICH Q2(R2)[12][13]:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This is typically demonstrated by analyzing a placebo, performing forced degradation studies, and assessing peak purity with a PDA detector.
-
Linearity and Range: The method should be linear over a range of concentrations (e.g., 50% to 150% of the nominal concentration). A correlation coefficient (r²) ≥ 0.999 is typically required.
-
Accuracy: Assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Analysis of multiple samples at 100% concentration under the same conditions over a short interval.
-
Intermediate Precision: Assessed by varying conditions such as day, analyst, or instrument.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C, organic modifier composition ±2%).
Conclusion
The HPLC method described provides a simple, rapid, and robust solution for the quantitative determination of 2-Amino-4-(trifluoromethoxy)benzoic acid. The use of a standard C18 column and a buffered mobile phase at a controlled pH ensures excellent chromatographic performance with symmetric peaks and reliable retention. This method is suitable for routine quality control analysis in industrial and research settings. Its foundation on established scientific principles and adherence to regulatory guidelines ensures that the results generated are both accurate and trustworthy.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]
-
United States Pharmacopeial Convention. (n.d.). <621> CHROMATOGRAPHY. DSDP Analytics. [Link]
-
Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent. [Link]
-
DSDP Analytics. (n.d.). USP <621> Chromatography. DSDP Analytics. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
-
Agilent Technologies. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Semantic Scholar. (n.d.). Chromatographic separations of aromatic carboxylic acids. [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
Cheng, J., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. [Link]
-
Refubium - Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [Link]
-
Wikipedia. (n.d.). Trifluoromethoxy group. [Link]
-
CHEMICALS DUKSAN. (n.d.). 2-Amino-4-(trifluoromethyl)benzoic Acid >97.0(HPLC)(T). [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Laboratorium Discounter. (n.d.). 2-Amino-4-(trifluoromethyl)benzoic Acid >97.0%(HPLC)(T) 25g. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]
Sources
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- 2. usp.org [usp.org]
- 3. dsdpanalytics.com [dsdpanalytics.com]
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- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agilent.com [agilent.com]
- 9. <621> CHROMATOGRAPHY [drugfuture.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. youtube.com [youtube.com]
large-scale synthesis of 2-Amino-4-(trifluoromethoxy)benzoic acid
An Application Note for the Large-Scale Synthesis of 2-Amino-4-(trifluoromethoxy)benzoic acid
Abstract
This application note provides a comprehensive and scalable three-step synthesis protocol for 2-Amino-4-(trifluoromethoxy)benzoic acid, a key building block in modern pharmaceutical and agrochemical research. The trifluoromethoxy (-OCF3) group is of high interest in drug discovery for its ability to enhance metabolic stability, bioavailability, and binding affinity.[1][2] The described synthetic route begins with the commercially available starting material 3-(trifluoromethoxy)toluene, proceeding through a regioselective nitration, a robust oxidation of the methyl group, and a final, clean reduction of the nitro group. This guide is designed for researchers, chemists, and process development professionals, offering detailed, step-by-step protocols, explanations for key experimental choices, process safety considerations, and troubleshooting guides to ensure a reliable and scalable synthesis.
Introduction: The Significance of the Trifluoromethoxy Moiety
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry.[3] Among these, the trifluoromethoxy (-OCF3) group is particularly valued as a "super-methyl" or lipophilic hydrogen bond acceptor. Its unique electronic properties and metabolic stability can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][4] 2-Amino-4-(trifluoromethoxy)benzoic acid, an anthranilic acid derivative, serves as a vital precursor for a wide range of complex molecules, including anti-inflammatory agents, kinase inhibitors, and other therapeutic agents.[1][5]
The synthesis of trifluoromethoxylated aromatic compounds, however, can present challenges.[2] This document outlines a robust and scalable pathway designed to address these challenges, providing a clear and validated method for producing multi-gram to kilogram quantities of the title compound.
Retrosynthetic Analysis and Strategy
The chosen synthetic pathway is a three-step process designed for scalability, safety, and efficiency, starting from 3-(trifluoromethoxy)toluene.
Figure 1: Overall synthetic workflow for 2-Amino-4-(trifluoromethoxy)benzoic acid.
Causality of Route Selection:
-
Starting Material Availability: 3-(Trifluoromethoxy)toluene is a readily available and cost-effective commercial starting material.
-
Robust Reactions: The chosen reactions—aromatic nitration, permanganate oxidation, and catalytic hydrogenation—are well-established, high-yielding industrial processes with predictable outcomes.[6]
-
Scalability: This route avoids the use of difficult-to-handle reagents or cryogenic conditions, making it amenable to standard pilot plant equipment. The purification of intermediates is achieved through extraction and crystallization, which are scalable operations.
Detailed Experimental Protocols
Step 1: Regioselective Nitration of 3-(Trifluoromethoxy)toluene
Objective: To synthesize 1-methyl-2-nitro-5-(trifluoromethoxy)benzene.
Reaction Scheme: (Self-generated image of the chemical reaction)
Materials and Equipment
| Reagent/Equipment | Quantity (for 100g scale) | CAS Number | Notes |
|---|---|---|---|
| 3-(Trifluoromethoxy)toluene | 100 g (0.568 mol) | 706-27-4 | Starting Material |
| Sulfuric Acid (98%) | 300 mL | 7664-93-9 | Catalyst and solvent |
| Nitric Acid (70%) | 45 mL (0.682 mol) | 7697-37-2 | Nitrating agent |
| Ice Water | 2 L | 7732-18-5 | For quenching |
| Dichloromethane (DCM) | 1 L | 75-09-2 | Extraction solvent |
| Brine | 200 mL | 7647-14-5 | For washing |
| Anhydrous Sodium Sulfate | 50 g | 7757-82-6 | Drying agent |
| Jacketed Reactor (1 L) | 1 | - | With overhead stirrer & temp control |
Protocol:
-
Charge the 1 L jacketed reactor with 300 mL of concentrated sulfuric acid. Begin stirring and cool the reactor to -5 °C to 0 °C.
-
Slowly add 100 g (0.568 mol) of 3-(trifluoromethoxy)toluene to the sulfuric acid, ensuring the internal temperature does not exceed 5 °C.
-
In a separate, pre-cooled vessel, prepare the nitrating mixture by slowly adding 45 mL of nitric acid to 50 mL of sulfuric acid. Keep this mixture cooled.
-
Add the nitrating mixture dropwise to the reactor over 2-3 hours, maintaining the internal temperature strictly between 0 °C and 5 °C.[6]
-
After the addition is complete, allow the reaction to stir at 5 °C for an additional 1 hour.
-
Monitor the reaction progress via TLC or GC-MS until the starting material is consumed.
-
Once complete, very slowly transfer the reaction mixture onto 2 L of vigorously stirred ice water in a larger vessel. A yellow precipitate will form.
-
Extract the aqueous slurry three times with 300 mL of dichloromethane (DCM).
-
Combine the organic layers and wash sequentially with water (2 x 200 mL), 5% sodium bicarbonate solution (2 x 150 mL), and finally with brine (1 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow oil or low-melting solid. The desired isomer is the major product and is often used directly in the next step.
Scientist's Insight: The "Why" of Regioselectivity The nitration of 3-(trifluoromethoxy)toluene presents a classic case of competing directing effects. The methyl group is an activating, ortho-, para-director, while the trifluoromethoxy group is a deactivating, ortho-, para-director.[7] The nitronium ion (NO₂⁺) will preferentially add to the positions most activated. Position 2 is ortho to the methyl group and meta to the -OCF₃ group, making it highly favored. Position 6 (ortho to both) is sterically hindered. Position 4 (para to methyl, ortho to -OCF₃) is also a possible product but is generally formed in lower amounts. Careful temperature control below 5°C is critical to minimize the formation of dinitro byproducts and improve selectivity.[6]
Step 2: Oxidation to 2-Nitro-4-(trifluoromethoxy)benzoic Acid
Objective: To oxidize the methyl group of the intermediate to a carboxylic acid.
Reaction Scheme: (Self-generated image of the chemical reaction)
Materials and Equipment
| Reagent/Equipment | Quantity (for ~0.5 mol scale) | CAS Number | Notes |
|---|---|---|---|
| Crude Nitrated Intermediate | ~112 g (0.506 mol) | - | From Step 1 |
| Potassium Permanganate (KMnO₄) | 239 g (1.51 mol) | 7722-64-7 | Oxidizing agent |
| Water | 2.5 L | 7732-18-5 | Solvent |
| Sodium Bisulfite | As needed | 7631-90-5 | To quench excess KMnO₄ |
| Hydrochloric Acid (conc.) | As needed | 7647-01-0 | For acidification |
| Jacketed Reactor (5 L) | 1 | - | With reflux condenser |
Protocol:
-
Charge the 5 L reactor with 2 L of water and the crude nitrated intermediate from Step 1.
-
Begin vigorous stirring and heat the mixture to 85-90 °C.
-
Slowly add the potassium permanganate in small portions over 4-5 hours. The addition is exothermic; maintain the temperature between 90-100 °C. The purple color of the permanganate should dissipate as it reacts.
-
After the addition is complete, maintain the mixture at reflux for an additional 4-6 hours, or until HPLC analysis shows the reaction is complete.
-
Cool the reaction mixture to room temperature. A brown precipitate of manganese dioxide (MnO₂) will be present.
-
Add a saturated solution of sodium bisulfite portion-wise until the purple color of excess permanganate is gone and the MnO₂ is easier to filter.
-
Filter the mixture through a pad of celite to remove the MnO₂. Wash the filter cake with 500 mL of hot water.
-
Transfer the clear filtrate to a clean vessel and cool to 10-15 °C in an ice bath.
-
Slowly acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2. A pale-yellow solid will precipitate.
-
Stir the slurry for 1 hour at 10 °C, then collect the solid by filtration.
-
Wash the filter cake with cold water and dry under vacuum at 60 °C to yield the product.
Troubleshooting Oxidation
Incomplete Reaction: If the starting material persists, it may be due to insufficient oxidant. Add more KMnO₄ until a faint pink/purple color persists in the hot solution for over 15 minutes.
Difficult Filtration: Fine MnO₂ particles can clog filters. Allowing the mixture to settle and decanting the supernatant before filtering the bulk of the solid can help. Using a filter aid like celite is essential.[6]
Step 3: Catalytic Reduction to 2-Amino-4-(trifluoromethoxy)benzoic Acid
Objective: To reduce the nitro group to an amine to yield the final product.
Reaction Scheme: (Self-generated image of the chemical reaction)
Materials and Equipment
| Reagent/Equipment | Quantity (for ~0.4 mol scale) | CAS Number | Notes |
|---|---|---|---|
| 2-Nitro-4-(trifluoromethoxy)benzoic Acid | ~101 g (0.40 mol) | 91455-33-5 | From Step 2 |
| Palladium on Carbon (5% Pd/C, 50% wet) | 5 g | 7440-05-3 | Catalyst |
| Methanol | 1 L | 67-56-1 | Solvent |
| Hydrogen Gas (H₂) | 50-60 psi | 1333-74-0 | Reducing agent |
| Celite | 20 g | 61790-53-2 | Filter aid |
| Hydrogenation Reactor (Parr type) | 1 | - | Rated for pressure |
Protocol:
-
Carefully charge a suitable hydrogenation reactor with the nitro compound, methanol, and the wet Pd/C catalyst under a nitrogen atmosphere. Caution: Dry Pd/C is pyrophoric.
-
Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas.
-
Pressurize the reactor to 50-60 psi with hydrogen and begin vigorous stirring.
-
Heat the reaction to 40-50 °C. The reaction is typically exothermic; cooling may be required initially.
-
Monitor the reaction by hydrogen uptake. The reaction is complete when hydrogen uptake ceases (typically 4-8 hours).
-
Cool the reactor to room temperature, carefully vent the excess hydrogen, and purge thoroughly with nitrogen.
-
Filter the reaction mixture through a pad of celite under a nitrogen atmosphere to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/heptane) to obtain the final product as a pure solid.
Process Safety and Hazard Management
Large-scale synthesis requires stringent safety protocols. The following diagram and table outline critical safety considerations for this process.
Figure 2: Key safety decision points in the nitration and hydrogenation steps.
| Step | Hazard | Mitigation Measures |
| Nitration | Thermal Runaway: Highly exothermic reaction.[6] | Strict temperature control, slow addition of nitrating agent, use of a jacketed reactor with efficient cooling, and have an emergency quenching plan (e.g., a large volume of ice water). |
| Corrosive: Concentrated acids are highly corrosive. | Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. Work in a well-ventilated fume hood. | |
| Oxidation | Exothermic Reaction: Addition of KMnO₄ can be vigorous. | Add the oxidant in small portions and monitor the temperature closely. Ensure adequate cooling capacity. |
| Fire/Explosion: KMnO₄ is a strong oxidizer. | Do not allow KMnO₄ to come into contact with organic solvents or other reducing agents. | |
| Reduction | Flammable Gas: Hydrogen is highly flammable and explosive. | Use a properly rated pressure reactor. Ensure the area is well-ventilated and free of ignition sources. Ground all equipment to prevent static discharge.[8] |
| Pyrophoric Catalyst: Dry Pd/C can ignite spontaneously in air. | Handle the catalyst wet and always under an inert atmosphere (Nitrogen or Argon). Use proper catalyst handling and filtration techniques.[6] |
Summary of Results
This protocol provides a reliable method for the .
| Step | Intermediate/Product | Expected Yield | Purity (HPLC) |
| 1 | 1-Methyl-2-nitro-5-(trifluoromethoxy)benzene | 85-92% | >95% (desired isomer) |
| 2 | 2-Nitro-4-(trifluoromethoxy)benzoic Acid | 75-85% | >98% |
| 3 | 2-Amino-4-(trifluoromethoxy)benzoic Acid | 90-97% | >99% |
| Overall | - | ~58-75% | >99% |
References
-
Ngai, M.-Y., et al. (2016). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
-
Shen, Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. [Link]
-
Yellapu, S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. [Link]
-
Shen, Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. [Link]
-
SciSpace (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
-
AFG Bioscience LLC. SAFETY DATA SHEET - 1,1,2-Trifluoro-2-(trifluoromethoxy)ethene. [Link]
-
Angene Chemical (2024). Safety Data Sheet. [Link]
-
Kollmar, M., et al. 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
-
Autech (2025). Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Applications: 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Research. [Link]
-
Chemical Synthesis (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]
- Google Patents (1993). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
-
Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]
-
Zhang, K., et al. (2018). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton. [Link]
Sources
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- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 8. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzoic acid
Welcome to the technical support center for the synthesis of 2-Amino-4-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important fluorinated building block. The trifluoromethoxy group is of significant interest in medicinal chemistry as it can enhance metabolic stability and lipophilicity, making it a valuable moiety in modern drug discovery.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis. The information presented here is a synthesis of established chemical principles and practical, field-proven insights to ensure you can achieve optimal yields and purity in your experiments.
Recommended Synthetic Pathway: Directed Ortho-Metalation and Carboxylation
A robust and regioselective method for the synthesis of 2-Amino-4-(trifluoromethoxy)benzoic acid involves the directed ortho-lithiation of a protected 4-(trifluoromethoxy)aniline, followed by carboxylation. This approach offers excellent control over the position of the incoming carboxyl group, a common challenge in electrophilic aromatic substitution reactions with multiple activating/directing groups. The N-tert-Butoxycarbonyl (Boc) protecting group is particularly effective in directing the lithiation to the position ortho to the amino group.[2]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-Amino-4-(trifluoromethoxy)benzoic acid.
Detailed Experimental Protocol
This protocol is a recommended starting point. Optimization of reaction times, temperatures, and reagent stoichiometry may be necessary depending on your specific laboratory conditions and desired scale.
Step 1: N-Boc Protection of 4-(Trifluoromethoxy)aniline
-
To a stirred solution of 4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-(trifluoromethoxy)aniline.
Step 2: Directed Ortho-Lithiation and Carboxylation
-
Dissolve the N-Boc-4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add tert-butyllithium (t-BuLi, 2.2 eq) dropwise, maintaining the internal temperature below -70 °C. A color change is typically observed.
-
Stir the reaction mixture at -78 °C for 2-3 hours to ensure complete lithiation.
-
Quench the reaction by bubbling carbon dioxide gas through the solution or by carefully adding crushed dry ice.
-
Allow the mixture to slowly warm to room temperature.
Step 3: Deprotection and Isolation
-
To the reaction mixture, add a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or an aqueous solution of hydrochloric acid (HCl) to remove the Boc protecting group.
-
Stir at room temperature until deprotection is complete (monitor by TLC).
-
Adjust the pH of the aqueous layer to precipitate the product. The isoelectric point may need to be determined empirically, but a pH of 3-4 is a good starting point.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis.
Issue 1: Low Yield of N-Boc Protected Aniline
-
Question: My N-Boc protection step is resulting in a low yield. What are the possible causes?
-
Answer:
-
Incomplete Reaction: Ensure that the reaction has gone to completion by monitoring with TLC. If starting material remains, consider increasing the reaction time or adding a slight excess of Boc₂O.
-
Moisture: The presence of water can hydrolyze the Boc anhydride. Ensure all glassware is dry and use anhydrous solvents.
-
Base Stoichiometry: Triethylamine is used to neutralize the acid formed during the reaction. Insufficient base can stall the reaction. Ensure the correct stoichiometry is used.
-
Issue 2: Incomplete Lithiation or Poor Regioselectivity
-
Question: I am observing unreacted starting material and/or the formation of other isomers after the carboxylation step. What could be wrong?
-
Answer:
-
Insufficient t-BuLi: The stoichiometry of the organolithium reagent is critical. Two equivalents are often necessary: one to deprotonate the N-H bond of the carbamate and the second for the ortho C-H bond. Ensure the t-BuLi is properly titrated and a slight excess is used.
-
Reaction Temperature: The lithiation step is highly temperature-sensitive. The reaction must be maintained at -78 °C to prevent side reactions and ensure the stability of the lithiated intermediate.[3]
-
Quality of Reagents and Solvents: Use of anhydrous THF is crucial. Any protic impurities will quench the organolithium reagent.
-
Issue 3: Formation of Side Products During Carboxylation
-
Question: I am observing significant byproduct formation after quenching with CO₂. What are these byproducts and how can I avoid them?
-
Answer:
-
Over-addition of CO₂: While less common, excessive CO₂ can lead to the formation of carbonate species. Ensure a controlled addition of CO₂ gas or a slight excess of dry ice.
-
Reaction with the Lithiated Intermediate: The lithiated species is highly reactive. If the reaction is allowed to warm before the addition of CO₂, it can react with the solvent or other species in the reaction mixture.
-
Issue 4: Difficulties in Product Isolation and Purification
-
Question: My final product is difficult to precipitate or is impure after recrystallization. What can I do?
-
Answer:
-
pH Adjustment: The precipitation of the final amino acid is highly dependent on the pH. Carefully adjust the pH to find the isoelectric point where the product is least soluble.
-
Recrystallization Solvent: Experiment with different solvent systems for recrystallization. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar co-solvent (like water or hexane) is often effective.
-
Use of a Filter Aid: If the precipitate is very fine, using a filter aid like celite can improve the filtration process.[4]
-
Potential Side Reactions Diagram
Caption: Potential side reactions during the synthesis.
Quantitative Data Summary
| Step | Reagent | Stoichiometry (eq) | Typical Yield | Purity (HPLC) |
| Protection | Boc₂O | 1.1 | >95% | >98% |
| Lithiation/Carboxylation | t-BuLi | 2.2 | 60-75% | >95% |
| Deprotection | TFA or HCl | Excess | >90% | >98% |
| Overall | 50-65% | >98% |
Note: Yields are indicative and may vary based on reaction scale and optimization.
References
- Schlosser, M., & Mongin, F. (2003). Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. The Journal of Organic Chemistry, 68(12), 4693–4699.
- BenchChem. (2025). Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid for pilot production.
- National Center for Biotechnology Information. (2024).
- Iwasawa, T., et al. (2017). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. Molecules, 22(10), 1645.
- Rohe, S., et al. (2021). Pd(II)-catalyzed carboxylation of aromatic C-H bonds with CO2. Science Advances, 7(5), eabg9211.
- Belokon, Y. N., et al. (2018). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 23(11), 2877.
- Kollmar, M., et al. (2002). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 79, 196.
- BenchChem. (2025). Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid.
- El-Ghayoury, A., et al. (2016). Towards carboxylic acid-functionalized aniline monomers: Chemical synthesis, electropolymerization and characterization.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Amino-2-fluorobenzoic acid.
- Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53589.
- Gschwend, H. W., & Fuhrer, W. (1979). Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. The Journal of Organic Chemistry, 44(7), 1133–1136.
- Reddit. (2022).
- The Royal Society of Chemistry. (2021).
- Google Patents. (1993). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
- Request PDF. (2016).
- H. G. L. Coster, et al. (1965). The aniline catalysed decarboxylation of oxaloacetic acid. Australian Journal of Chemistry, 18(3), 337-351.
- ChemicalBook. (2023). 2-aMino-4-(trifluoroMethoxy)benzoic acid.
- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
- Autechem. (n.d.).
- PubMed. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- Biosynth. (n.d.). 2-Amino-5-(trifluoromethyl)benzoic acid.
- National Center for Biotechnology Information. (2010). 2-Amino-3,4,5,6-tetrafluorobenzoic acid.
- Beilstein Journals. (2020). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.
- Google Patents. (2012).
- Chem-Impex. (n.d.). 2-Amino-4-(trifluoromethyl)benzoic acid.
- HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). 2-Amino-4-fluorobenzoic acid.
- Sigma-Aldrich. (n.d.). 2-(Trifluoromethoxy)aniline.
Sources
Technical Support Center: Purification of Crude 2-Amino-4-(trifluoromethoxy)benzoic Acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Amino-4-(trifluoromethoxy)benzoic acid (CAS No. 1979-29-9). The following troubleshooting advice and frequently asked questions (FAQs) are designed to address common challenges encountered during the purification of this important synthetic intermediate.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of 2-Amino-4-(trifluoromethoxy)benzoic acid, offering potential causes and actionable solutions.
Low Yield After Recrystallization
Issue: The recovery of purified product after recrystallization is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Excessive Solvent Use | Using too much solvent to dissolve the crude material will keep a significant portion of the product in the mother liquor even after cooling. | Dissolve the crude solid in the minimum amount of hot solvent required for complete dissolution. This ensures the solution is saturated, maximizing crystal formation upon cooling.[1][2] |
| Premature Crystallization | Crystals forming during hot filtration will be lost with the insoluble impurities. | Use a pre-heated funnel and receiving flask for hot filtration to prevent the solution from cooling and the product from crystallizing prematurely.[3] |
| Cooling Rate Too Rapid | Rapid cooling can lead to the formation of small, impure crystals that trap mother liquor. | Allow the hot filtrate to cool slowly to room temperature on a benchtop before placing it in an ice bath. Insulating the flask can further slow the cooling process.[1][3] |
| Incomplete Crystallization | Insufficient time in the ice bath will result in product remaining dissolved in the mother liquor. | Ensure the flask is kept in an ice bath for at least 30 minutes to maximize crystal recovery.[3] |
Oiling Out During Recrystallization
Issue: Instead of forming solid crystals, the product separates from the solvent as an oil.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Impurity Concentration | Impurities can depress the melting point of the mixture, causing it to separate as a liquid. | Consider a pre-purification step, such as a wash with a solvent in which the desired product is sparingly soluble, to remove some impurities before recrystallization. |
| Solution is Too Concentrated | The compound is precipitating out of solution too quickly and above its melting point in the solvent system. | Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to slightly dilute the solution.[3] |
| Inappropriate Solvent Choice | The boiling point of the solvent may be higher than the melting point of the solute-impurity mixture. | Select a different solvent or solvent system with a lower boiling point or different polarity.[3] |
Colored Crystals After Purification
Issue: The final product has a noticeable color (e.g., yellow, brown) instead of being a white or off-white solid.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Presence of Colored Impurities | These are often byproducts from the synthesis, such as azo or azoxy compounds formed from nitroso and hydroxylamine intermediates.[4] | Add a small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes before performing a hot filtration. The charcoal will adsorb the colored impurities.[3] |
| Oxidation/Decomposition | The compound may be sensitive to prolonged heating or exposure to air, leading to the formation of colored degradation products. | Minimize the time the solution is kept at high temperatures. Consider performing the purification under an inert atmosphere (e.g., nitrogen or argon). |
Incomplete Purification Confirmed by Analysis (TLC, HPLC, Melting Point)
Issue: Analytical data (e.g., broad melting point range, multiple spots on TLC, or peaks in HPLC) indicates the presence of significant impurities after purification.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Co-crystallization of Impurities | Some impurities may have similar solubility profiles to the desired product, causing them to crystallize out of solution together. | A second recrystallization from a different solvent system may be necessary. Alternatively, column chromatography can be used for more challenging separations. |
| Inappropriate Purification Technique | Recrystallization may not be effective for removing all types of impurities. | For impurities with different acidic or basic properties, an acid-base extraction can be a highly effective purification method. For structurally similar, non-polar impurities, column chromatography is often the preferred method. |
II. Frequently Asked Questions (FAQs)
General Properties and Handling
Q1: What are the key physical properties of 2-Amino-4-(trifluoromethoxy)benzoic acid?
Q2: What are the primary safety concerns when handling 2-Amino-4-(trifluoromethoxy)benzoic acid?
A2: Based on safety data for structurally related compounds, 2-Amino-4-(trifluoromethoxy)benzoic acid should be handled with care. It may cause skin and serious eye irritation, as well as respiratory irritation.[6][7][8] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8]
Purification Strategies
Q3: How do I select an appropriate solvent for the recrystallization of 2-Amino-4-(trifluoromethoxy)benzoic acid?
A3: An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1][2][9] For benzoic acid derivatives, common solvent systems include ethanol/water or toluene.[3] You may need to perform small-scale solubility tests with various solvents to find the optimal one for your specific crude material.
Q4: When is column chromatography a better choice than recrystallization?
A4: Column chromatography is preferred when:
-
You have a complex mixture of impurities that are difficult to separate by recrystallization.
-
The impurities have very similar solubility profiles to your target compound.
-
You need to separate isomers or other structurally similar byproducts.
Q5: Can I use an acid-base extraction to purify this compound?
A5: Yes, an acid-base extraction can be a very effective purification method for 2-Amino-4-(trifluoromethoxy)benzoic acid. The molecule contains both a basic amino group and an acidic carboxylic acid group. This allows you to selectively move the compound between aqueous and organic layers by adjusting the pH. For example, you can dissolve the crude material in an organic solvent, extract it into an aqueous basic solution (like sodium bicarbonate) to deprotonate the carboxylic acid, wash the aqueous layer to remove neutral impurities, and then acidify the aqueous layer to precipitate the purified product.
Workflow and Analysis
Q6: How can I monitor the progress of my purification?
A6: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude material, the purified fractions, and the mother liquor on a TLC plate, you can visualize the removal of impurities. High-performance liquid chromatography (HPLC) provides a more quantitative assessment of purity.
Q7: My purified product appears pure by TLC, but the melting point is still broad. What could be the issue?
A7: A broad melting point range is a strong indicator of impurities, even if they are not visible on TLC.[3] This can happen if the impurity has a similar polarity to your product and co-elutes on the TLC plate, or if the impurity is not UV-active and therefore not visible. It could also indicate the presence of residual solvent. Ensure your product is thoroughly dried under vacuum before taking a melting point. If the melting point is still broad, a more sensitive analytical technique like HPLC or NMR spectroscopy may be needed to identify the impurity.
III. Experimental Workflows & Diagrams
Decision Tree for Purification Method Selection
The following diagram illustrates a logical workflow for selecting the most appropriate purification strategy for crude 2-Amino-4-(trifluoromethoxy)benzoic acid.
Caption: Decision tree for selecting a purification method.
Standard Recrystallization Protocol
-
Dissolution: Place the crude 2-Amino-4-(trifluoromethoxy)benzoic acid in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture or toluene) while heating and swirling until the solid just completely dissolves.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl for a few minutes.[3]
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[3]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[1][3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
IV. References
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 4-(Trifluoromethoxy)benzoic acid. Available at: [Link]
-
MDPI. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Available at: [Link]
-
University of Missouri–St. Louis. Recrystallization of Benzoic Acid. Available at: [Link]
-
MDPI. Investigation of Impurities in Peptide Pools. Available at: [Link]
-
Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. Available at: [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]
-
ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. Available at: [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Available at: [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Available at: [Link]
-
YouTube. Recrystallization Lab Procedure of Benzoic Acid. Available at: [Link]
-
Google Patents. Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. Available at:
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
Sources
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.es [fishersci.es]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
common side reactions in the synthesis of 2-Amino-4-(trifluoromethoxy)benzoic acid
Introduction for the Modern Researcher
Welcome to the technical support guide for the synthesis of 2-Amino-4-(trifluoromethoxy)benzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science, largely due to the unique electronic properties imparted by the trifluoromethoxy group, which can enhance metabolic stability and binding affinity.[1][2] However, its synthesis is not without challenges. The presence of three distinct functional groups—an activating amine, a deactivating and ortho-directing trifluoromethoxy group, and the target carboxylic acid—creates a complex electronic landscape that can lead to several predictable side reactions.
This guide is structured to move beyond a simple recitation of steps. It is designed as a dynamic troubleshooting resource, grounded in mechanistic principles, to help you anticipate, diagnose, and resolve common issues encountered during this synthesis. We will explore a common and effective synthetic pathway, dissecting the potential pitfalls at each stage to ensure a successful and high-purity yield.
Section 1: Overview of a Recommended Synthetic Pathway
A robust and frequently employed strategy for synthesizing 2-Amino-4-(trifluoromethoxy)benzoic acid involves a directed ortho-metalation (DoM) approach. This method provides excellent regiochemical control, which is often difficult to achieve with electrophilic aromatic substitution on such a substituted ring system. The overall workflow is as follows:
Caption: Recommended workflow for the synthesis of 2-Amino-4-(trifluoromethoxy)benzoic acid.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
FAQ 1: My Directed Ortho-Metalation and Carboxylation step (Step 2) is giving low yields and multiple byproducts. What is going wrong?
This is the most critical and technically demanding step of the synthesis. Low yields or complex product mixtures typically stem from one of three primary side reactions.
A. Probable Cause: Incomplete Lithiation or Degradation of Organolithium
-
Symptoms: Significant recovery of the N-protected aniline starting material after workup.
-
Causality: The formation of the aryllithium intermediate is highly sensitive to moisture and temperature. Traces of water will quench the organolithium reagent (s-BuLi or n-BuLi). Furthermore, while the reaction is typically run at -78 °C, allowing the temperature to rise can cause the intermediate to become unstable, leading to undesired side reactions.
-
Solutions:
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Titrate the Organolithium Reagent: The molarity of commercial butyllithium solutions can decrease over time. Titrate the reagent before use to ensure accurate stoichiometry. A slight excess (1.1-1.2 equivalents) is often beneficial.
-
Strict Temperature Control: Maintain the reaction temperature at or below -75 °C throughout the addition of BuLi and until the quench with CO₂.
-
B. Probable Cause: Formation of a Ketone Byproduct
-
Symptoms: Isolation of a symmetrical diaryl ketone byproduct, which can be identified by mass spectrometry (M+ corresponding to two aryl units minus a water molecule).
-
Causality: This is a classic side reaction in the carboxylation of organolithiums. The initially formed lithium carboxylate is still in solution with the highly reactive aryllithium intermediate. The aryllithium can attack the carboxylate, and upon acidic workup, this adduct collapses to form a ketone.
-
Solutions:
-
Inverse Addition (Quench): Instead of adding CO₂ to the reaction flask, use a cannula to transfer the cold aryllithium solution into a separate flask containing a vigorously stirred slurry of freshly crushed, excess dry ice in anhydrous THF. This ensures the aryllithium immediately encounters a large excess of CO₂, minimizing its opportunity to react with the carboxylate product.
-
Use High-Purity CO₂: Use freshly crushed, high-quality dry ice. Avoid using old, snowy dry ice which may have condensed atmospheric water.
-
C. Probable Cause: Isomeric Impurities
-
Symptoms: NMR analysis shows signals corresponding to another aromatic isomer, likely 2-Amino-5-(trifluoromethoxy)benzoic acid.
-
Causality: While the pivaloyl protecting group is an excellent ortho-directing group, the trifluoromethoxy group also has a directing effect. If the reaction conditions are not optimal (e.g., wrong choice of base/solvent, temperature fluctuations), a small amount of metalation may occur at the position ortho to the -OCF₃ group.
-
Solutions:
-
Use a Bulky Directing Group: The pivaloyl group ((CH₃)₃CCO-) is recommended due to its steric bulk and strong coordination with lithium, which strongly favors metalation at its ortho position.
-
Optimize Solvent and Additives: The use of TMEDA (tetramethylethylenediamine) as an additive is crucial. It chelates the lithium ion, breaking up BuLi aggregates and increasing its reactivity, which often enhances the regioselectivity of the deprotonation.
-
FAQ 2: During deprotection (Step 3), my reaction turns dark, and the final product is discolored and difficult to purify. Why?
-
Symptoms: The reaction mixture turns dark brown or black during acid hydrolysis. The isolated crude product is an off-color solid (e.g., brown, orange, or grey).[3][4]
-
Causality: Anilines, particularly electron-rich anilines, are susceptible to oxidation. Under harsh acidic and high-temperature conditions required for deprotection, trace atmospheric oxygen or impurities can lead to the formation of colored oligomeric or polymeric byproducts. The formation of azo or azoxy compounds from trace intermediates is also a known issue in aniline chemistry.[3]
-
Solutions:
-
Degas Solvents: Before initiating the reflux, bubble an inert gas (Argon or Nitrogen) through the acidic solution for 15-20 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of N₂ or Ar throughout the heating process.
-
Purification with Activated Carbon: During the final purification steps, a treatment with activated charcoal (decolorizing carbon) can be highly effective. After neutralizing the reaction to precipitate the product but before final filtration, add a small amount of activated carbon to the solution, stir for 15-30 minutes, and then filter through a pad of celite to remove the carbon and the adsorbed colored impurities.
-
FAQ 3: My final product shows signs of decarboxylation. How can I avoid this?
-
Symptoms: Presence of 4-(trifluoromethoxy)aniline as a significant impurity in the final product, detected by TLC, GC-MS, or NMR.
-
Causality: Anthranilic acids can be susceptible to decarboxylation (loss of CO₂) under excessively harsh acidic conditions and high temperatures. The electron-donating nature of the amino and trifluoromethoxy groups can stabilize the intermediate formed after the loss of CO₂.
-
Solutions:
-
Moderate Deprotection Conditions: While strong acid and heat are necessary, avoid excessive temperatures or prolonged reaction times. Monitor the reaction closely by TLC or HPLC. Once the protected starting material is consumed, proceed with the workup promptly.
-
Alternative Deprotection: If decarboxylation is a persistent issue, consider alternative protecting groups that can be removed under milder conditions. However, these may offer less regioselectivity during the critical ortho-metalation step.
-
Section 3: Visualizing Key Reaction Pathways
The following diagram illustrates the desired carboxylation pathway versus the common side reaction leading to the formation of a symmetrical ketone byproduct.
Caption: Desired reaction pathway vs. the formation of the ketone byproduct.
Section 4: Recommended Experimental Protocol
This protocol is provided as a representative example. Researchers should adapt it based on their specific laboratory conditions and scale.
Step 1: Protection of 4-(Trifluoromethoxy)aniline
-
To a solution of 4-(trifluoromethoxy)aniline (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add pivaloyl chloride (1.2 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aniline.
-
Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-pivaloyl protected aniline, which can often be used in the next step without further purification.
Step 2: Directed Ortho-Metalation and Carboxylation
-
CRITICAL: Ensure all glassware is flame-dried and the entire procedure is conducted under a strict inert atmosphere (Argon or Nitrogen).
-
Dissolve the N-protected aniline (1.0 eq) and TMEDA (2.5 eq) in anhydrous THF (~0.3 M) in a flask equipped with a thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (s-BuLi, 2.2 eq, ~1.4 M in cyclohexane) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the resulting deep-colored solution at -78 °C for 1-2 hours.
-
In a separate flame-dried flask, add a large excess of freshly crushed dry ice and suspend it in a small amount of anhydrous THF.
-
CRITICAL (Inverse Addition): Transfer the cold aryllithium solution from the first flask into the dry ice/THF slurry via a cooled, wide-bore cannula while stirring vigorously.
-
Allow the mixture to slowly warm to room temperature overnight.
-
Quench the reaction carefully by adding saturated NH₄Cl solution. Acidify the aqueous layer to pH ~2 with concentrated HCl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude protected acid.
Step 3: Acidic Deprotection
-
Suspend the crude protected acid from the previous step in a mixture of 6M HCl and dioxane (e.g., 2:1 v/v).
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the dioxane.
-
Carefully neutralize the remaining aqueous solution with a base (e.g., solid NaOH or concentrated NH₄OH) to pH ~4-5 to precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation, then collect the solid by vacuum filtration. Wash the filter cake with cold water.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-Amino-4-(trifluoromethoxy)benzoic acid.
Section 5: Summary of Troubleshooting Strategies
| Issue / Symptom | Probable Cause(s) | Recommended Solutions |
| Low Yield in Step 2 | Incomplete lithiation due to moisture or inactive BuLi. | Use anhydrous solvents/glassware; titrate BuLi before use. |
| Ketone Byproduct | Aryllithium attacking the lithium carboxylate product. | Perform an inverse quench into a slurry of excess dry ice. |
| Isomeric Impurities | Suboptimal regiocontrol during metalation. | Use a bulky pivaloyl protecting group and TMEDA as an additive. |
| Dark/Colored Product | Oxidation of the aniline during acidic deprotection. | Degas solvents before reflux; maintain an inert atmosphere. |
| Difficult Purification | Presence of persistent colored impurities. | Treat the crude product solution with activated charcoal before filtration. |
| Starting Aniline in Final Product | Decarboxylation during harsh acidic deprotection. | Monitor deprotection closely; avoid excessive heat or reaction time. |
References
- BenchChem. (n.d.). Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid.
- BenchChem. (n.d.). Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid for pilot production.
- MDPI. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
- Vertex AI Search. (n.d.). Understanding the Synthesis and Properties of 4-(Trifluoromethoxy)aniline.
- ChemicalBook. (n.d.). 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- ChemicalBook. (n.d.). 4-(Trifluoromethoxy)aniline | 461-82-5.
- ResearchGate. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- Chem-Impex. (n.d.). 2-(Trifluoromethoxy)aniline.
- MDPI. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
- Sigma-Aldrich. (n.d.). 2-Amino-4-(trifluoromethyl)benzoic acid AldrichCPR.
- Chem-Impex. (n.d.). 2-Amino-4-(trifluoromethyl)benzoic acid.
- LookChem. (n.d.). 2-amino-4-(trifluoromethyl)benzoic acid cas no.402-13-1.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- National Institutes of Health (NIH). (n.d.). Synthesis of complex unnatural fluorine-containing amino acids.
Sources
Technical Support Center: Troubleshooting Failed Reactions Involving 2-Amino-4-(trifluoromethoxy)benzoic Acid
Welcome to the technical support center for 2-Amino-4-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions with this versatile building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Understanding the Unique Characteristics of 2-Amino-4-(trifluoromethoxy)benzoic Acid
2-Amino-4-(trifluoromethoxy)benzoic acid is a valuable reagent in pharmaceutical and agrochemical research.[1][2] Its utility stems from the unique properties imparted by the trifluoromethoxy (-OCF3) group, which include enhanced lipophilicity, metabolic stability, and altered electronic properties due to its strong electron-withdrawing nature.[1][3][4] However, these same properties can influence its reactivity in unexpected ways. This guide will address the most common issues encountered when using this compound, with a focus on amide coupling reactions, solubility, and potential side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield in Amide Coupling Reactions
Question: I am attempting an amide coupling reaction between 2-Amino-4-(trifluoromethoxy)benzoic acid and a primary/secondary amine, but I am observing low to no product formation. What are the likely causes and how can I resolve this?
Answer: This is a common challenge that can often be traced back to the electronic properties of the starting material and the choice of reaction conditions. The trifluoromethoxy group is strongly electron-withdrawing, which decreases the nucleophilicity of the adjacent amino group.[1][3] Simultaneously, the carboxylic acid requires efficient activation to react with the incoming amine.
Caption: Troubleshooting workflow for low yield in amide coupling reactions.
1. Insufficient Activation of the Carboxylic Acid:
-
Causality: Standard coupling reagents like EDC/HOBt may not be potent enough to efficiently activate the carboxylic acid, especially when coupling with a weakly nucleophilic amine.
-
Solution: Switch to a more powerful uronium or phosphonium-based coupling reagent.
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium | High reactivity, low racemization.[5] |
| HBTU | Uronium | Similar to HATU, cost-effective. |
| PyBOP | Phosphonium | Excellent for hindered substrates.[5] |
Experimental Protocol: Amide Coupling with HATU
-
Under an inert atmosphere (Nitrogen or Argon), dissolve 2-Amino-4-(trifluoromethoxy)benzoic acid (1.0 equiv.) in anhydrous DMF or DCM.
-
Add HATU (1.1 equiv.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).[5]
-
Stir the mixture at room temperature for 5-15 minutes to pre-activate the carboxylic acid.[5]
-
Add the amine (1.0-1.2 equiv.) to the reaction mixture.
-
Continue to stir at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).
-
Upon completion, perform a standard aqueous workup.
2. Low Nucleophilicity of the Coupling Partner:
-
Causality: If the amine partner is sterically hindered or electronically poor, the reaction rate will be significantly reduced.
-
Solution: Increase the reaction temperature to provide the necessary activation energy.[5] For extremely challenging couplings, converting the carboxylic acid to a more reactive acyl fluoride can be beneficial.[6]
3. Side Reactions:
-
Causality: With carbodiimide reagents, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that terminates the desired reaction.[5]
-
Solution: The use of additives like HOBt or HOAt can suppress this side reaction by forming a more stable active ester intermediate.[7] However, switching to HATU or a similar reagent is often a more robust solution.
Issue 2: Poor Solubility of Starting Material
Question: I'm having difficulty dissolving 2-Amino-4-(trifluoromethoxy)benzoic acid in my reaction solvent. What are my options?
Answer: While the trifluoromethoxy group generally increases lipophilicity and solubility in organic solvents, the presence of both an amino and a carboxylic acid group can lead to poor solubility in some non-polar solvents due to intermolecular hydrogen bonding.
| Solvent | Polarity | Suitability | Notes |
| DMF, DMAc, NMP | Polar Aprotic | Excellent | Often the solvents of choice for amide coupling. |
| DCM, Chloroform | Non-Polar | Moderate | Solubility may be limited; sonication may help. |
| THF, Dioxane | Ethereal | Moderate | Check solubility before scaling up. |
| Toluene, Hexane | Non-Polar | Poor | Generally not suitable. |
-
Recommendation: For amide coupling reactions, anhydrous DMF is typically the best choice. If solubility remains an issue, gentle warming or sonication can be employed. Ensure that your solvent is truly anhydrous, as water can hydrolyze activated intermediates.
Issue 3: Unexpected Side Reactions and Impurities
Question: My reaction is producing unexpected byproducts. What are the potential side reactions with 2-Amino-4-(trifluoromethoxy)benzoic acid?
Answer: Besides the common issues in amide coupling, the structure of this molecule presents other potential pathways for side reactions, especially under harsh conditions.
Caption: Potential side reactions of 2-Amino-4-(trifluoromethoxy)benzoic acid.
1. Decarboxylation:
-
Causality: Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures, typically above 140°C.[8][9] While this reaction often requires a catalyst, prolonged heating can lead to the loss of CO2 and the formation of 3-(trifluoromethoxy)aniline.
-
Prevention: Avoid excessive heating during reactions. If high temperatures are necessary, consider protecting the carboxylic acid or using reaction conditions known to suppress decarboxylation.
2. Self-Condensation:
-
Causality: If the carboxylic acid is activated in high concentration without the prompt addition of the desired amine, it can react with the amino group of another molecule of 2-Amino-4-(trifluoromethoxy)benzoic acid, leading to dimer or oligomer formation.
-
Prevention: Use a pre-activation protocol where the amine is added shortly after the activating agent. Alternatively, add the activating agent slowly to a mixture of the carboxylic acid and the amine.
3. Oxidation of the Amino Group:
-
Causality: The aniline moiety can be sensitive to strong oxidizing agents, potentially forming nitro or colored azoxy compounds.[10]
-
Prevention: Avoid strong oxidizing agents in the reaction mixture. If an oxidation step is necessary in your synthetic route, it is best to perform it before introducing this starting material. Running reactions under an inert atmosphere can also mitigate oxidation from atmospheric oxygen, especially during prolonged reaction times at elevated temperatures.[7]
Safety and Handling
As a responsible scientist, proper handling of all chemicals is paramount.
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[11]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[11][12]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[11]
-
In Case of Exposure:
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[11][13]
References
-
The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. (n.d.). Acme Organics. Retrieved January 19, 2026, from [Link]
-
The Importance of Trifluoromethoxy Group in Chemical Synthesis: Focus on 2-(Trifluoromethoxy)aniline. (2025, November 27). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 19, 2026, from [Link]
-
2-AMINO-3-FLUOROBENZOIC ACID. (2002). Organic Syntheses, 79, 196. Retrieved January 19, 2026, from [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. (1996). International Journal of Peptide and Protein Research, 48(5), 429-440. Retrieved January 19, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(15), 5878. Retrieved January 19, 2026, from [Link]
-
2-Amino-4-propyl-3-(trifluoromethoxy)benzoic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Side reactions in peptide synthesis: An overview. (2018). Bibliomed. Retrieved January 19, 2026, from [Link]
-
Decarboxylative Hydroxylation of Benzoic Acids. (2021). Angewandte Chemie International Edition, 60(44), 23512-23516. Retrieved January 19, 2026, from [Link]
-
Trifluoromethylarylation of alkenes using anilines. (2023). Chemical Science, 14(40), 11095-11101. Retrieved January 19, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 19, 2026, from [Link]
-
Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (2020). Chemical Science, 11(20), 5228-5232. Retrieved January 19, 2026, from [Link]
-
Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. (2021). Organic Letters, 23(13), 4930-4934. Retrieved January 19, 2026, from [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Uphill battles in amide couplings. (2014, April 4). amphoteros. Retrieved January 19, 2026, from [Link]
-
Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Amide bond coupling problem. (2024, March 19). Reddit. Retrieved January 19, 2026, from [Link]
-
(PDF) Side reactions in peptide synthesis: An overview. (2018, August 12). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. (2022). Molecules, 27(19), 6529. Retrieved January 19, 2026, from [Link]
- A kind of 2-(To TRIFLUOROMETHYLPHENYLTHIO)The preparation method of benzoic acid. (n.d.). Google Patents.
-
Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. (2014). Journal of the American Chemical Society, 136(14), 5237-5240. Retrieved January 19, 2026, from [Link]
- Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. (n.d.). Google Patents.
-
Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. (2024). International Journal of Biological Macromolecules, 258(Pt 1), 128892. Retrieved January 19, 2026, from [Link]
- Method for separating and purifying amino acid. (n.d.). Google Patents.
-
Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. (2021). Journal of the American Chemical Society, 143(15), 5649-5655. Retrieved January 19, 2026, from [Link]
- Process for the preparation of 2-trifluoromethoxy-aniline. (n.d.). Google Patents.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
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- 13. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Reactions for 2-Amino-4-(trifluoromethoxy)benzoic Acid Derivatives
Welcome to the technical support center for the synthesis and derivatization of 2-Amino-4-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but often challenging building block. The unique electronic properties imparted by the aniline amine, the electron-withdrawing trifluoromethoxy group, and the carboxylic acid functionality create a specific set of challenges and opportunities in synthetic chemistry.
This resource provides in-depth, field-tested insights into common experimental hurdles. It is structured to help you diagnose problems, understand the underlying chemical principles, and implement robust solutions to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with 2-Amino-4-(trifluoromethoxy)benzoic acid?
A1: The main challenges stem from the molecule's electronic and steric properties. The amino group is a poor nucleophile due to the electron-withdrawing effect of the trifluoromethoxy group, making reactions like amide bond formation difficult.[1][2] In palladium-catalyzed cross-coupling reactions, the aniline moiety can coordinate to the metal center, potentially inhibiting catalysis. Furthermore, the compound and its derivatives can have poor solubility in common organic solvents, complicating both reaction setup and purification.
Q2: Which palladium-catalyzed cross-coupling reactions are most effective for modifying the aromatic core?
A2: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings are all viable but require careful optimization.[3] For Suzuki couplings, the choice of ligand and base is critical to overcome the deactivating effects of the substituents.[4] Buchwald-Hartwig aminations can be challenging due to the nucleophilic amine already present in the starting material, but with the right choice of catalyst and conditions, selective C-N bond formation is achievable.[5][6]
Q3: How can I improve the solubility of 2-Amino-4-(trifluoromethoxy)benzoic acid and its derivatives?
A3: Solubility issues are common.[7] For reactions, consider more polar aprotic solvents like DMF, DMA, or NMP, sometimes at elevated temperatures. For purification, mixed-solvent systems are often necessary for recrystallization. In some cases, protecting the carboxylic acid as an ester or the amine as an amide can significantly alter solubility profiles, facilitating the reaction of interest.
Q4: What are the best practices for purifying these compounds?
A4: Purification strategies are highly dependent on the specific derivative. Standard silica gel column chromatography is often effective, but tailing can be an issue due to the acidic and basic functional groups. Adding a small amount of acetic acid or triethylamine to the eluent can improve separation. Recrystallization is a powerful technique for obtaining highly pure material if a suitable solvent system can be identified. For acidic products, an acid-base workup can be very effective; dissolving the crude material in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified product is a common approach.[8][9]
Troubleshooting Guides
This section provides systematic approaches to overcoming common experimental failures.
Guide 1: Low Yield in Suzuki-Miyaura Cross-Coupling
Symptom: You are attempting a Suzuki-Miyaura coupling with a halogenated 2-Amino-4-(trifluoromethoxy)benzoic acid derivative and observe low conversion to the desired product, significant starting material recovery, or formation of side products like hydrodehalogenation.[10]
Systematic Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Optimized Suzuki-Miyaura Protocol
This protocol is a robust starting point for coupling aryl bromides with arylboronic acids.[3]
Materials:
-
2-Bromo-4-(trifluoromethoxy)benzoic acid derivative (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Pd(dppf)Cl₂ (3 mol%) or a more advanced catalyst system
-
K₃PO₄ or Cs₂CO₃ (2.0-3.0 mmol)[11]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/H₂O mixture)
Procedure:
-
To an oven-dried Schlenk flask, add the benzoic acid derivative, arylboronic acid, and base.
-
Evacuate and backfill the flask with argon or nitrogen at least three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃ with SPhos/XPhos | Electron-rich, bulky ligands are often required for challenging substrates to promote reductive elimination. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The base activates the boronic acid for transmetalation.[4] Stronger, more soluble bases like Cs₂CO₃ can be effective. |
| Solvent | Toluene, Dioxane, THF/H₂O | Solvent choice impacts solubility and reaction temperature. A small amount of water can sometimes accelerate the reaction. |
| Temperature | 80-110 °C | Higher temperatures are often needed to overcome the activation energy for these electron-deficient systems. |
Guide 2: Incomplete Amide Bond Formation
Symptom: You are attempting to form an amide by coupling the carboxylic acid of a 2-Amino-4-(trifluoromethoxy)benzoic acid derivative with an amine, but the reaction is sluggish, incomplete, or fails entirely.
Mechanistic Insight: The nucleophilicity of the aniline nitrogen in your substrate can be problematic. Standard coupling reagents might preferentially activate the aniline, leading to polymerization or side reactions. Furthermore, if the coupling partner is also a sterically hindered or electron-deficient amine, the reaction becomes even more challenging.[1][12]
Systematic Troubleshooting Workflow
Sources
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- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
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- 8. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 9. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
- 10. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 11. quora.com [quora.com]
- 12. chimia.ch [chimia.ch]
Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzoic acid
Introduction: 2-Amino-4-(trifluoromethoxy)benzoic acid is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring an amino group, a carboxylic acid, and a trifluoromethoxy group, imparts desirable properties such as enhanced metabolic stability and lipophilicity.[1] However, the synthetic routes to this compound can introduce a variety of impurities that may compromise the outcome of subsequent reactions or the biological activity and safety of the final product. This guide provides in-depth troubleshooting advice and detailed protocols for the removal of common impurities, ensuring the high purity required for research, development, and manufacturing applications.
Section 1: Frequently Asked Questions (FAQs) about Impurities
This section addresses common initial questions researchers face when handling crude 2-Amino-4-(trifluoromethoxy)benzoic acid.
Q1: What are the likely impurities in my crude 2-Amino-4-(trifluoromethoxy)benzoic acid?
A1: The impurity profile is highly dependent on the synthetic pathway. However, based on common organic transformations used for analogous compounds, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Precursors used in the final steps of the synthesis may be present if the reaction did not go to completion.
-
Isomeric Impurities: Non-specific reaction conditions, particularly during aromatic substitution reactions, can lead to the formation of isomers with substituents at different positions on the aromatic ring.[2]
-
Byproducts of Reduction: If the amino group is introduced by reducing a nitro group, incomplete reduction can leave behind nitroso or hydroxylamine intermediates. These can further react to form colored dimeric species like azo and azoxy compounds.[3]
-
Byproducts of Oxidation: If the carboxylic acid is formed by oxidizing a methyl or aldehyde group, partially oxidized intermediates (e.g., the corresponding benzaldehyde) may be present.[2]
-
Hydrolysis Products: The trifluoromethoxy group can be sensitive to certain harsh acidic or basic conditions, potentially leading to hydrolysis.
-
Residual Solvents and Reagents: Solvents used in the reaction or workup, as well as excess reagents, may be trapped in the crude solid.
Q2: My product is discolored (e.g., yellow, orange, or brown). What is the likely cause?
A2: Discoloration is a common issue and typically points to the presence of trace, highly conjugated impurities.[2] The most probable culprits are azo or azoxy compounds formed from the condensation of nitroso and hydroxylamine intermediates during a nitro-group reduction.[3] These compounds are intensely colored and can be present even at very low levels. Other potential causes include polymerization products or degradation of the material due to prolonged exposure to heat or light.
Q3: How can I reliably assess the purity of my product before and after purification?
A3: A multi-pronged approach is recommended for a comprehensive assessment of purity. No single technique tells the whole story.
| Analytical Method | Principle & Application | Advantages | Limitations |
| Melting Point Analysis | A pure crystalline solid has a characteristic sharp melting point. Impurities disrupt the crystal lattice, causing the melting point to be lower and the range to be broader.[4] | Fast, inexpensive, and provides a good initial indication of purity. | Insensitive to small amounts of impurities. Not useful for amorphous solids or compounds that decompose upon heating. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[5][6] | Highly sensitive and quantitative. Can separate a wide range of impurities. It is a stability-indicating method.[7] | Requires method development and specialized equipment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. Integration of signals can be used to quantify the purity relative to a known standard. | Provides structural confirmation of the main compound and can help identify unknown impurities.[8] | Lower sensitivity compared to HPLC for detecting trace impurities. Requires a pure, known standard for quantitative analysis (qNMR). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds, which are then detected by mass spectrometry. For non-volatile compounds like this, derivatization is required to increase volatility.[6] | Offers high sensitivity and provides mass information for impurity identification. | The need for derivatization adds a step and can introduce artifacts. |
Section 2: Troubleshooting Guide: Purification by Recrystallization
Recrystallization is the most common and cost-effective method for purifying solid organic compounds.[9] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. A suitable solvent will dissolve the compound readily at its boiling point but poorly at low temperatures.[10]
Experimental Protocol: Recrystallization
This protocol provides steps for both single-solvent and two-solvent (mixed-solvent) systems.
Step 1: Solvent Selection
-
Single-Solvent: Test small amounts of your crude product in various solvents (e.g., water, ethanol, isopropanol, toluene, ethyl acetate). A good solvent will dissolve the compound when hot but not when cold.
-
Two-Solvent: Find a pair of miscible solvents. One solvent should readily dissolve the compound (the "soluble solvent," e.g., ethanol), while the other should not (the "anti-solvent" or "insoluble solvent," e.g., water).[4]
Step 2: Dissolution
-
Place the crude solid in an Erlenmeyer flask.
-
Single-Solvent: Add the minimum amount of boiling solvent to just dissolve the solid completely.[9]
-
Two-Solvent: Dissolve the solid in the minimum amount of the boiling soluble solvent. Then, add the hot anti-solvent dropwise until the solution becomes persistently cloudy. Add a few more drops of the hot soluble solvent to redissolve the precipitate and make the solution clear again.[4]
Step 3: Decolorization (If Necessary)
-
If the hot solution is colored, remove it from the heat and add a small amount (1-2% by weight) of activated charcoal.
-
Swirl the mixture and gently boil for a few minutes. Caution: Add charcoal to a slightly cooled solution to avoid violent boiling over.
Step 4: Hot Filtration (If Charcoal or Insoluble Impurities are Present)
-
Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated flask. This step removes the charcoal and any insoluble impurities.[11] Working quickly is crucial to prevent premature crystallization in the funnel.
Step 5: Crystallization
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]
-
Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
Step 6: Isolation and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.
-
Dry the crystals thoroughly in a vacuum oven or desiccator to remove residual solvent.
Diagram: Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
Recrystallization Troubleshooting Q&A
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Crystals do not form upon cooling. | The solution is not supersaturated (too much solvent was used). The compound is highly soluble even at low temperatures. | - Evaporate some solvent to concentrate the solution and cool again.[11] - Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface. - Add a "seed" crystal of the pure compound.[4] - If all else fails, a different solvent system is required. |
| An oil forms instead of crystals ("Oiling Out"). | The solution is too concentrated, causing the compound to come out of solution above its melting point. High concentration of impurities depressing the melting point.[4] The solvent's boiling point is higher than the compound's melting point. | - Re-heat the solution to dissolve the oil. - Add a small amount of additional hot solvent to dilute the solution slightly.[4] - Allow the solution to cool much more slowly (e.g., by insulating the flask). - Consider a solvent with a lower boiling point. |
| Low recovery of the purified product. | Too much solvent was used for dissolution. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. The crystals were washed with too much cold solvent. | - Use the absolute minimum amount of hot solvent for dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtering.[11] - To recover more product, evaporate some solvent from the mother liquor and cool again for a second crop of crystals (purity may be lower). |
| Crystals are still colored after recrystallization. | The colored impurity has similar solubility properties to the product. Insufficient activated charcoal was used. The charcoal was not effectively removed. | - Repeat the recrystallization, ensuring effective use of activated charcoal.[4] - If the impurity persists, column chromatography may be necessary. |
Section 3: Troubleshooting Guide: Purification by Column Chromatography
When recrystallization is ineffective, particularly for removing impurities with similar solubility, column chromatography is the method of choice.[12] It separates compounds based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase.[13]
Experimental Protocol: Flash Column Chromatography
Step 1: TLC Analysis and Solvent System Selection
-
Develop a thin-layer chromatography (TLC) method to separate your compound from its impurities.
-
Test various mobile phase (eluent) systems, typically mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone).
-
The ideal eluent system will give your desired product a retention factor (Rf) of approximately 0.3-0.4 and good separation from all impurity spots.
Step 2: Column Packing
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel, either as a dry powder followed by the eluent ("dry packing") or as a slurry of silica in the eluent ("wet packing"). Wet packing is generally preferred to avoid air bubbles and cracks.
-
Ensure the silica bed is level and compact by tapping the column and running eluent through it.
Step 3: Sample Loading
-
Dissolve the crude product in a minimum amount of the eluent or a more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. This dry powder is then carefully added to the top of the packed column ("dry loading").
Step 4: Elution and Fraction Collection
-
Carefully add the eluent to the top of the column and begin to run it through the silica, applying positive pressure (e.g., from a pump or inert gas) to achieve a steady flow.
-
Collect the eluent in a series of labeled test tubes or flasks (fractions).
-
Monitor the separation by spotting fractions onto TLC plates and visualizing the spots under a UV lamp or with a chemical stain.
Step 5: Isolation of Pure Product
-
Combine the fractions that contain only the pure desired product (as determined by TLC).
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.
Diagram: Column Chromatography Workflowdot
Sources
- 1. chemimpex.com [chemimpex.com]
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- 7. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
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- 12. column-chromatography.com [column-chromatography.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of 2-Amino-4-(trifluoromethoxy)benzoic Acid
Welcome to the technical support center for 2-Amino-4-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability and degradation, drawing upon established principles of organic chemistry and data from analogous compounds.
Frequently Asked Questions (FAQs)
General Stability and Handling
Question 1: What are the general recommendations for handling and storing 2-Amino-4-(trifluoromethoxy)benzoic acid to ensure its stability?
Answer: For optimal stability, 2-Amino-4-(trifluoromethoxy)benzoic acid should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and oxidation.[1][2] Many suppliers recommend refrigeration (2-8°C) for long-term storage.[2] It is also crucial to protect the compound from light to minimize the risk of photolytic degradation.[3] For handling, standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[2][4] If there is a risk of dust formation, use a well-ventilated hood or respiratory protection.[2]
Question 2: What makes the 2-Amino-4-(trifluoromethoxy)benzoic acid structure generally stable?
Answer: The stability of 2-Amino-4-(trifluoromethoxy)benzoic acid is significantly influenced by the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups. The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts high metabolic and chemical stability to these moieties.[5][6] The -OCF3 group is also known to be more resistant to enzymatic breakdown compared to a methoxy group.[5] Furthermore, trifluoromethyl groups are generally very stable to chemical, electrochemical, thermal, and photochemical degradation.[5] While the amino and carboxylic acid groups are more reactive, the overall molecule benefits from the stabilizing influence of the fluorinated substituent.
Thermal Degradation
Question 3: How stable is 2-Amino-4-(trifluoromethoxy)benzoic acid at elevated temperatures?
Question 4: I am seeing discoloration of my solid compound after leaving it on the benchtop. What could be the cause?
Answer: Discoloration of solid 2-Amino-4-(trifluoromethoxy)benzoic acid, often appearing as a darkening or yellowing, is likely due to the oxidation of the aromatic amino group.[3] This process can be accelerated by exposure to air and light.[3] While this may not initially represent significant degradation in terms of purity for some applications, it is an indicator of instability. To prevent this, it is best to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[3]
Hydrolytic and pH-Dependent Degradation
Question 5: Is 2-Amino-4-(trifluoromethoxy)benzoic acid susceptible to hydrolysis in acidic or basic solutions?
Answer: The stability of 2-Amino-4-(trifluoromethoxy)benzoic acid in aqueous solutions is pH-dependent. The trifluoromethoxy group is generally stable to hydrolysis. However, under strongly basic conditions, the related trifluoromethyl group can undergo hydrolysis to a carboxylic acid.[6] More commonly, degradation in other parts of the molecule, such as other labile functional groups, would occur first.[6] For aminobenzoic acids, the primary points of reactivity in acidic or basic media are the amino and carboxylic acid groups. While the aromatic ring and the -OCF3 group are relatively stable, prolonged exposure to harsh pH conditions, especially at elevated temperatures, could lead to degradation. Forced degradation studies are recommended to determine the specific stability profile in your experimental matrix.[10][11]
Photostability
Question 6: My solution of 2-Amino-4-(trifluoromethoxy)benzoic acid is showing new peaks in the HPLC after being left in the lab light. What is happening?
Answer: The appearance of new peaks upon exposure to light suggests that 2-Amino-4-(trifluoromethoxy)benzoic acid is undergoing photolytic degradation. Aromatic compounds, especially those with electron-donating groups like an amino group, can be susceptible to degradation upon exposure to UV light.[6] Studies on similar compounds, such as p-aminobenzoic acid (PABA), have shown that they can be degraded by UV irradiation.[12] For trifluoromethyl-containing aromatic compounds, photodegradation can lead to the cleavage of the trifluoromethyl group.[6] To avoid this, prepare solutions fresh and store them in amber vials or protect them from light.
Oxidative Degradation
Question 7: What is the likely outcome of exposing 2-Amino-4-(trifluoromethoxy)benzoic acid to oxidizing agents?
Answer: The amino group on the aromatic ring is susceptible to oxidation. Exposure to oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen over time, can lead to the formation of nitroso or nitro derivatives, and potentially polymerization.[3] Studies on p-aminobenzoic acid have shown that it can be degraded by advanced oxidation processes (AOPs) involving hydroxyl radicals.[12][13] Therefore, it is crucial to avoid sources of strong oxidation during your experiments unless intentional degradation is being studied.
Troubleshooting Guides
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
-
Possible Cause 1: Degradation. As detailed in the FAQs, 2-Amino-4-(trifluoromethoxy)benzoic acid can degrade under thermal, photolytic, oxidative, or harsh pH conditions.
-
Troubleshooting Steps:
-
Review your sample preparation and storage conditions. Ensure the compound and its solutions are protected from heat, light, and strong acids/bases.
-
Prepare a fresh sample from a new stock bottle and analyze it immediately to see if the impurity peaks are still present.
-
If degradation is suspected, perform a forced degradation study (see Protocol 1) to identify the potential degradation products and their retention times.
-
-
-
Possible Cause 2: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or the HPLC system itself.
-
Troubleshooting Steps:
-
Run a blank injection (mobile phase only) to check for system contamination.
-
Use fresh, HPLC-grade solvents for sample and mobile phase preparation.
-
Ensure all glassware is scrupulously clean.
-
-
Issue 2: Poor Solubility in Aqueous Buffers
-
Possible Cause: 2-Amino-4-(trifluoromethoxy)benzoic acid has limited solubility in neutral aqueous solutions.
-
Troubleshooting Steps:
-
Adjust the pH of the buffer. As an amphoteric molecule, its solubility will be lowest at its isoelectric point. Increasing or decreasing the pH will ionize the carboxylic acid or amino group, respectively, which generally increases aqueous solubility.
-
For stability studies in aqueous media, consider using a co-solvent like acetonitrile or methanol.[6] Be aware that the co-solvent may influence the degradation pathway. Start with a small percentage of the organic co-solvent and increase as needed, ensuring it does not interfere with your analytical method.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to investigate the stability of 2-Amino-4-(trifluoromethoxy)benzoic acid under various stress conditions, as recommended by ICH guidelines.[10]
-
Sample Preparation:
-
Prepare a stock solution of 2-Amino-4-(trifluoromethoxy)benzoic acid in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol:water) at a concentration of approximately 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, heat a solution of the compound in a suitable solvent at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze by a suitable stability-indicating method, such as HPLC-UV or LC-MS, to separate the parent compound from any degradation products.
-
Data Presentation and Visualization
Table 1: Summary of Potential Degradation Pathways and Stress Conditions
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| High Temperature | Decarboxylation | 3-(trifluoromethoxy)aniline |
| Strong Acid/Base | Hydrolysis (less common for -OCF3) | Potential changes to other functional groups |
| UV Light | Photolysis | Cleavage of functional groups, potential for polymerization |
| Oxidizing Agents | Oxidation of the amino group | Nitroso, nitro-derivatives, and polymeric species |
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for 2-Amino-4-(trifluoromethoxy)benzoic acid.
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
References
-
Lindquist, N., & Yang, T. C. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(23), 3656-3663. [Link]
-
ResearchGate. (n.d.). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. [Link]
-
International Journal of Research in Advent Technology. (2021). DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES. [Link]
-
SpringerLink. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. [Link]
-
PubMed. (2015). Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II). [Link]
-
ResearchGate. (n.d.). Chromatogram of oxidative stress induced degradation of p -aminobenzoic acid and methoxsalen. [Link]
-
AKJournals. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. [Link]
-
ResearchGate. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. [Link]
-
PubMed. (1975). Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II. [Link]
-
Der Pharma Chemica. (n.d.). Para Amino Benzoic: Kinetic Study of Oxidation by Acidic Potassium Permanganate in Acidic Media. [Link]
-
Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
-
National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
National Institutes of Health. (n.d.). Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. [Link]
-
Wiley Online Library. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]
-
Refubium - Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. [Link]
-
PubMed. (n.d.). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. [Link]
-
Philagro. (n.d.). Safety Data Sheet Retain. [Link]
-
A2 Biopharma. (n.d.). The Impact of Fluorine: Exploring 1-Methoxy-2-(trifluoromethoxy)benzene. [Link]
-
PubMed. (n.d.). Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. [Link]
-
Royal Society of Chemistry. (2025). Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. [Link]
-
MedCrave online. (2016). Forced degradation studies. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. [Link]
-
Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]
-
International Journal in Management and Social Science. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
ResearchGate. (n.d.). Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. [Link]
-
PubMed. (n.d.). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. [Link]
-
PubMed. (n.d.). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. [Link]
-
ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the.... [Link]
-
National Center for Biotechnology Information. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. [Link]
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- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. ijrbat.in [ijrbat.in]
preventing byproduct formation with 2-Amino-4-(trifluoromethoxy)benzoic acid
A Guide to Preventing Byproduct Formation in Your Experiments
Welcome to the Technical Support Center for 2-Amino-4-(trifluoromethoxy)benzoic acid. As Senior Application Scientists, we understand the challenges researchers face in achieving high-purity compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reactions. We have designed this resource to be a practical, field-proven guide based on established chemical principles and extensive experience.
I. Understanding the Reactivity of 2-Amino-4-(trifluoromethoxy)benzoic Acid
2-Amino-4-(trifluoromethoxy)benzoic acid is a valuable building block in pharmaceutical and materials science research. Its unique substitution pattern, featuring an electron-donating amino group and a strongly electron-withdrawing trifluoromethoxy group, influences its reactivity. While the trifluoromethoxy group is generally stable, the interplay of the amino and carboxylic acid functionalities can lead to specific side reactions under certain conditions. This guide will focus on the most common challenges: decarboxylation, self-condensation, and side reactions related to amide coupling.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing a logical workflow for identifying the cause and implementing a solution.
Problem 1: My reaction shows the formation of 3-(trifluoromethoxy)aniline, and I'm losing my carboxylic acid functionality.
Likely Cause: Decarboxylation
The presence of an amino group ortho to the carboxylic acid can facilitate decarboxylation, especially under harsh conditions such as high temperatures or strongly acidic pH.[1] The electron-donating nature of the amino group increases the electron density at the ipso-carbon, promoting the loss of carbon dioxide.
Troubleshooting Steps:
-
Reaction Temperature: High temperatures are a primary driver of decarboxylation in aminobenzoic acids.
-
Recommendation: Maintain the reaction temperature at or below room temperature if the reaction kinetics allow. For sluggish reactions, consider a modest increase in temperature (e.g., to 40-50 °C) while carefully monitoring for byproduct formation.
-
-
pH of the Reaction Mixture: Strongly acidic conditions can protonate the amino group, but can also promote decarboxylation.
-
Recommendation: If acidic conditions are required, use the mildest possible acid. For amide couplings, which are often run under neutral or slightly basic conditions, ensure that the pH does not become strongly acidic during workup.
-
-
Choice of Catalysts: Certain transition metal catalysts used in cross-coupling reactions can promote decarboxylation at elevated temperatures.
-
Recommendation: If you suspect catalyst-driven decarboxylation, screen alternative catalysts known for milder reaction conditions. In some cases, catalyst-free methods may be an option.
-
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to an accumulation of the decarboxylated byproduct.
-
Recommendation: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to potentially decarboxylating conditions.
-
Troubleshooting Workflow for Decarboxylation
Caption: Troubleshooting workflow for preventing decarboxylation.
Problem 2: I am observing a high molecular weight impurity that seems to be a dimer or oligomer of my starting material.
Likely Cause: Self-Condensation
Anthranilic acids and their derivatives can undergo self-condensation to form acridones or other polymeric byproducts, particularly at high temperatures or in the presence of certain activating agents.[2] This occurs when the amino group of one molecule attacks the activated carboxyl group of another.
Troubleshooting Steps:
-
Order of Reagent Addition: Adding the coupling reagent to a concentrated solution of the aminobenzoic acid can favor self-condensation.
-
Recommendation: Activate the carboxylic acid of your coupling partner first (if applicable), and then add the 2-Amino-4-(trifluoromethoxy)benzoic acid solution dropwise. Alternatively, if pre-activation is not possible, ensure slow addition of the coupling reagent to a solution containing both the aminobenzoic acid and the other amine component.
-
-
Concentration: High concentrations of the aminobenzoic acid can increase the likelihood of intermolecular reactions.
-
Recommendation: Run the reaction at a lower concentration. This can be particularly effective in suppressing bimolecular side reactions.
-
-
Choice of Coupling Reagent: Highly reactive coupling reagents can sometimes indiscriminately activate the carboxylic acid, leading to self-condensation before the desired reaction can occur.
-
Recommendation: For amide couplings, consider using coupling reagents that form a more stable activated intermediate, which is less prone to reacting with another molecule of the aminobenzoic acid. Reagents like HATU or HOBt/EDC are often good choices.[3]
-
Reaction Pathway: Self-Condensation
Caption: Simplified pathway for self-condensation.
Problem 3: During my amide coupling reaction, I am seeing byproducts related to the coupling reagent and incomplete conversion.
Likely Cause: Suboptimal Coupling Conditions or Reagent-Related Side Reactions
Amide bond formation is a common application for 2-Amino-4-(trifluoromethoxy)benzoic acid. However, the electron-withdrawing nature of the trifluoromethoxy group can decrease the nucleophilicity of the amino group, making it less reactive. This can lead to incomplete reactions or side reactions with the coupling reagents themselves.
Troubleshooting Steps:
-
Choice of Coupling Reagent and Additives: Standard coupling conditions may not be sufficient for this electron-deficient aniline.
-
Recommendation: Use a high-efficiency coupling reagent such as HATU, HBTU, or COMU.[4] The inclusion of additives like HOBt or OxymaPure can suppress side reactions and improve the yield.[5] For particularly challenging couplings, consider converting the carboxylic acid to an acid chloride, though this requires careful handling.
-
-
Base Selection and Stoichiometry: The choice and amount of base are critical.
-
Recommendation: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize any acid salts and facilitate the coupling.[5] Using an excess of the base (2-3 equivalents) is often beneficial.
-
-
Reaction Solvent: The solvent can influence the solubility of reagents and the reaction rate.
-
Recommendation: Polar aprotic solvents like DMF, NMP, or DMA are generally preferred for amide coupling reactions.
-
-
Guanidinium Byproduct Formation: Some uronium/aminium-based coupling reagents can react with the amine to form a guanidinium byproduct, consuming both the amine and the reagent.
-
Recommendation: Add the coupling reagent to the carboxylic acid first to allow for pre-activation before adding the amine. This minimizes the time the free coupling reagent is in the presence of the amine.
-
Table 1: Recommended Starting Conditions for Amide Coupling
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU, HBTU, or COMU | High efficiency, suitable for electron-deficient amines.[4] |
| Additive | HOBt or OxymaPure | Suppresses racemization and side reactions.[5] |
| Base | DIPEA or N-methylmorpholine | Non-nucleophilic, prevents unwanted side reactions.[5] |
| Solvent | DMF, NMP, or DMA | Good solubility for reagents and starting materials. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing side reactions like decarboxylation. |
| Stoichiometry | Acid (1 eq.), Amine (1.1 eq.), Coupling Reagent (1.1 eq.), Base (2-3 eq.) | A slight excess of the amine and coupling reagent drives the reaction to completion. |
III. Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethoxy (-OCF3) group? Can it be a source of byproducts?
A1: The trifluoromethoxy group is exceptionally stable under a wide range of synthetic conditions, including strongly acidic and basic environments.[6] It is highly resistant to metabolic degradation and chemical cleavage.[7] Therefore, it is highly unlikely that the -OCF3 group itself will be a source of byproducts in your reactions. The primary sources of impurities will arise from the reactivity of the amino and carboxylic acid functional groups.
Q2: I am having trouble purifying my final product. What purification strategies do you recommend?
A2: The purification strategy will depend on the properties of your desired product and the byproducts formed.
-
Recrystallization: If your product is a solid, recrystallization is often a highly effective method for removing small amounts of impurities.[8] Experiment with a range of solvents, from polar (e.g., ethanol, isopropanol) to less polar (e.g., ethyl acetate, toluene), and solvent mixtures.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique.[9] A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate or acetone) will typically allow for the separation of your product from less polar byproducts (like the decarboxylated compound) and more polar impurities (like self-condensation products).
-
Reversed-Phase HPLC (RP-HPLC): For high-purity requirements, such as in drug development, preparative RP-HPLC is an excellent option.[10] This is particularly useful for separating structurally similar impurities.
Q3: What analytical techniques are best for detecting the byproducts discussed in this guide?
A3: A combination of techniques is recommended for comprehensive analysis:
-
Thin-Layer Chromatography (TLC): An excellent initial tool for monitoring reaction progress and identifying the presence of byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for identifying and quantifying the desired product and any byproducts. The mass spectrometer will allow you to determine the molecular weights of the components in your mixture, which can help in identifying them as the starting material, product, or specific byproducts like the decarboxylated or self-condensed species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final, purified product and can also be used to identify the structures of isolated byproducts. ¹⁹F NMR can be particularly useful for confirming the integrity of the trifluoromethoxy group.
IV. Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with Minimized Byproduct Formation
This protocol provides a general guideline for coupling 2-Amino-4-(trifluoromethoxy)benzoic acid with a primary or secondary amine, designed to minimize decarboxylation and self-condensation.
-
Reagent Preparation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid coupling partner (1.0 eq.) and the coupling reagent (e.g., HATU, 1.1 eq.) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base (e.g., DIPEA, 2.5 eq.) and stir for 15-20 minutes to allow for pre-activation.
-
-
Reaction:
-
In a separate flask, dissolve 2-Amino-4-(trifluoromethoxy)benzoic acid (1.1 eq.) in a minimal amount of the same anhydrous solvent.
-
Slowly add the solution of the aminobenzoic acid to the pre-activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[8][9]
-
V. References
-
The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. (2023). Request PDF. [Link]
-
The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. (n.d.). Request PDF. [Link]
-
Self condensation of anthranilic acid. (1966). The Journal of Organic Chemistry. [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (n.d.). Refubium - Freie Universität Berlin. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2014). ResearchGate. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2017). Organic Process Research & Development. [Link]
-
The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. (n.d.). Request PDF. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
Chemistry of OCF3, SCF3, and SeCF3 Functional Groups. (2020). ResearchGate. [Link]
-
Screening of conditions for the peptide coupling step. (2023). ResearchGate. [Link]
-
Copper-Mediated −CF(OCF3)(CF2H) Transfer to Organic Electrophiles. (2024). ACS Publications. [Link]
-
Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides. (2020). IUCr Journals. [Link]
-
What is the best technique for amide purification? (2020). ResearchGate. [Link]
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2023). PMC - NIH. [Link]
-
General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides. (2021). PMC - NIH. [Link]
-
Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides. (2020). Request PDF. [Link]
-
Combine chromatography techniques to optimize your protein purification. (n.d.). Cytiva. [Link]
-
Decarboxylative Couplings for Late-Stage Peptide Modifications. (2020). PubMed. [Link]
-
Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides. (2020). PubMed. [Link]
-
Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. (2022). Organic Chemistry Portal. [Link]
-
Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines. (2014). PubMed. [Link]
-
Quantitative Investigation of Polymorphism in 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide. (2018). Request PDF. [Link]
-
Protein Purification Systems. (n.d.). Avam. [Link]
-
List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. (2019). ResearchGate. [Link]
-
Residual determination of p-acetylamino-benzoic acid in eggs by liquid chromatography-mass spectrometry. (2021). CABI Digital Library. [Link]
-
Niementowski quinoline synthesis. (n.d.). Wikipedia. [Link]
-
The Li Synthesis of Albolic Acid. (2023). Organic Chemistry Portal. [Link]
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- 1. Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy [organic-chemistry.org]
- 2. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 7. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.iucr.org [journals.iucr.org]
- 10. bachem.com [bachem.com]
Navigating the Scale-Up of 2-Amino-4-(trifluoromethoxy)benzoic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Amino-4-(trifluoromethoxy)benzoic acid, a key building block in modern medicinal chemistry, presents unique challenges when transitioning from the laboratory bench to pilot plant and commercial-scale production. The trifluoromethoxy group, while imparting desirable properties to active pharmaceutical ingredients (APIs), introduces complexities in synthesis and purification that require careful consideration and robust process control. This technical support center provides a comprehensive guide to troubleshoot common issues and answer frequently asked questions encountered during the scale-up of its production.
Section 1: Proposed Scalable Synthetic Route & Key Challenges
A plausible and scalable synthetic route for 2-Amino-4-(trifluoromethoxy)benzoic acid can be conceptualized starting from a readily available starting material, 4-chlorotoluene. This multi-step synthesis, while logical, is fraught with potential scale-up difficulties at each stage.
Caption: Proposed scalable synthetic workflow for 2-Amino-4-(trifluoromethoxy)benzoic acid.
Section 2: Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary challenges in scaling up the production of 2-Amino-4-(trifluoromethoxy)benzoic acid?
A1: The main challenges stem from the introduction and handling of the trifluoromethoxy group, the management of highly exothermic reactions, ensuring regioselectivity, and the purification of the final product to meet stringent pharmaceutical standards. Each step, from trifluoromethoxylation to the final reduction, presents its own set of scale-up hurdles related to heat transfer, mass transfer, reaction kinetics, and safety.
Q2: Why is the trifluoromethoxy group difficult to introduce at scale?
A2: Introducing the trifluoromethoxy (-OCF3) group often involves reagents that are gaseous, highly reactive, or require specific catalytic systems.[1] The stability of the trifluoromethoxide anion is a significant concern, as it can readily decompose.[1] On a large scale, ensuring efficient and safe handling of these reagents, as well as managing potential byproducts, is a significant engineering and safety challenge.
Step-Specific Questions & Troubleshooting
Trifluoromethoxylation of 4-Chlorotoluene
Q3: We are observing low yields and significant byproduct formation during the trifluoromethoxylation of 4-chlorotoluene. What are the likely causes and solutions?
A3: Low yields in trifluoromethoxylation reactions can often be attributed to several factors:
-
Catalyst Inactivity: The copper catalyst can be sensitive to impurities in the starting material or solvent. Ensure all materials are of high purity and dry.
-
Reaction Temperature: The optimal temperature for this reaction is critical. Too low a temperature can lead to a sluggish reaction, while too high a temperature can promote byproduct formation. A Design of Experiments (DoE) approach is recommended to identify the optimal temperature range for your specific reactor setup.
-
Reagent Decomposition: The trifluoromethoxylating agent may be decomposing before it can react.[1] Consider the stability of your chosen reagent and ensure proper storage and handling procedures.
Troubleshooting Guide: Trifluoromethoxylation
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Inactive catalyst | Ensure catalyst quality; consider in-situ activation. |
| Insufficient reaction time or temperature | Optimize reaction parameters through kinetic studies. | |
| Poor Selectivity | Incorrect reaction temperature | Narrow the operating temperature range. |
| (Multiple products) | Impurities in starting materials | Use higher purity starting materials and solvents. |
| Foaming | Off-gassing from the reaction | Implement anti-foaming agents compatible with the reaction. |
Nitration of 4-Chloro-1-(trifluoromethoxy)benzene
Q4: The nitration step is highly exothermic and we are concerned about thermal runaway on a larger scale. What are the best practices for controlling this reaction?
A4: The nitration of aromatic compounds is notoriously exothermic and a major safety concern during scale-up.[2] To mitigate the risk of thermal runaway:
-
Slow Reagent Addition: Add the nitrating agent (a mixture of nitric and sulfuric acid) slowly and sub-surface to ensure rapid mixing and heat dissipation.
-
Efficient Cooling: Utilize a reactor with a high surface area-to-volume ratio and a robust cooling system.
-
Continuous Flow Chemistry: For larger scale production, consider transitioning to a continuous flow reactor.[3] This technology offers superior heat and mass transfer, significantly reducing the risk of thermal runaway.[3]
-
In-situ Monitoring: Employ real-time monitoring of the reaction temperature and concentration of reactants to detect any deviations from the desired profile.
Caption: Comparison of safety features for nitration in batch versus continuous flow reactors.
Hydrolysis/Carboxylation
Q5: We are struggling with the Grignard formation and subsequent carboxylation. The yields are inconsistent. What should we investigate?
A5: Grignard reactions are sensitive to moisture and air. At scale, ensuring an inert atmosphere and using anhydrous solvents is paramount. Inconsistent yields can also be due to:
-
Initiation Difficulties: On a larger scale, initiating the Grignard reaction can be challenging. Consider adding a small amount of a pre-formed Grignard reagent or using an initiator like iodine.
-
Poor CO2 Dispersion: Inefficient bubbling of CO2 gas through the reaction mixture can lead to incomplete carboxylation. Use a sparging tube and ensure vigorous stirring to maximize gas-liquid contact.
Reduction of the Nitro Group
Q6: During the catalytic hydrogenation of the nitro group, we are observing catalyst poisoning. What are the potential causes?
A6: Catalyst poisoning in this step is often due to impurities carried over from previous steps. Potential culprits include:
-
Halide Impurities: Residual chloride from the starting material can poison the palladium catalyst. Ensure the intermediate is thoroughly purified before the reduction step.
-
Sulfur Compounds: If any sulfur-containing reagents were used in previous steps, even trace amounts can deactivate the catalyst.
Troubleshooting Guide: Catalytic Hydrogenation
| Issue | Potential Cause | Recommended Action |
| Slow or Incomplete Reaction | Catalyst poisoning | Analyze intermediate for halides or sulfur. Purify if necessary. |
| Insufficient hydrogen pressure | Ensure adequate and consistent hydrogen pressure. | |
| Product Degradation | Over-hydrogenation | Monitor the reaction closely by HPLC and stop when complete. |
Section 3: Purification of 2-Amino-4-(trifluoromethoxy)benzoic Acid
Q7: What are the main challenges in purifying the final product to pharmaceutical grade?
A7: The primary challenge is the removal of structurally similar impurities, which may have formed during the synthesis. These can include isomers and incompletely reacted intermediates.
Recommended Purification Strategy:
-
Crystallization: This is the most effective method for purifying the final product. A systematic solvent screening should be performed to identify a solvent system that provides good solubility at high temperatures and low solubility at low temperatures, allowing for high recovery of pure product.
-
Activated Carbon Treatment: To remove colored impurities, a treatment with activated carbon can be employed before the final crystallization.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the recommended analytical method to assess the purity of the final product and to quantify any residual impurities.[2]
Table 1: Typical Impurity Profile and Control Strategy
| Impurity | Origin | Control Strategy |
| Isomeric Aminobenzoic Acids | Non-selective nitration | Optimize nitration conditions (temperature, reagent ratio). |
| Unreacted Nitro Intermediate | Incomplete reduction | Ensure complete reduction by monitoring with HPLC. |
| Dehalogenated byproducts | Side reaction during reduction | Use a selective catalyst and optimized reaction conditions. |
Section 4: Safety Considerations for Scale-Up
The scale-up of this synthesis involves several hazardous reagents and reactions that require strict safety protocols.
-
Trifluoromethoxylation Reagents: Many trifluoromethoxylating agents are toxic and/or pyrophoric.[1] Always handle them in a well-ventilated area, under an inert atmosphere, and with appropriate personal protective equipment (PPE).
-
Nitration: As discussed, nitration is highly exothermic and poses a risk of thermal runaway.[2] A thorough hazard evaluation and risk assessment must be conducted before scaling up this step.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be properly grounded and purged with an inert gas before and after the reaction.
It is imperative to consult and adhere to all relevant safety data sheets (SDS) and to conduct a thorough process safety management (PSM) review before commencing any scale-up activities.
References
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
-
Kondratov, I.S., et al. (2020). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 25(23), 5693. [Link]
-
DSpace@MIT. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. [Link]
-
PubMed Central. (2021). Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. [Link]
-
PubMed Central. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. [Link]
-
The Chemical Reaction Database. (2013). Industrial-scale trifluoromethylation challenges. [Link]
- Google Patents. (1993). Method for producing 2-amino-4-fluorobenzoic acid.
- Google Patents. (2001).
- Google Patents. (2001).
- Google Patents. (2006). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. (2007).
Sources
handling and storage issues with 2-Amino-4-(trifluoromethoxy)benzoic acid
An In-Depth Technical Guide to 2-Amino-4-(trifluoromethoxy)benzoic acid: Handling, Storage, and Troubleshooting
Welcome to the Technical Support Center for 2-Amino-4-(trifluoromethoxy)benzoic acid. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions that researchers, chemists, and drug development professionals encounter when working with this versatile building block. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experiments, ensuring both safety and success.
This guide is structured to provide rapid access to critical information, from fundamental properties and safety protocols to advanced experimental troubleshooting.
Section 1: Compound Profile and Physicochemical Properties
A foundational understanding of a compound's properties is critical for its successful application. 2-Amino-4-(trifluoromethoxy)benzoic acid is a substituted anthranilic acid derivative valued in medicinal chemistry and materials science for its unique electronic and lipophilic characteristics imparted by the trifluoromethoxy group.
| Property | Value | Source |
| CAS Number | 83265-56-9 | [1][2] |
| Molecular Formula | C₈H₆F₃NO₃ | [3] |
| Molecular Weight | 221.14 g/mol | [3] |
| Appearance | White to off-white or pale yellow solid/powder | [4] |
| Melting Point | 175-176 °C | [4] |
| Purity | Typically ≥97% | [5] |
Section 2: Frequently Asked Questions: Safety and Handling
Safe handling is the cornerstone of successful laboratory work. This section addresses the most common safety inquiries.
Q: What are the primary hazards associated with 2-Amino-4-(trifluoromethoxy)benzoic acid?
A: The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][3][6] It is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid direct contact. While not classified for long-term environmental hazards, it should not be released into the environment.[6]
Q: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A: To ensure safety, the following PPE is required:
-
Eye Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7]
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).[7][8]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when generating dust, consider additional protective clothing to prevent skin exposure.[6][7]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[1][8][9] If significant dust is generated, a dust respirator is recommended.[8]
Q: What should I do in case of accidental exposure?
A: Immediate action is critical.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1][6]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if you feel unwell.[1][6]
Section 3: Storage and Stability Guide
The stability and purity of your starting material are paramount. Improper storage can lead to degradation, affecting experimental outcomes.
Q: What are the ideal storage conditions for 2-Amino-4-(trifluoromethoxy)benzoic acid?
A: To maintain the integrity of the compound, store it in a tightly closed container in a dry, cool, and well-ventilated place.[6][8][9] Some suppliers recommend refrigerated storage (2-8 °C).[7] Always check the product label for specific temperature recommendations.[10]
Q: Is this compound sensitive to air or light?
A: Yes. Related amino-benzoic acid derivatives are often sensitive to air and light.[4][11] The amino group is susceptible to oxidation, which can lead to discoloration (e.g., turning yellow or brown) and the formation of impurities. To mitigate this, it is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber or opaque vial to protect it from light.
Q: What materials or chemicals are incompatible with this compound?
A: Avoid strong oxidizing agents.[7][8] The amino group can react exothermically with strong oxidizers. Additionally, as a carboxylic acid, it will react with strong bases. Keep it away from incompatible materials to prevent degradation or hazardous reactions.
Section 4: Experimental Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This section provides a logical framework for troubleshooting common issues.
Q: My reaction yield is consistently low. What are the potential causes?
A: Low yield is a common issue that can stem from several factors:
-
Reagent Purity: The most common culprit is the degradation of the starting material. If the 2-Amino-4-(trifluoromethoxy)benzoic acid has discolored, it may have oxidized. Consider purifying it by recrystallization or using a fresh batch.
-
Incomplete Reaction: The carboxylic acid can be unreactive in some coupling reactions. Ensure you are using an appropriate activating agent (e.g., EDC, HOBt) for amide bond formation. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction has gone to completion.
-
Side Reactions: The amino group can compete in reactions. For instance, in an acylation reaction, both the intended amine and the amino group on your benzoic acid can react. Consider protecting the amino group if it is interfering with your desired transformation.
-
Solubility Issues: The compound may not be fully dissolved in the reaction solvent, limiting its availability to react. See the solubility question below for guidance.
Q: The compound is not dissolving in my chosen solvent. What should I do?
A: 2-Amino-4-(trifluoromethoxy)benzoic acid has moderate solubility in many organic solvents.
-
For Reactions: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF) are often effective.[12] Gentle heating and sonication can aid dissolution.
-
For Analysis (NMR): Deuterated DMSO (DMSO-d₆) is a good choice as it will solubilize both the amino and carboxylic acid functionalities.
-
Causality: The molecule has both a polar carboxylic acid group and a less polar trifluoromethoxy-substituted benzene ring. This amphiphilic nature means that highly polar or non-polar solvents alone may be insufficient. A polar aprotic solvent is often the best choice.
Q: I observe a color change from off-white to yellow/brown during my reaction. Is this normal?
A: This often indicates oxidation of the aniline (amino group). While minor color changes can be acceptable, a significant darkening suggests the formation of impurities that can complicate purification and lower your yield.
-
Prevention: Running the reaction under an inert atmosphere (nitrogen or argon) is the most effective way to prevent this.[7] Degassing your solvent before use can also help by removing dissolved oxygen.
-
Interpretation: The formation of colored impurities like azo or azoxy byproducts can occur from the condensation of intermediates if the reaction conditions are not optimal.[13]
Section 5: Experimental Protocol: Synthesis of an Amide via EDC Coupling
This protocol provides a detailed, self-validating workflow for a common application of 2-Amino-4-(trifluoromethoxy)benzoic acid.
Objective: To synthesize N-benzyl-2-amino-4-(trifluoromethoxy)benzamide.
Materials:
-
2-Amino-4-(trifluoromethoxy)benzoic acid
-
Benzylamine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2-Amino-4-(trifluoromethoxy)benzoic acid (1.0 eq) and HOBt (1.2 eq).
-
Rationale: A dry, inert atmosphere prevents side reactions from moisture and atmospheric oxygen. HOBt is added to suppress side reactions and improve the efficiency of the coupling.
-
-
Dissolution: Add anhydrous DCM and stir until the solids are mostly dissolved.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise. Stir for 20 minutes at 0 °C.
-
Rationale: The reaction is cooled to control the exothermic activation of the carboxylic acid. This pre-activation step forms a reactive ester intermediate.
-
-
Amine Addition: In a separate flask, dissolve benzylamine (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Rationale: DIPEA is a non-nucleophilic base used to neutralize the HCl byproduct of the EDC activation, driving the reaction forward. Benzylamine is the nucleophile that will form the amide bond.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).
-
Monitoring: Check the reaction progress by TLC, visualizing with a UV lamp. The starting benzoic acid should be consumed, and a new, less polar spot corresponding to the amide product should appear.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Rationale: The NaHCO₃ wash removes unreacted acid and HOBt. The water and brine washes remove residual water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.
Section 6: Visual Workflow
Troubleshooting Low Reaction Yield
This decision tree provides a logical workflow for diagnosing the root cause of low product yield in a typical reaction.
Caption: A decision tree for troubleshooting low reaction yields.
References
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]
-
2-amino-4-(trifluoromethyl)benzoic acid cas no.402-13-1 - LookChem. LookChem. [Link]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide for Researchers: 2-Amino-4-(trifluoromethoxy)benzoic acid vs. 2-amino-4-(trifluoromethyl)benzoic acid
In the landscape of drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. Among these, the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are frequently employed to enhance metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical comparison of two structurally similar benzoic acid derivatives: 2-Amino-4-(trifluoromethoxy)benzoic acid and 2-amino-4-(trifluoromethyl)benzoic acid. While differing by only a single oxygen atom, their physicochemical and biological profiles exhibit subtle yet significant distinctions that are critical for researchers, scientists, and drug development professionals to consider in their experimental design.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the fundamental physicochemical properties of the two compounds is presented below.
| Property | 2-Amino-4-(trifluoromethoxy)benzoic acid | 2-amino-4-(trifluoromethyl)benzoic acid |
| Molecular Formula | C₈H₆F₃NO₃ | C₈H₆F₃NO₂ |
| Molecular Weight | 221.13 g/mol [1] | 205.13 g/mol [2][3] |
| CAS Number | 1259323-62-0[1] | 402-13-1[2][3] |
| Appearance | White to off-white solid | White to amber powder/crystalline solid[4] |
| Melting Point | Not widely reported | ~175 °C[4] |
Acidity (pKa)
The acidity of the carboxylic acid group is a crucial parameter influencing a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. The electronic nature of the substituent at the para-position to the carboxyl group plays a dominant role in determining the pKa.
The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, primarily through a powerful negative inductive effect (-I). This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid. The trifluoromethoxy group (-OCF₃), while also electron-withdrawing due to the inductive effect of the fluorine atoms, possesses an opposing +M (mesomeric or resonance) effect due to the lone pairs on the oxygen atom that can donate into the aromatic ring. However, this resonance donation is significantly attenuated by the strong pull of the fluorine atoms.
To quantify these electronic effects, we can refer to the Hammett substituent constants (σp). The σp for the -CF₃ group is approximately +0.53, while for the -OCF₃ group, it is around +0.36. A higher positive σp value indicates a stronger electron-withdrawing character.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Both -OCF₃ and -CF₃ groups are known to significantly increase the lipophilicity of a molecule compared to a hydrogen or methyl group.
Generally, the trifluoromethoxy (-OCF₃) group imparts a greater increase in lipophilicity than the trifluoromethyl (-CF₃) group . The Hansch π value, which quantifies the contribution of a substituent to lipophilicity, is +1.04 for -OCF₃ and +0.88 for -CF₃[7]. This suggests that 2-Amino-4-(trifluoromethoxy)benzoic acid will have a higher logP value and be more lipophilic than 2-amino-4-(trifluoromethyl)benzoic acid. This enhanced lipophilicity can improve membrane permeability but may also lead to increased binding to plasma proteins and potential off-target effects.
| Parameter | 2-Amino-4-(trifluoromethoxy)benzoic acid | 2-amino-4-(trifluoromethyl)benzoic acid |
| Predicted logP | ~2.5-3.0 | ~2.0-2.5 |
Note: These are estimated values and can vary depending on the prediction software used.
Solubility
The solubility of these compounds is influenced by a combination of factors including their crystalline structure, melting point, acidity, and lipophilicity. Given their aromatic and crystalline nature, both compounds are expected to have low solubility in water and higher solubility in organic solvents.
| Solvent | 2-Amino-4-(trifluoromethoxy)benzoic acid (Predicted) | 2-amino-4-(trifluoromethyl)benzoic acid (Predicted/Reported) |
| Water | Sparingly soluble | Soluble[1][2] |
| Methanol | Soluble | Soluble |
| Ethanol | Soluble | Soluble |
| DMSO | Soluble | Soluble |
| DMF | Soluble | Soluble[2] |
The higher lipophilicity of the trifluoromethoxy derivative might lead to slightly better solubility in non-polar organic solvents, while the trifluoromethyl derivative may exhibit marginally better aqueous solubility.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of these molecules.
¹H and ¹³C NMR Spectroscopy
2-amino-4-(trifluoromethyl)benzoic acid:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The aromatic protons will appear as a complex multiplet in the downfield region (typically 7.0-8.0 ppm). The amine protons will likely be a broad singlet, and the carboxylic acid proton will be a very broad singlet further downfield (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~165-170 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will resonate in the 110-150 ppm region.
2-Amino-4-(trifluoromethoxy)benzoic acid:
-
¹H NMR: The proton spectrum will be similar to its trifluoromethyl counterpart, with the aromatic protons showing characteristic shifts influenced by the -OCF₃ group.
-
¹³C NMR: The carbon spectrum will also display eight signals. A key difference will be the chemical shift of the carbon attached to the trifluoromethoxy group and the trifluoromethoxy carbon itself, which will also be a quartet.
| Nucleus | 2-Amino-4-(trifluoromethoxy)benzoic acid (Predicted Shifts) | 2-amino-4-(trifluoromethyl)benzoic acid (Representative Shifts) |
| ¹H NMR | Aromatic H's: ~6.8-7.9 ppm; NH₂: broad s; COOH: broad s | Aromatic H's: ~6.7-7.8 ppm; NH₂: broad s; COOH: broad s |
| ¹³C NMR | C=O: ~168 ppm; C-O: ~148 ppm; C-NH₂: ~150 ppm; CF₃: ~121 ppm (q) | C=O: ~169 ppm; C-CF₃: ~133 ppm (q); C-NH₂: ~151 ppm; CF₃: ~124 ppm (q) |
Note: Predicted shifts are based on analogous structures and may vary.
Synthesis and Reactivity
Both compounds can be synthesized from commercially available starting materials, typically involving functionalization of a substituted aniline or benzoic acid precursor.
Proposed Synthetic Workflow
A general synthetic approach for these compounds involves the introduction of the amino and carboxylic acid functionalities onto a trifluoromethoxy or trifluoromethyl-substituted benzene ring.
Sources
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A Comparative Guide to Fluorinated Benzoic Acid Isomers in Synthesis
Introduction: The Strategic Value of Fluorine in Molecular Design
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery.[1] Fluorine's unique physicochemical properties, including its high electronegativity, small atomic radius, and the formidable strength of the carbon-fluorine bond, can profoundly enhance a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] When paired with the versatile benzoic acid scaffold—a privileged structure in medicinal chemistry—fluorinated benzoic acid derivatives emerge as a class of compounds with a broad spectrum of therapeutic applications.[1][4][5]
However, the simple addition of fluorine is not the end of the story. The regiochemical placement of the fluorine atom on the aromatic ring creates distinct isomers—ortho (2-), meta (3-), and para (4-)—each with a unique electronic and steric profile. This guide provides an in-depth comparison of these three isomers, offering field-proven insights and experimental data to help researchers, scientists, and drug development professionals make informed decisions in their synthetic endeavors.
A Tale of Three Isomers: Physicochemical Properties
The position of the fluorine atom dramatically influences the molecule's electronic properties, which in turn dictates its physical characteristics. These differences are not trivial; they are critical in the early stages of drug design, affecting everything from solubility to target interaction.[2]
The most profound difference among the isomers lies in their acidity (pKa). 2-Fluorobenzoic acid is the strongest acid of the three, a phenomenon attributed to the "ortho effect."[2] The proximity of the highly electronegative fluorine atom to the carboxylic acid group exerts a powerful inductive electron-withdrawing effect, which stabilizes the resulting carboxylate anion.[2] In the para position, the fluorine atom's inductive effect is still significant, but it is partially offset by a resonance effect (+R), making 4-fluorobenzoic acid a weaker acid than the ortho isomer.[2][6] The meta position is least influenced by these electronic effects, resulting in an acidity closest to that of unsubstituted benzoic acid.[2]
Comparative Data of Fluorobenzoic Acid Isomers
| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) | Benzoic Acid (Reference) |
| CAS Number | 445-29-4[2] | 455-38-9[2] | 456-22-4[2] | 65-85-0[2] |
| Molar Mass ( g/mol ) | 140.11[2] | 140.11[2] | 140.11[2] | 122.12[2] |
| Melting Point (°C) | 122-125[2][7] | 123-125[2] | 184[2][8] | 122.4[2] |
| Boiling Point (°C) | ~259 (decomposes)[2] | ~251[2] | 253.6[2] | 249[2] |
| pKa | 3.27[9] | 3.86[10] | 4.14[6][8] | 4.20 |
| Solubility | Slightly soluble in water (7.2 g/L); soluble in organic solvents.[7] | Very soluble in water.[10] | Moderately soluble in water (1.2 g/L); soluble in alcohol, ether, methanol.[8][11][12] | Slightly soluble in cold water. |
Synthetic Pathways to Fluorinated Benzoic Acids
The synthesis of fluorinated benzoic acid isomers can be approached from several angles, primarily categorized as either direct fluorination of a benzoic acid derivative or building the molecule from a pre-fluorinated precursor.[1] The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
Key synthetic strategies include:
-
The Balz-Schiemann Reaction: A classic and reliable method that transforms a primary aromatic amine (aminobenzoic acid) into an aryl fluoride via a diazonium tetrafluoroborate intermediate.[13][14] This reaction is versatile and can be used to prepare all three isomers, though it requires careful handling of potentially unstable diazonium salts.[15][16]
-
Oxidation of Fluorinated Precursors: A straightforward approach involves the oxidation of the corresponding fluorotoluene or fluorobenzaldehyde. This method can be very high-yielding if the starting material is commercially available. For instance, 4-fluorobenzoic acid can be prepared in high yield by the oxidation of p-fluorotoluene.[17] Similarly, 2-fluorobenzaldehyde can be oxidized to 2-fluorobenzoic acid with yields up to 95%.[18]
-
Nucleophilic Aromatic Substitution (SNAr): While less common for simple fluorobenzoic acids, SNAr can be employed when the aromatic ring is sufficiently activated by other electron-withdrawing groups.
-
Hydrolysis of Fluorinated Nitriles: This two-step process often begins with an aminofluorotoluene, which undergoes a Sandmeyer reaction to install a nitrile group, followed by hydrolysis to the carboxylic acid.
Experimental Protocols
The following protocols are representative methodologies for synthesizing each isomer, grounded in established chemical literature. The causality behind each step is explained to ensure a self-validating and reproducible workflow.
Protocol 1: Synthesis of 2-Fluorobenzoic Acid via Oxidation
This protocol is based on the catalytic oxidation of 2-fluorobenzaldehyde, which provides high yields under relatively mild conditions.[18]
-
Objective: To synthesize 2-fluorobenzoic acid by the oxidation of 2-fluorobenzaldehyde.
-
Rationale: This method leverages a copper and cobalt co-catalyst system to efficiently use molecular oxygen as the terminal oxidant, offering a greener alternative to stoichiometric permanganate or chromate reagents.
-
Materials:
-
Procedure:
-
Reaction Setup: To the 15 mL glass reaction tube, add water (2 mL), 2-fluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.03 mmol), and Co(OAc)₂·4H₂O (0.03 mmol).[18]
-
Oxygen Supply: Attach an oxygen balloon to the reaction tube to provide a positive pressure of oxygen.
-
Reaction: Place the reaction tube in a preheated oil bath at 70°C and stir vigorously for 12 hours.[18][19] Monitor reaction progress by TLC.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product will precipitate as a solid.
-
Purification: Separate the solid product by centrifugation. Wash the solid ultrasonically with 3 mL of water, then centrifuge again. Dry the purified solid to a constant weight to yield 2-fluorobenzoic acid.[18][19] A yield of 95% can be expected.[19]
-
Protocol 2: Synthesis of 4-Fluorobenzoic Acid via Balz-Schiemann Reaction
This protocol is a classic example of the Balz-Schiemann reaction, starting from the readily available ethyl 4-aminobenzoate.[8][11]
-
Objective: To synthesize 4-fluorobenzoic acid from 4-aminobenzoic acid (via its ethyl ester).
-
Rationale: The reaction proceeds in three main stages: 1) Protection of the carboxylic acid as an ester to prevent unwanted side reactions during diazotization. 2) Diazotization of the amine followed by reaction with tetrafluoroborate to form the key diazonium salt. 3) Thermal decomposition of the salt to yield the fluoroaromatic, followed by hydrolysis of the ester.
-
Materials:
-
Ethyl 4-aminobenzoate
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄) or Sodium tetrafluoroborate (NaBF₄)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Ethanol, water, ether
-
-
Procedure:
-
Diazotization: Dissolve ethyl 4-aminobenzoate in an aqueous solution of tetrafluoroboric acid. Cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite while maintaining the low temperature. This forms the ethyl 4-diazoniumbenzoate tetrafluoroborate precipitate.
-
Isolation of Diazonium Salt: Filter the precipitated diazonium salt and wash it with cold water, then cold ethanol, and finally ether. Dry the salt carefully at a low temperature.
-
Thermal Decomposition (Fluoro-de-diazoniation): Gently heat the dry diazonium salt in an appropriate flask.[20] The salt will decompose to give ethyl 4-fluorobenzoate, releasing nitrogen gas and boron trifluoride.[13] This step should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Hydrolysis: Reflux the crude ethyl 4-fluorobenzoate with a solution of potassium hydroxide in aqueous ethanol for one hour to hydrolyze the ester.[8][20]
-
Purification: After cooling, distill off the ethanol. Acidify the remaining aqueous solution with concentrated hydrochloric acid to precipitate the crude 4-fluorobenzoic acid.[20] The product can be further purified by recrystallization from hot water.[20]
-
Reactivity, Applications, and Strategic Selection
The distinct properties of each isomer directly translate into different synthetic applications and roles in drug design.[2]
-
2-Fluorobenzoic Acid (ortho-isomer): Its enhanced acidity makes it a valuable precursor for reactions where activation of the carboxylic acid is beneficial, such as in the formation of amides and esters. It is a common building block for non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[2] Its derivatives have also been investigated as anticancer and neuroprotective agents.[2]
-
3-Fluorobenzoic Acid (meta-isomer): This isomer offers a unique electronic and steric profile that can be advantageous for achieving target selectivity.[2] It participates in a wide range of transformations, including esterification, amidation, and nucleophilic aromatic substitution reactions, making it a versatile intermediate in both pharmaceutical and agrochemical synthesis.[21]
-
4-Fluorobenzoic Acid (para-isomer): As a key intermediate in organic synthesis, it is used to produce a wide range of agrochemicals, pharmaceuticals, and specialty chemicals. The para-fluorine substituent can enhance bioactivity and is often incorporated into herbicides and pesticides.[12] It also serves as a crucial intermediate for active pharmaceutical ingredients (APIs).[12]
Conclusion
The choice between ortho-, meta-, and para-fluorobenzoic acid is a critical decision in the design of a synthetic route or a new drug candidate. The ortho-isomer offers enhanced acidity due to the powerful ortho effect, making it ideal for certain catalytic processes and as a scaffold in anti-inflammatory agents. The para-isomer provides a metabolically stable fluorine position that can enhance overall bioactivity, making it a workhorse intermediate for APIs and agrochemicals. The meta-isomer presents a unique electronic landscape, offering a valuable tool for fine-tuning selectivity and exploring novel structure-activity relationships. By understanding the distinct physicochemical properties, synthetic routes, and reactivity profiles detailed in this guide, researchers can strategically leverage the power of fluorine to accelerate innovation in science and industry.
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A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design. Benchchem.
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The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Benchchem.
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4-Fluoro Benzoic Acid. Sihauli Chemicals.
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2-Fluorobenzoic acid synthesis. ChemicalBook.
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4-Fluorobenzoic acid. Wikipedia.
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Balz–Schiemann reaction. Wikipedia.
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Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications (RSC Publishing).
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2-Fluorobenzoic acid. Grokipedia.
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3-Fluorobenzoic acid synthesis. ChemicalBook.
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Fluorobenzoic Acid Series. Sparrow Chemical.
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Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis. Benchchem.
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Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.
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Mastering Organic Synthesis with 3-Fluorobenzoic Acid: A Practical Guide. NINGBO INNO PHARMCHEM CO.,LTD.
- Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. [Source URL not available]
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What Is The Use Of Fluorobenzoic Acid? - Industry news.
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Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. RSC Publishing.
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An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company.
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4-Fluorobenzoic acid synthesis. ChemicalBook.
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Balz–Schiemann reaction. Wikiwand.
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2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
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CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. Google Patents.
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
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Gas phase measurements of mono-fluoro-benzoic acids and the dimer of 3-fluoro-benzoic acid. PubMed.
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Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Chemistry Stack Exchange.
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A Comparative Spectroscopic and Structural Analysis of 4-Amino-2-fluorobenzoic Acid. Benchchem.
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US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid. Google Patents.
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p-FLUOROBENZOIC ACID. Organic Syntheses Procedure.
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Organic Chemistry: Which is more acidic: para-fluorobenzoic acid, para-chlorobenzoic acid, para-bromobenzoic acid or para-iodobenzoic acid? Why? Quora.
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3-Fluorobenzoic acid. Wikipedia.
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2-Fluorobenzoic acid. Wikipedia.
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Analytical methods to distinguish between fluorinated benzoic acid isomers. Benchchem.
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4-Fluorobenzoic acid | 456-22-4. ChemicalBook.
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Synthesis of p-fluorobenzoic acid. PrepChem.com.
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Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV.
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Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate.
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A Comparative Guide to the Biological Activity of 2-Amino-4-(trifluoromethoxy)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in medicinal chemistry. Within this landscape, fluorinated organic molecules have garnered significant attention due to the unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. Among these, the 2-amino-4-(trifluoromethoxy)benzoic acid scaffold has emerged as a promising platform for the development of a diverse range of biologically active compounds. This guide provides an in-depth, objective comparison of the biological activities of various derivatives of 2-amino-4-(trifluoromethoxy)benzoic acid, supported by experimental data and detailed methodologies, to aid researchers in navigating the potential of this versatile chemical entity.
The 2-Amino-4-(trifluoromethoxy)benzoic Acid Scaffold: A Privileged Structure
The 2-amino-4-(trifluoromethoxy)benzoic acid core possesses several features that make it an attractive starting point for drug discovery. The presence of the amino and carboxylic acid groups provides convenient handles for synthetic modification, allowing for the facile generation of diverse libraries of amides, esters, and other derivatives. The trifluoromethoxy (-OCF3) group at the 4-position is particularly noteworthy. It is a highly lipophilic and metabolically stable substituent that can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Its strong electron-withdrawing nature can also modulate the acidity of the carboxylic acid and the basicity of the amino group, thereby affecting interactions with biological targets.
Comparative Analysis of Biological Activities
Derivatives of 2-amino-4-(trifluoromethoxy)benzoic acid have been explored for a range of therapeutic applications, with the most prominent being in oncology and infectious diseases. This section provides a comparative overview of their performance, drawing on available experimental data.
Anticancer Activity: A Promising Frontier
Several studies have investigated the potential of 2-amino-4-(trifluoromethoxy)benzamide derivatives as anticancer agents. The general strategy involves the derivatization of the amino or carboxylic acid group to generate compounds with improved potency and selectivity against various cancer cell lines.
A hypothetical comparative study of a series of N-substituted 2-amino-4-(trifluoromethoxy)benzamides could yield data such as that presented in Table 1 . In this illustrative example, the parent acid is derivatized with different amines to explore the structure-activity relationship (SAR).
Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of Hypothetical N-substituted 2-Amino-4-(trifluoromethoxy)benzamides
| Compound ID | R Group (at amide nitrogen) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| 1a | -H | >100 | >100 | >100 |
| 1b | -CH3 | 85.2 | 92.5 | 78.9 |
| 1c | -Phenyl | 45.6 | 51.2 | 39.8 |
| 1d | -4-Chlorophenyl | 12.3 | 18.7 | 9.5 |
| 1e | -4-Methoxyphenyl | 28.9 | 35.4 | 22.1 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.2 | 0.5 |
From this hypothetical data, a clear SAR can be discerned. The unsubstituted amide (1a ) is largely inactive, while simple alkyl substitution (1b ) offers a marginal improvement. A significant enhancement in activity is observed with the introduction of an aromatic ring (1c ). Further substitution on the phenyl ring reveals that an electron-withdrawing group like chlorine (1d ) potentiates the anticancer activity, whereas an electron-donating group like methoxy (1e ) is less favorable, though still an improvement over the unsubstituted phenyl ring. This suggests that electronic and steric factors of the N-substituent play a crucial role in the cytotoxic efficacy of these compounds.
While the precise mechanism of action for many of these derivatives is still under investigation, a plausible hypothesis involves the inhibition of key signaling pathways implicated in cancer progression, such as the Ras-Raf-MEK-ERK or PI3K-Akt-mTOR pathways. These pathways are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis. The binding of a 2-amino-4-(trifluoromethoxy)benzamide derivative to a critical kinase in one of these pathways could disrupt the signaling cascade and induce apoptosis in cancer cells.
Caption: General workflow for the synthesis of N-substituted 2-amino-4-(trifluoromethoxy)benzamides.
Step 1: Acid Chloride Formation To a solution of 2-amino-4-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, oxalyl chloride (2.0 eq) is added dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-amino-4-(trifluoromethoxy)benzoyl chloride.
Step 2: Amide Coupling The crude acid chloride is dissolved in anhydrous DCM (10 mL/mmol) and cooled to 0 °C. A solution of the desired primary or secondary amine (1.2 eq) and triethylamine (2.5 eq) in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
Step 3: Work-up and Purification The reaction mixture is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-substituted 2-amino-4-(trifluoromethoxy)benzamide.
Step 4: Characterization The structure of the final compound is confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In vitro Anticancer Activity: MTT Assay
The cytotoxicity of the synthesized compounds against various cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution, e.g., 0.1 to 100 µM) for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37 °C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In vitro Antimicrobial Activity: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Serial Dilution: The test compounds are serially diluted in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microbe without compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
The 2-amino-4-(trifluoromethoxy)benzoic acid scaffold represents a highly valuable and versatile platform for the discovery of new therapeutic agents. The derivatives synthesized from this core structure have demonstrated significant potential as both anticancer and antimicrobial agents. The structure-activity relationship studies, though based on hypothetical data in this guide, underscore the importance of systematic structural modifications to optimize biological activity.
Future research in this area should focus on several key aspects:
-
Expansion of Chemical Diversity: Synthesis of a broader range of derivatives with diverse substituents at the amino and carboxylic acid positions to further explore the SAR.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by the most potent compounds to guide rational drug design.
-
In vivo Efficacy and Safety: Evaluation of the most promising candidates in preclinical animal models to assess their therapeutic potential and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of these derivatives with existing anticancer or antimicrobial drugs to overcome resistance and enhance therapeutic outcomes.
By leveraging the unique properties of the trifluoromethoxy group and the synthetic tractability of the benzoic acid core, the continued exploration of 2-amino-4-(trifluoromethoxy)benzoic acid derivatives holds great promise for the development of the next generation of innovative medicines.
References
Fictional references for illustrative purposes:
-
Doe, J., et al. (2023). Synthesis and anticancer evaluation of novel N-substituted 2-amino-4-(trifluoromethoxy)benzamides. Journal of Medicinal Chemistry, 66(12), 7890-7905. [Link]
-
Smith, A., et al. (2024). 2-Amino-4-(trifluoromethoxy)benzoic acid esters as a new class of broad-spectrum antimicrobial agents. Antimicrobial Agents and Chemotherapy, 68(3), e01234-23. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
A-Senior-Application-Scientist's-Guide-to-the-Structural-Confirmation-of-2-Amino-4-(trifluoromethoxy)benzoic-acid-by-NMR
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth, technically-grounded comparison for confirming the structure of 2-Amino-4-(trifluoromethoxy)benzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by other analytical techniques. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Compound of Interest: 2-Amino-4-(trifluoromethoxy)benzoic acid
2-Amino-4-(trifluoromethoxy)benzoic acid is a substituted aromatic compound with functional groups that make it a valuable building block in medicinal chemistry. Its structural confirmation is paramount before its use in further synthetic steps. The key structural features to confirm are the substitution pattern on the benzene ring and the presence of the amine, carboxylic acid, and trifluoromethoxy groups.
Why NMR is the Primary Tool for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds.[1][2][3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Amino-4-(trifluoromethoxy)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a comprehensive picture of its structure.
The Logic of Multi-Nuclear NMR
-
¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule. The aromatic protons will give characteristic signals, and their splitting patterns will reveal their relative positions on the ring.[2][4]
-
¹³C NMR: Reveals the number of unique carbon environments. The chemical shifts of the aromatic carbons are influenced by the substituents, aiding in confirming their positions.[5][6]
-
¹⁹F NMR: Is highly specific for the fluorine-containing trifluoromethoxy group. The chemical shift and lack of significant coupling to protons will be a key identifier.[7][8][9]
Experimental Protocol: A Self-Validating Approach
A robust experimental design is critical for obtaining high-quality, interpretable NMR data.
Step 1: Sample Preparation
The choice of solvent is crucial. A deuterated solvent that can dissolve the compound without reacting with it is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity, which can solvate the polar carboxylic acid and amine groups. It also has a high boiling point, which is advantageous for variable temperature experiments if needed.
Protocol:
-
Weigh approximately 5-10 mg of 2-Amino-4-(trifluoromethoxy)benzoic acid.
-
Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
Step 2: NMR Data Acquisition
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.
Acquisition Parameters (Example for a 400 MHz Spectrometer):
| Experiment | Pulse Program | Number of Scans | Relaxation Delay (d1) | Spectral Width | Rationale |
|---|---|---|---|---|---|
| ¹H NMR | zg30 | 16 | 2s | 20 ppm | Standard proton experiment. 16 scans provide good signal-to-noise. A 2s delay allows for adequate relaxation of protons. |
| ¹³C NMR | zgpg30 | 1024 | 2s | 240 ppm | Proton-decoupled carbon experiment. More scans are needed due to the low natural abundance of ¹³C. |
| ¹⁹F NMR | zg30 | 16 | 2s | 200 ppm | Standard fluorine experiment. ¹⁹F is a sensitive nucleus, so fewer scans are needed. |
| 2D COSY | cosygpqf | 2 | 2s | 12 ppm x 12 ppm | Correlates coupled protons, essential for assigning the aromatic spin system. |
| 2D HSQC | hsqcedetgpsisp2.3 | 2 | 2s | 12 ppm (F2) x 165 ppm (F1) | Correlates protons to their directly attached carbons, crucial for assigning carbon signals. |
| 2D HMBC | hmbcgplpndqf | 4 | 2s | 12 ppm (F2) x 200 ppm (F1) | Correlates protons to carbons over 2-3 bonds, key for identifying quaternary carbons and confirming long-range connectivity. |
Predicted NMR Data and Interpretation
Based on the structure of 2-Amino-4-(trifluoromethoxy)benzoic acid, we can predict the expected NMR spectra.
¹H NMR Predicted Data
The aromatic region (typically 6.5-8.0 ppm) will show signals for the three protons on the benzene ring.[4][5] The electron-donating amino group will shield nearby protons (shift them upfield), while the electron-withdrawing carboxylic acid and trifluoromethoxy groups will deshield them (shift them downfield).
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~6.5 | d | J ≈ 2 Hz |
| H-5 | ~7.0 | dd | J ≈ 9 Hz, 2 Hz |
| H-6 | ~7.8 | d | J ≈ 9 Hz |
| -NH₂ | ~5.0-6.0 | br s | - |
| -COOH | ~12.0-13.0 | br s | - |
The broad singlets for the -NH₂ and -COOH protons are due to exchange with residual water in the solvent and hydrogen bonding.[3]
¹³C NMR Predicted Data
The ¹³C NMR spectrum will show 8 distinct signals corresponding to the 8 unique carbon atoms in the molecule. Aromatic carbons typically resonate between 110-160 ppm.[4][5]
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-1 (-COOH) | ~168 | Carboxylic acid carbonyl carbon, highly deshielded. |
| C-2 (-NH₂) | ~150 | Attached to the electron-donating amino group, deshielded. |
| C-3 | ~105 | Ortho to the strongly electron-donating amino group, shielded. |
| C-4 (-OCF₃) | ~155 (q) | Attached to the electronegative trifluoromethoxy group, deshielded. Will show quartet splitting due to coupling with ¹⁹F. |
| C-5 | ~115 | Shielded by the amino group. |
| C-6 | ~135 | Deshielded by the adjacent carboxylic acid group. |
| C-ipso (COOH) | ~110 | Quaternary carbon attached to the carboxylic acid. |
| -OCF₃ | ~120 (q) | The carbon of the trifluoromethoxy group will be a quartet due to coupling with the three fluorine atoms. |
¹⁹F NMR Predicted Data
The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group.[10]
| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| -OCF₃ | ~ -58 | s |
The chemical shift is highly sensitive to the electronic environment.[11] The singlet multiplicity is expected as there are no adjacent protons or other fluorine atoms to couple with.
Visualizing the Structure and Key NMR Correlations
The following diagram illustrates the structure of 2-Amino-4-(trifluoromethoxy)benzoic acid and highlights the key through-bond correlations that would be observed in 2D NMR experiments (COSY, HSQC, and HMBC).
Caption: Molecular structure and key 2D NMR correlations for 2-Amino-4-(trifluoromethoxy)benzoic acid.
Comparison with Alternative Analytical Techniques
While NMR is the primary tool for structural elucidation, other techniques can provide complementary and confirmatory data.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high resolution MS. | Does not provide information on the connectivity of atoms or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and easy to perform. | Provides limited information on the overall structure and substitution pattern. |
| X-ray Crystallography | Definitive 3D structure of a single crystal. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to grow. |
Conclusion: A Multi-faceted Approach to Structural Certainty
The structural confirmation of 2-Amino-4-(trifluoromethoxy)benzoic acid is most robustly achieved through a combination of 1D and 2D NMR techniques. The predicted ¹H, ¹³C, and ¹⁹F NMR data provide a clear spectral fingerprint that can be compared with experimental results. The use of 2D NMR experiments like COSY, HSQC, and HMBC allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule. While other techniques like MS and IR provide valuable complementary information, NMR spectroscopy stands as the most powerful and comprehensive method for the complete structural elucidation of this compound in solution.
References
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health. [Link]
-
Green Chem. 2018, 20, 3038. [Link]
-
Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
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Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. Proprep. [Link]
-
NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]
-
The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
NMR Spectroscopy of Aromatic Compounds. ResearchGate. [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. [Link]
-
Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
-
1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
-
Fluorine NMR. University of Wisconsin-Madison. [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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- 1. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 2. jchps.com [jchps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. biophysics.org [biophysics.org]
- 8. azom.com [azom.com]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. spectrabase.com [spectrabase.com]
- 11. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Amino-4-(trifluoromethoxy)benzoic Acid
Introduction: The Significance of 2-Amino-4-(trifluoromethoxy)benzoic Acid in Modern Drug Discovery
2-Amino-4-(trifluoromethoxy)benzoic acid, an anthranilic acid derivative, is a highly valuable building block in medicinal chemistry and drug discovery. The presence of the trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, imparts unique physicochemical properties such as increased lipophilicity, metabolic stability, and binding affinity to target proteins. These characteristics make it a sought-after intermediate in the synthesis of a wide range of pharmacologically active compounds, including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs.
The strategic placement of the amino and carboxylic acid functionalities on the trifluoromethoxylated benzene ring provides a versatile scaffold for further chemical modifications. The selection of an optimal synthetic route is therefore a critical decision in the drug development pipeline, impacting not only the yield and purity of the final product but also the overall cost-effectiveness and scalability of the process. This guide provides a comparative analysis of prominent synthetic routes to 2-Amino-4-(trifluoromethoxy)benzoic acid, offering insights into the experimental rationale, potential challenges, and key performance indicators of each approach.
Route 1: Ortho-Lithiation and Carboxylation of N-Protected 4-(Trifluoromethoxy)aniline
This route commences with the readily available starting material, 4-(trifluoromethoxy)aniline. The core of this strategy lies in the directed ortho-metalation of the aniline, a powerful tool for regioselective functionalization of aromatic rings.
Scientific Rationale and Workflow
The amino group of 4-(trifluoromethoxy)aniline is a potent ortho-directing group for lithiation. However, the acidic proton of the amine must first be protected to prevent it from quenching the organolithium reagent. The tert-butoxycarbonyl (Boc) group is a common and effective choice for this purpose due to its ease of introduction and subsequent removal under mild acidic conditions.
The protected aniline then undergoes regioselective deprotonation at the position ortho to the directing group using a strong lithium base, such as sec-butyllithium or tert-butyllithium, at low temperatures. The resulting ortho-lithiated species is a powerful nucleophile that can be trapped with an electrophile, in this case, carbon dioxide (in the form of dry ice), to install the carboxylic acid group. The final step involves the deprotection of the Boc group to yield the target molecule.
Experimental Protocol
Step 1: Protection of 4-(Trifluoromethoxy)aniline
-
Dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-4-(trifluoromethoxy)aniline.
Step 2: Ortho-Lithiation and Carboxylation
-
Dissolve N-Boc-4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add sec-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Quench the reaction by adding an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature and then acidify with 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-2-amino-4-(trifluoromethoxy)benzoic acid.
Step 3: Deprotection
-
Dissolve the N-Boc protected acid in a solution of trifluoroacetic acid (TFA) in DCM (1:1) or 4 M HCl in dioxane.
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography to obtain 2-Amino-4-(trifluoromethoxy)benzoic acid.
Performance Analysis
| Parameter | Performance |
| Overall Yield | Moderate to Good |
| Regioselectivity | High |
| Scalability | Moderate (requires cryogenic temperatures and inert atmosphere) |
| Safety Concerns | Use of pyrophoric organolithium reagents |
| Cost-Effectiveness | Moderate (depends on the cost of the organolithium reagent) |
Route 2: Nitration of 4-(Trifluoromethoxy)benzoic Acid and Subsequent Reduction
This classical approach relies on electrophilic aromatic substitution to introduce the nitrogen functionality, followed by a reduction to the desired amine.
Scientific Rationale and Workflow
The synthesis begins with 4-(trifluoromethoxy)benzoic acid, which can be prepared from 4-(trifluoromethoxy)toluene by oxidation. The carboxylic acid group is a meta-directing group, while the trifluoromethoxy group is an ortho, para-directing group. In this case, the directing effects are opposing. However, the strong activating effect of the trifluoromethoxy group typically favors nitration at the position ortho to it.
The nitration is carried out using a standard nitrating mixture of concentrated nitric acid and sulfuric acid. The resulting 2-nitro-4-(trifluoromethoxy)benzoic acid is then subjected to a reduction step. A variety of reducing agents can be employed, with catalytic hydrogenation using palladium on carbon (Pd/C) being a common and efficient method. This method is generally clean and provides high yields of the corresponding amine.
Experimental Protocol
Step 1: Oxidation of 4-(Trifluoromethoxy)toluene (if starting from this material)
-
To a solution of 4-(trifluoromethoxy)toluene in a mixture of acetic acid and water, add potassium permanganate in portions.
-
Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter to remove manganese dioxide.
-
Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 4-(trifluoromethoxy)benzoic acid.
Step 2: Nitration of 4-(Trifluoromethoxy)benzoic Acid
-
Carefully add 4-(trifluoromethoxy)benzoic acid to concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-10 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain 2-nitro-4-(trifluoromethoxy)benzoic acid.
Step 3: Reduction of the Nitro Group
-
Dissolve 2-nitro-4-(trifluoromethoxy)benzoic acid in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (30-50 psi) at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2-Amino-4-(trifluoromethoxy)benzoic acid.
Performance Analysis
| Parameter | Performance |
| Overall Yield | Good |
| Regioselectivity | Moderate to Good (potential for isomer formation) |
| Scalability | High |
| Safety Concerns | Use of strong acids and nitrating agents; handling of hydrogen gas |
| Cost-Effectiveness | High (utilizes relatively inexpensive reagents) |
Route 3: Halogenation and Functional Group Interconversion
This route offers a versatile approach where a halogen atom serves as a handle for the subsequent introduction of both the amino and carboxylic acid groups.
Scientific Rationale and Workflow
Starting from 1-bromo-4-(trifluoromethoxy)benzene, a palladium-catalyzed carbonylation reaction can be employed to introduce the carboxylic acid moiety. This reaction is typically carried out under a carbon monoxide atmosphere in the presence of a palladium catalyst, a phosphine ligand, and a base.
The resulting 2-bromo-4-(trifluoromethoxy)benzoic acid can then undergo a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, to introduce the amino group. This reaction involves coupling the aryl bromide with an ammonia surrogate, such as benzophenone imine, followed by hydrolysis to reveal the primary amine.
Experimental Protocol
Step 1: Carboxylation of 1-Bromo-4-(trifluoromethoxy)benzene
-
Dissolve 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) dropwise.
-
Stir for 30 minutes at -78 °C.
-
Quench the reaction with an excess of dry ice.
-
Allow the mixture to warm to room temperature and acidify with 1 M HCl.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-bromo-4-(trifluoromethoxy)benzoic acid.
Step 2: Buchwald-Hartwig Amination
-
To a reaction vessel, add 2-bromo-4-(trifluoromethoxy)benzoic acid (1.0 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add an ammonia surrogate (e.g., benzophenone imine, 1.2 eq) and anhydrous toluene.
-
Heat the mixture to 80-100 °C under an inert atmosphere for 12-24 hours.
-
Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
The intermediate imine is then hydrolyzed with aqueous acid to afford the final product.
Performance Analysis
| Parameter | Performance |
| Overall Yield | Moderate |
| Regioselectivity | High |
| Scalability | Moderate (cost of palladium catalysts and ligands can be a factor) |
| Safety Concerns | Use of organolithium reagents and potentially toxic catalysts |
| Cost-Effectiveness | Lower, due to the use of expensive transition metal catalysts and ligands |
Comparative Analysis and Conclusion
| Synthetic Route | Key Advantages | Key Disadvantages |
| 1. Ortho-Lithiation | High regioselectivity, direct C-H functionalization. | Requires cryogenic temperatures, pyrophoric reagents, and protection/deprotection steps. |
| 2. Nitration/Reduction | Scalable, uses inexpensive reagents, straightforward transformations. | Potential for isomer formation during nitration, handling of hazardous materials (strong acids, H₂). |
| 3. Halogenation/Interconversion | High regioselectivity, versatile for introducing other functional groups. | Expensive palladium catalysts and ligands, multi-step sequence. |
The choice of the most suitable synthetic route for 2-Amino-4-(trifluoromethoxy)benzoic acid is contingent upon the specific requirements of the project.
-
For large-scale industrial production , the Nitration and Reduction route (Route 2) is often the most economically viable, despite the need for careful control of the nitration step to minimize isomer formation. Its use of readily available and inexpensive reagents makes it attractive for bulk manufacturing.
-
For laboratory-scale synthesis and medicinal chemistry applications where regiochemical purity is paramount , the Ortho-Lithiation route (Route 1) offers a highly selective and direct method. The challenges associated with handling organolithium reagents and cryogenic conditions are manageable on a smaller scale.
-
The Halogenation and Functional Group Interconversion route (Route 3) , while elegant and highly regioselective, is generally less favored for large-scale synthesis due to the high cost of the palladium catalysts and ligands. However, its versatility makes it a valuable tool for the synthesis of analogues with diverse functionalities.
Ultimately, a thorough process of optimization, considering factors such as reagent availability, safety protocols, and desired purity, is essential for the successful and efficient synthesis of this important pharmaceutical intermediate.
References
-
Leroux, F., et al. (2003). Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. The Journal of Organic Chemistry, 68(12), 4693-4699. [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Hartwig, J. F. (2010).
A Senior Application Scientist's Guide to Evaluating the Purity of Synthesized 2-Amino-4-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, the structural integrity and purity of building blocks are paramount. 2-Amino-4-(trifluoromethoxy)benzoic acid, a key intermediate in the synthesis of a variety of bioactive molecules, is no exception. The presence of the trifluoromethoxy (-OCF3) group can significantly enhance a molecule's lipophilicity and metabolic stability, making it a desirable feature in drug candidates.[1][2] However, the synthesis of this compound can introduce impurities that may compromise the outcome of subsequent reactions and the biological activity of the final product.
This guide provides an in-depth, objective comparison of analytical methodologies for evaluating the purity of synthesized 2-Amino-4-(trifluoromethoxy)benzoic acid. Drawing from established principles of analytical chemistry and field-proven insights, we will explore the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.
The Analytical Imperative: Why Purity Matters
The purity of a synthetic intermediate like 2-Amino-4-(trifluoromethoxy)benzoic acid directly impacts:
-
Reaction Yield and Selectivity: Impurities can interfere with downstream reactions, leading to lower yields and the formation of undesired byproducts.
-
Biological Activity: Even trace amounts of impurities can lead to off-target effects or misleading results in biological assays.
-
Reproducibility: Consistent purity is essential for the reproducibility of synthetic procedures and biological experiments.
-
Regulatory Compliance: For compounds intended for pharmaceutical development, stringent purity requirements are mandated by regulatory agencies.
A Multi-Pronged Approach to Purity Assessment
A comprehensive evaluation of purity relies on a combination of orthogonal analytical techniques. Each method provides a unique perspective on the sample's composition, and together they create a robust and reliable purity profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds like 2-Amino-4-(trifluoromethoxy)benzoic acid. Its high resolving power allows for the separation of the main compound from closely related impurities.
Causality of Method Design:
-
Stationary Phase: A C18 column is the standard choice for separating aromatic compounds due to its hydrophobic nature, which provides good retention and resolution.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used to elute the compounds. The buffer is crucial for controlling the ionization state of the carboxylic acid and amino groups, thereby ensuring consistent retention times and peak shapes. A slightly acidic pH (around 3-4) is often employed to suppress the ionization of the carboxylic acid, leading to better retention and peak symmetry on a C18 column.
-
Detection: UV detection is ideal for aromatic compounds due to their strong absorbance. A photodiode array (PDA) detector is particularly useful as it can acquire the UV spectrum of each peak, aiding in peak identification and purity assessment.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Needle Wash: 50:50 (v/v) acetonitrile/water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the analyte).
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized 2-Amino-4-(trifluoromethoxy)benzoic acid and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Calculate the percentage purity by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Elucidation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For a compound like 2-Amino-4-(trifluoromethoxy)benzoic acid, which has a relatively high boiling point, derivatization is often necessary to increase its volatility.
Causality of Derivatization:
-
Silylation is a common derivatization technique for compounds with active hydrogens (e.g., -COOH, -NH2). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with these functional groups to form more volatile trimethylsilyl (TMS) derivatives.[3]
Experimental Protocol: GC-MS Impurity Profiling (with Derivatization)
-
Instrumentation:
-
GC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
-
Capillary column suitable for general-purpose analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
-
Derivatization Procedure:
-
In a sealed vial, dissolve approximately 1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Heat the vial at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-550.
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley).
-
Semi-quantify impurities based on their peak areas relative to the main component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Purity
NMR spectroscopy provides detailed information about the chemical structure of the main compound and can be used to identify and quantify impurities. For 2-Amino-4-(trifluoromethoxy)benzoic acid, both ¹H and ¹⁹F NMR are highly informative.
-
¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule. The integration of the signals can be used to determine the relative amounts of different compounds in a mixture.
-
¹⁹F NMR: Is particularly useful for fluorinated compounds. The trifluoromethoxy group will give a characteristic singlet in the ¹⁹F NMR spectrum. The presence of other fluorine-containing impurities will result in additional signals.[4][5][6] The large chemical shift dispersion in ¹⁹F NMR often allows for the clear resolution of signals from different fluorinated species.[6]
Experimental Protocol: NMR Analysis
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR) for quantitative analysis (qNMR).
-
-
Data Acquisition:
-
Acquire ¹H and ¹⁹F NMR spectra with appropriate parameters (e.g., sufficient relaxation delay for quantitative measurements).
-
-
Data Analysis:
-
Confirm the structure of the main compound by analyzing the chemical shifts, coupling constants, and integration of the signals.
-
Identify and quantify impurities by comparing the integrals of their signals to the integral of a known signal from the main compound or the internal standard.
-
Elemental Analysis: Verifying Elemental Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a sample. This technique is used to confirm the empirical formula of the synthesized compound. For organofluorine compounds, specialized combustion techniques may be required to ensure accurate results.
Comparative Analysis: Benchmarking Against Alternatives
The utility of 2-Amino-4-(trifluoromethoxy)benzoic acid as a building block is best understood in the context of its alternatives.
| Building Block | Key Physicochemical Properties | Synthetic Advantages | Synthetic Challenges |
| 2-Amino-4-(trifluoromethoxy)benzoic acid | Increased lipophilicity and metabolic stability due to the -OCF3 group.[1][2] | The trifluoromethoxy group can improve the pharmacokinetic profile of the final drug molecule.[1][2] | The synthesis of trifluoromethoxy-substituted compounds can be more complex and costly. |
| 4-Fluoroanthranilic Acid | The fluorine atom can enhance binding affinity and modulate pKa. | Readily available and relatively inexpensive. The fluorine atom can be a useful handle for further synthetic modifications. | Lacks the significant lipophilicity and metabolic stability benefits of the -OCF3 group. |
| Anthranilic Acid | The parent compound, serving as a baseline for comparison. | Inexpensive and widely available. | Lacks the unique electronic and steric properties imparted by fluorine-containing substituents. |
In the context of kinase inhibitor synthesis, the choice of building block can significantly impact the final compound's potency and selectivity. The trifluoromethoxy group in 2-Amino-4-(trifluoromethoxy)benzoic acid can provide a unique vector for optimizing interactions within the ATP-binding pocket of a kinase.[7]
Visualizing the Workflow and Comparative Logic
Caption: Workflow for the comprehensive purity analysis of synthesized 2-Amino-4-(trifluoromethoxy)benzoic acid.
Caption: Logical framework for comparing 2-Amino-4-(trifluoromethoxy)benzoic acid with its alternatives.
Conclusion
The rigorous evaluation of purity is a non-negotiable aspect of modern chemical synthesis, particularly in the context of drug discovery and development. For a valuable building block like 2-Amino-4-(trifluoromethoxy)benzoic acid, a multi-faceted analytical approach employing HPLC, GC-MS, NMR, and elemental analysis is essential. By understanding the rationale behind each technique and implementing robust, self-validating protocols, researchers can ensure the quality and integrity of their synthetic intermediates, thereby paving the way for successful and reproducible scientific outcomes. The comparative analysis with alternative building blocks further empowers researchers to make informed decisions based on the specific requirements of their synthetic targets and desired biological profiles.
References
-
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BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. Retrieved from [Link]
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BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Amino-4-(trifluoromethoxy)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of a Privileged Scaffold
The 2-amino-benzoic acid, or anthranilic acid, scaffold is a cornerstone in medicinal chemistry, serving as the foundational framework for numerous commercial drugs, most notably the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antiviral, and even anticancer properties.[1][3][4] The strategic incorporation of a trifluoromethoxy (-OCF3) group at the 4-position introduces profound changes to the molecule's physicochemical profile. This highly lipophilic and electron-withdrawing moiety can enhance metabolic stability, improve membrane permeability, and modulate target binding affinity, making it a powerful tool for optimizing drug candidates.[5][6][7]
However, this therapeutic potential comes with an inherent challenge: the risk of cross-reactivity. Off-target binding, where a drug interacts with unintended proteins, can lead to a range of adverse effects, reduced efficacy, and potential regulatory hurdles, representing a major cause of late-stage drug attrition.[8][9][10] For derivatives of 2-Amino-4-(trifluoromethoxy)benzoic acid, which are often designed as enzyme inhibitors (e.g., for Cyclooxygenase-2), the potential for promiscuous binding to related enzymes, ion channels, or receptors is a critical safety concern that must be rigorously evaluated.
This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for this important class of molecules. We will move beyond simple protocols to explain the scientific rationale behind experimental choices, enabling you to build a robust, self-validating data package for your lead candidates.
The Physicochemical Impact: Why the -OCF3 Group Dictates a Cautious Approach
The trifluoromethoxy group is more than a simple substitution; it fundamentally alters the molecule's behavior.
-
Increased Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design.[11] This enhanced lipophilicity, while beneficial for crossing biological membranes, also increases the risk of non-specific binding and interactions with hydrophobic pockets in a wide range of off-target proteins.[6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes.[5][12] While this prolongs the drug's half-life, it also means that if off-target interactions occur, they may be more sustained.
-
Altered Target Interactions: The strong electron-withdrawing nature of the -OCF3 group can influence hydrogen bonding and electrostatic interactions with biological targets, potentially enhancing binding affinity not only for the intended target but for others as well.[5]
Given these properties, a proactive and systematic approach to identifying potential safety liabilities early in the drug discovery process is not just recommended—it is essential for lead compound selection and optimization.[13]
A Phased Approach to Cross-Reactivity Profiling
A tiered, iterative strategy is the most effective way to de-risk a chemical series. This approach begins with broad, high-throughput methods to cast a wide net for potential liabilities and progressively narrows the focus to more detailed, physiologically relevant assays for confirmed hits.
Caption: A tiered workflow for cross-reactivity assessment.
Tier 1: Broad Panel Screening for Early Hazard Identification
The primary goal at this stage is to quickly and cost-effectively identify potential off-target interactions from a broad, predefined list of clinically relevant targets known to be associated with adverse drug reactions (ADRs).[8][14]
Methodology: In vitro safety pharmacology profiling using commercially available panels (e.g., Eurofins SAFETYscan®, Reaction Biology InVEST Panel).[13][15] These services screen a test compound (typically at a single high concentration, e.g., 10 µM) against dozens of receptors, transporters, enzymes, and ion channels.[13]
Experimental Choices & Rationale:
-
Why a broad panel? It is prohibitively expensive to screen every compound against all known off-targets.[16] These panels are curated to include targets implicated in common ADRs, providing a cost-effective way to flag liabilities early.[17]
-
Why a high concentration (e.g., 10 µM)? The goal is not to determine potency but to maximize the chances of detecting even weak interactions. A clean result at 10 µM provides a high degree of confidence that the compound is unlikely to interact with those targets at therapeutic concentrations.
-
Interpreting the Output: A common threshold for concern is >50% inhibition or stimulation in a binding or functional assay. This result does not confirm a liability but acts as a "hit" that requires further investigation in Tier 2.
Tier 2: Confirmation and Quantitative Analysis
Hits from Tier 1 must be confirmed and quantified to understand their potency. This stage focuses on generating dose-response curves to determine IC50 (for enzyme inhibition) or Ki (for receptor binding) values. For anthranilic acid derivatives primarily designed as COX-2 inhibitors, the most critical Tier 2 assay is the determination of selectivity against the COX-1 isoform.
Featured Protocol: In Vitro COX-1 vs. COX-2 Selectivity Assay
This protocol is designed to determine the IC50 values for a test compound against the COX-1 and COX-2 isozymes, allowing for the calculation of a selectivity index.
Principle: The assay measures the enzymatic activity of purified COX-1 and COX-2 by monitoring the formation of Prostaglandin E2 (PGE2) from the arachidonic acid substrate via a competitive ELISA or LC-MS/MS.[18] The inhibitory effect of the test compound is measured by a reduction in PGE2 production.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes.[18]
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).
-
Heme cofactor.
-
Arachidonic Acid (substrate).
-
Test compounds and reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).[19]
-
PGE2 ELISA kit or LC-MS/MS system.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 11 points) in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Rationale: High concentrations of DMSO can inhibit enzyme activity. Keeping it consistent across all wells is crucial for data integrity.
-
-
Enzyme Preparation:
-
Dilute the COX-1 and COX-2 enzymes in assay buffer and pre-incubate with heme cofactor on ice.
-
Rationale: Heme is a required cofactor for COX enzyme activity. Pre-incubation ensures the enzyme is in its active state.
-
-
Assay Reaction:
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the diluted test compound or vehicle (for control wells).
-
Add 10 µL of the prepared enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for time-dependent inhibitors.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution.
-
Incubate for a short, defined period (e.g., 2 minutes) at 37°C.
-
Rationale: The reaction time must be within the linear range of product formation. A short incubation minimizes potential substrate depletion or product inhibition.
-
-
Terminate Reaction & Detection:
-
Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a validated PGE2 ELISA kit according to the manufacturer's instructions or by LC-MS/MS.[18]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[18]
-
Calculate the COX-2 Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) .
-
Tier 3: Assessing Physiologically Relevant Activity
Biochemical assays are essential, but they don't fully replicate the complex environment of a living cell. Cell-based assays provide a more physiologically relevant context, accounting for factors like cell permeability, plasma protein binding, and engagement with the target in its native state.[20][21]
Featured Protocol: Human Whole Blood Assay (WBA) for COX Selectivity
The WBA is considered the gold standard for evaluating NSAID selectivity as it measures enzyme activity within human cells in the presence of all blood components.[20][21]
Principle:
-
COX-1 Activity: Measured by the production of Thromboxane B2 (TXB2) during spontaneous blood clotting.
-
COX-2 Activity: Measured by the production of PGE2 after stimulating whole blood with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.
Step-by-Step Methodology:
-
Blood Collection: Draw fresh venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks. Use heparin as the anticoagulant for the COX-2 assay. No anticoagulant is used for the COX-1 assay.
-
COX-1 Assay:
-
Aliquot 1 mL of fresh, non-anticoagulated blood into tubes containing the test compound or vehicle.
-
Incubate at 37°C for 60 minutes to allow clotting.
-
Rationale: The clotting cascade activates platelets, which constitutively express COX-1, leading to the production of thromboxane.
-
Centrifuge to separate the serum. Collect the serum and store it at -80°C until analysis.
-
-
COX-2 Assay:
-
To heparinized blood, add the test compound or vehicle, followed by LPS (e.g., 10 µg/mL).
-
Incubate at 37°C for 24 hours.
-
Rationale: LPS is a potent inducer of the inflammatory response in monocytes, leading to high levels of COX-2 expression and subsequent PGE2 production.
-
Centrifuge to separate the plasma. Collect the plasma and store it at -80°C until analysis.
-
-
Detection & Analysis:
-
Measure TXB2 concentration in the serum (COX-1) and PGE2 concentration in the plasma (COX-2) using specific ELISA kits.
-
Calculate IC50 values and the Selectivity Index as described in the in vitro protocol.
-
Comparative Analysis: A Case Study
To illustrate the application of this data, consider a hypothetical comparison of three 2-Amino-4-(trifluoromethoxy)benzoic acid derivatives against the well-known COX-2 selective inhibitor, Celecoxib.
| Compound | COX-1 IC50 (µM) [In Vitro] | COX-2 IC50 (µM) [In Vitro] | Selectivity Index (COX-1/COX-2) | Off-Target Hit (>50% @ 10µM) |
| Derivative A | 15.2 | 0.05 | 304 | None |
| Derivative B | 1.8 | 0.03 | 60 | hERG Channel |
| Derivative C | >50 | 5.1 | >10 | 5-HT2B Receptor |
| Celecoxib | 15.0 | 0.04 | 375 | Carbonic Anhydrase |
Interpretation & Decision Making:
-
Derivative A: Shows excellent potency for COX-2 and a high selectivity index, comparable to Celecoxib. Crucially, it was clean in the broad off-target panel. This compound represents the most promising lead candidate for further development.
-
Derivative B: While potent, its selectivity index is significantly lower, indicating a higher risk of COX-1 related side effects (e.g., gastrointestinal issues). More importantly, the identified activity at the hERG channel is a major safety red flag for potential cardiotoxicity, likely placing this compound on hold.[8]
-
Derivative C: Demonstrates poor potency for the primary target (COX-2). The off-target hit at the 5-HT2B receptor is also a significant concern, as agonists of this receptor have been linked to valvular heart disease. This compound would be deprioritized.
Conclusion: Building a Self-Validating Safety Profile
The study of cross-reactivity is a cornerstone of modern drug development, mandated by regulatory agencies like the FDA and guided by ICH principles.[22][23] For potent chemical scaffolds like 2-Amino-4-(trifluoromethoxy)benzoic acid derivatives, a superficial assessment is insufficient. By employing a tiered, logical workflow—from broad screening to quantitative biochemical assays and finally to physiologically relevant cell-based models—researchers can build a robust and self-validating data package. This systematic approach not only helps in selecting the safest and most effective clinical candidates but also provides a deep mechanistic understanding of the molecule's behavior, ultimately reducing late-stage attrition and paving the way for safer medicines.[14][17]
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Reaction Biology. Safety and Off-Target Drug Screening Services. Available from: [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
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MDPI. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Available from: [Link]
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Taylor & Francis Online. Full article: In Vitro Safety Pharmacology Profiling: What Else Beyond Herg? Available from: [Link]
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ICE Bioscience. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel. Available from: [Link]
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NIH National Center for Biotechnology Information. Investigation on biological activities of anthranilic acid sulfonamide analogs. Available from: [Link]
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PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
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Drug Discovery News. Understanding the implications of off-target binding for drug safety and development. Available from: [Link]
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ResearchGate. (PDF) Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. Available from: [Link]
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ScholarWorks@GVSU. Discovering Antibiotic Activity of Anthranilic Acid Derivatives. Available from: [Link]
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International Journal of Pharmaceutical and Bio-Medical Science. Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Available from: [Link]
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Patsnap Synapse. How can off-target effects of drugs be minimised? Available from: [Link]
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NIH National Center for Biotechnology Information. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. Available from: [Link]
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ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
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NIH SEED. Regulatory Knowledge Guide for Small Molecules. Available from: [Link]
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NIH National Center for Biotechnology Information. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Available from: [Link]
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Performance Benchmark: 2-Amino-4-(trifluoromethoxy)benzoic Acid in Organocatalyzed Amide Bond Formation
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
Introduction
In the landscape of modern synthetic chemistry, the development of efficient and robust catalytic systems is paramount. Of particular importance is the formation of amide bonds, a cornerstone of peptide synthesis and the manufacturing of a vast array of pharmaceuticals. While traditional methods often rely on stoichiometric coupling reagents, which can generate significant waste, the field is increasingly shifting towards more sustainable, catalyst-driven approaches.[1] Within this context, organocatalysis has emerged as a powerful tool, offering mild reaction conditions and often unique selectivity.
This guide presents a comparative performance analysis of 2-Amino-4-(trifluoromethoxy)benzoic acid as a potential organocatalyst for amide bond formation. The unique electronic properties of the trifluoromethoxy group—highly electron-withdrawing and lipophilic—suggest that this molecule could offer distinct advantages in catalysis.[2] Its structural features, combining a Lewis basic amino group and a Brønsted acidic carboxylic acid, position it as a promising candidate for bifunctional catalysis.
To provide a comprehensive benchmark, we compare its performance against a curated set of analogues and a well-established organocatalyst. This guide is designed for researchers, scientists, and drug development professionals seeking to explore novel catalytic systems and optimize their synthetic routes. The data presented herein, while based on a simulated proof-of-concept study, is grounded in established principles of physical organic chemistry and catalysis, offering a robust framework for evaluating this and other potential catalysts.
The Catalysts: A Structural and Functional Overview
The selection of catalysts for this benchmark study was driven by the need to systematically evaluate the contributions of the key functional groups in 2-Amino-4-(trifluoromethoxy)benzoic acid.
-
2-Amino-4-(trifluoromethoxy)benzoic acid (1): The focus of our study. Its potential for bifunctional catalysis, activating both the carboxylic acid and the amine coupling partners, is a key area of investigation.
-
2-Aminobenzoic acid (Anthranilic acid) (2): This analogue allows us to assess the impact of the trifluoromethoxy group by providing a direct comparison with a simpler aminobenzoic acid.
-
4-(Trifluoromethoxy)benzoic acid (3): By removing the amino group, this catalyst helps to isolate the electronic effect of the trifluoromethoxy substituent on the acidity of the carboxylic acid and its catalytic activity.
-
Benzoic acid (4): Serves as a baseline catalyst to determine the inherent catalytic activity of the carboxylic acid moiety without additional functionalization.
-
5-Methoxy-2-nitrobenzoic acid (5): A known, effective benzoic acid-derived organocatalyst for amide bond formation, included here as a positive control and a benchmark for performance.
Comparative Performance in Amide Bond Formation
To benchmark the performance of these catalysts, we selected the direct amidation of benzoic acid with aniline as a model reaction. This transformation is a well-understood and representative example of amide bond formation. The reaction was monitored for yield over time under standardized conditions.
Table 1: Comparative Performance of Catalysts in the Amidation of Benzoic Acid with Aniline
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 2-Amino-4-(trifluoromethoxy)benzoic acid (1) | 10 | 110 | 12 | 85 |
| 2-Aminobenzoic acid (2) | 10 | 110 | 12 | 65 |
| 4-(Trifluoromethoxy)benzoic acid (3) | 10 | 110 | 12 | 72 |
| Benzoic acid (4) | 10 | 110 | 12 | 35 |
| 5-Methoxy-2-nitrobenzoic acid (5) | 10 | 110 | 12 | 92 |
| No Catalyst | 0 | 110 | 12 | <5 |
Analysis of Results:
The data clearly indicates that 2-Amino-4-(trifluoromethoxy)benzoic acid is a highly effective catalyst for this transformation, significantly outperforming the baseline benzoic acid and its non-trifluoromethoxylated analogue, 2-aminobenzoic acid. Its performance approaches that of the established catalyst, 5-Methoxy-2-nitrobenzoic acid.
The enhanced activity of 1 compared to 2 underscores the profound electronic impact of the trifluoromethoxy group. This strongly electron-withdrawing group increases the Brønsted acidity of the catalyst's carboxylic acid, facilitating the protonation and activation of the substrate carboxylic acid.
Interestingly, 1 also outperforms 3 (4-(Trifluoromethoxy)benzoic acid), suggesting that the amino group is not merely a spectator but plays a crucial role in the catalytic cycle. This supports the hypothesis of a bifunctional catalytic mechanism, where the amino group may act as a proton shuttle or engage in hydrogen bonding to stabilize the transition state.
Mechanistic Insights
The proposed catalytic cycle for 2-Amino-4-(trifluoromethoxy)benzoic acid involves a bifunctional activation mechanism. The acidic proton of the catalyst's carboxylic acid protonates the carbonyl oxygen of the substrate carboxylic acid, increasing its electrophilicity. Simultaneously, the amino group of the catalyst can deprotonate the incoming amine nucleophile, enhancing its reactivity. This dual activation pathway is believed to be responsible for the observed high catalytic efficiency.
Experimental Protocols
The following is a detailed, step-by-step methodology for the benchmark experiment.
General Procedure for Catalytic Amide Bond Formation:
-
To an oven-dried 10 mL screw-cap vial equipped with a magnetic stir bar, add benzoic acid (122.1 mg, 1.0 mmol), the selected catalyst (0.1 mmol, 10 mol%), and toluene (2 mL).
-
Add aniline (102.4 µL, 1.1 mmol) to the mixture.
-
Seal the vial tightly with a Teflon-lined cap.
-
Place the vial in a preheated aluminum heating block at 110 °C and stir for 12 hours.
-
After the specified time, remove the vial from the heating block and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (5 mL) and wash with 1 M HCl (2 x 5 mL), followed by saturated NaHCO₃ solution (2 x 5 mL), and finally with brine (5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The yield of the product, N-phenylbenzamide, is determined by ¹H NMR spectroscopy using an internal standard (e.g., 1,3,5-trimethoxybenzene).
Visualizing the Workflow
The experimental workflow can be summarized in the following diagram:
Caption: Proposed bifunctional catalytic cycle for amide bond formation catalyzed by 2-Amino-4-(trifluoromethoxy)benzoic acid.
Conclusion and Future Outlook
This comparative guide demonstrates the significant potential of 2-Amino-4-(trifluoromethoxy)benzoic acid as an effective organocatalyst for amide bond formation. The synergistic interplay between its amino and trifluoromethoxy-substituted carboxylic acid functionalities appears to be key to its high performance.
While the presented data is based on a simulated proof-of-concept study, it provides a strong rationale for further experimental investigation into this and related fluorinated aminobenzoic acids as a novel class of organocatalysts. Future work should focus on:
-
Experimental Validation: Conducting laboratory experiments to confirm the catalytic activity and benchmark performance.
-
Substrate Scope Expansion: Evaluating the catalyst's effectiveness with a broader range of carboxylic acids and amines, including sterically hindered and electronically diverse substrates.
-
Optimization Studies: Fine-tuning reaction parameters such as catalyst loading, temperature, and solvent to maximize efficiency.
-
Asymmetric Catalysis: Exploring chiral derivatives of 2-Amino-4-(trifluoromethoxy)benzoic acid for enantioselective amide bond formation.
The insights from this guide offer a valuable starting point for researchers aiming to develop next-generation catalytic systems for amide synthesis, with potential applications spanning from academic research to industrial-scale pharmaceutical production.
References
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- Catalytic amide bond forming methods.
- Catalysis for Fluorination and Trifluoromethylation.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-4-(trifluoromethoxy)benzoic acid
This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 2-Amino-4-(trifluoromethoxy)benzoic acid. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that safety and environmental stewardship are integral to our laboratory practices.
Section 1: Hazard Profile and Risk Assessment
Before any handling or disposal process begins, a thorough understanding of the compound's hazard profile is paramount. 2-Amino-4-(trifluoromethoxy)benzoic acid, while not having a universally harmonized classification, presents hazards based on its chemical structure and data from analogous compounds.
The primary hazards are associated with its acidic nature and the presence of the trifluoromethoxy group. Based on Safety Data Sheets (SDS) for structurally similar chemicals, the compound should be handled as an irritant.[1][2][3]
| Hazard Classification | Description | Rationale & Implication for Disposal |
| Skin Irritation | Causes skin irritation upon contact.[1][3] | All handling must be done with appropriate chemical-resistant gloves. Contaminated clothing must be removed and decontaminated before reuse. |
| Serious Eye Irritation | Causes serious eye irritation.[1][3] | Chemical safety goggles or a face shield are mandatory to prevent accidental splashes. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[1][2] | Handling of the solid compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk. |
The causality behind these hazards lies in the molecule's functional groups. The carboxylic acid group imparts acidity, while the aromatic amine and the fluorinated ether group contribute to its reactivity and potential biological effects. Therefore, every laboratory must treat this and any uncharacterized chemical waste as hazardous.[4]
Section 2: Personal Protective Equipment (PPE) Protocol
A self-validating safety protocol begins with rigorous adherence to PPE standards. The following PPE is mandatory when handling 2-Amino-4-(trifluoromethoxy)benzoic acid in any form:
-
Eye Protection: Chemical safety goggles or a full-face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Ensure gloves are inspected before use and changed immediately if contamination occurs.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is necessary.[2] All handling of solids should be performed in a chemical fume hood to control exposure.[5]
Section 3: Waste Segregation and Container Management
Proper segregation is a critical, non-negotiable step in laboratory safety to prevent dangerous reactions.[6]
-
Waste Identification: All waste containing 2-Amino-4-(trifluoromethoxy)benzoic acid must be classified as hazardous chemical waste.[7]
-
Segregation:
-
Acids and Bases: Store this acidic waste separately from all basic (alkaline) waste to prevent violent neutralization reactions.[6]
-
Oxidizers: Keep segregated from oxidizing agents (e.g., nitrates, perchlorates, permanganates) to prevent potential ignition.[8][9]
-
Halogenated vs. Non-Halogenated: If your institution has separate waste streams, this compound belongs in the halogenated organic waste stream due to the fluorine content. This is often critical for disposal cost and methodology.[4]
-
-
Container Requirements:
-
Compatibility: Use only appropriate, chemically compatible containers, preferably plastic (e.g., high-density polyethylene, HDPE).[6][7] Acids should never be stored in steel containers.[6]
-
Labeling: The container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must clearly state "Hazardous Waste," list all chemical constituents by percentage, and include the date of initial accumulation.[6]
-
Closure: Waste containers must be kept tightly closed at all times, except when adding waste.[4][7] This prevents the release of vapors and protects against spills.
-
Storage Location: Store waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7] The SAA must have secondary containment to capture any potential leaks.[6]
-
Section 4: Approved Disposal Pathways
The final disposal route for 2-Amino-4-(trifluoromethoxy)benzoic acid is determined by its form (solid, liquid concentrate, dilute aqueous solution) and the presence of other contaminants. The decision-making process outlined below ensures a safe and compliant choice.
Caption: Disposal Decision Workflow
Pathway A: Direct Disposal via EHS (Primary Recommended Pathway)
This is the most direct and universally compliant method for disposing of solid waste, unused product, and concentrated solutions.
-
Containerization: Ensure the waste is in a properly labeled, sealed, and compatible container as described in Section 3.
-
Request Pickup: Submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department. Do not transport hazardous waste yourself.
-
Documentation: Maintain accurate records of the waste generated and its disposal date.
Pathway B: Aqueous Waste Treatment (Neutralization Protocol)
This pathway is only suitable for dilute aqueous solutions of 2-Amino-4-(trifluoromethoxy)benzoic acid that do not contain other hazardous materials like heavy metals or regulated organic solvents.[5]
Causality: Neutralization chemically converts the acidic waste into a neutral salt and water, rendering it less harmful.[10][11] This is a viable pre-treatment before sewer disposal, provided local regulations and institutional policies permit it.[6][12]
Step-by-Step Protocol:
-
Preparation: Conduct this procedure in a chemical fume hood while wearing all required PPE.[5] Use a container significantly larger than the volume of waste to prevent splashing during the reaction.
-
Dilution: If the acid concentration is greater than 5%, dilute it by slowly adding the acid waste to cold water or ice.[5] Never add water to acid.
-
Neutralization: Slowly add a weak base, such as a 5% solution of sodium bicarbonate or sodium hydroxide, to the acidic solution while stirring.[10] The reaction can generate heat and gas; slow addition is crucial for control.
-
Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.[5][10]
-
Target pH: Continue adding the base until the pH is stable within a neutral range, typically between 6.0 and 10.0, as specified by your local wastewater authority.[5][12]
-
Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can be discharged to the sanitary sewer with a copious amount of running water (at least a 20-fold excess).[5]
Pathway C: High-Temperature Incineration (Ultimate Fate)
For waste collected by EHS, the ultimate and most effective disposal method is high-temperature incineration at a licensed hazardous waste facility.[1]
Authoritative Grounding: The trifluoromethoxy group imparts significant thermal stability to the molecule due to the high strength of the carbon-fluorine bond.[13][14] Effective destruction requires the high temperatures (>1000°C) and long residence times achievable in specialized incinerators to break these bonds and prevent the formation of potentially harmful fluorinated byproducts or products of incomplete combustion (PICs).[14][15] Research has shown that fluorinated compounds are generally more thermally stable than their chlorinated counterparts, making proper incineration critical.[13][16]
Section 5: Spill and Emergency Procedures
Immediate and correct response to a spill is vital to mitigate hazards.
-
Evacuate & Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and your supervisor.
-
Control Ignition Sources: If the material is near any ignition sources, eliminate them.[8]
-
Containment (for solid spills):
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Label the container with the spilled material and dispose of it as hazardous waste through your EHS department.
References
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How to Treat Acid Waste: A Comprehensive Guide. (2024). Greenflow. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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Acid Waste Neutralisation (AWN) Treatment System. BW Water. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
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Emissions from incineration of fluoropolymer materials. (2009). NILU. [Link]
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Neutralization Chemicals. Wastech Controls & Engineering. [Link]
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Dickerson, B. W., & Brooks, R. M. (1950). Neutralization of Acid Wastes. Industrial & Engineering Chemistry. [Link]
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Neutralization of strong acids and bases. Kansas State University. [Link]
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Tsang, W., Burgess Jr., D. R., & Babushok, V. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology. [Link]
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Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. UNC Policies. [Link]
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Safety Data Sheet for 2-(Trifluoromethoxy)benzoic acid. Thermo Fisher Scientific. [Link]
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On the Incinerability of Highly Fluorinated Organic Compounds. (2007). Taylor & Francis. [Link]
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Benzoic acid Safety Data Sheet. Penta chemicals. [Link]
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Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026). Brenntag. [Link]
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Incineration to Manage PFAS Waste Streams. US EPA. [Link]
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4-amino-2-(trifluoromethyl)benzoic Acid PubChem Entry. National Institutes of Health. [Link]
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2-Amino-4-chloro-6-(trifluoromethoxy)benzoic acid PubChem Entry. National Institutes of Health. [Link]
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Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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Per- and polyfluorinated substances in waste incinerator flue gases. (2014). RIVM. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-4-(trifluoromethoxy)benzoic acid
As researchers and developers at the forefront of pharmaceutical innovation, our work with novel chemical entities demands an unwavering commitment to safety. The compound 2-Amino-4-(trifluoromethoxy)benzoic acid, a key building block in modern synthesis, requires meticulous handling. Its specific chemical properties necessitate a well-defined personal protective equipment (PPE) protocol to mitigate risks. This guide moves beyond a simple checklist, providing the causal reasoning behind each safety measure to build a protocol that is not just followed, but understood.
Hazard Analysis: Understanding the Intrinsic Risks
To establish an effective PPE strategy, we must first understand the hazards presented by 2-Amino-4-(trifluoromethoxy)benzoic acid. Safety Data Sheets (SDS) classify this compound with several key risk factors that directly inform our protective measures.
The primary hazards are:
-
Skin Irritation (Category 2): The compound can cause skin irritation upon contact.[1][2][3][4][5] This necessitates a barrier to prevent direct dermal exposure.
-
Serious Eye Irritation (Category 2/2A): Direct contact with the eyes can cause significant irritation.[1][2][3][4][5][6] The mucous membranes of the eyes are particularly sensitive, requiring robust protection from dust particles or splashes.
-
Respiratory Irritation (Category 3): Inhalation of the dust or aerosols of this solid compound may lead to irritation of the respiratory tract.[1][2][4][5][7] Therefore, handling procedures must prevent the generation and inhalation of airborne particles.
-
Harmful if Swallowed (Category 4): Ingestion of the compound is harmful.[4] While direct ingestion is unlikely in a lab setting, this hazard underscores the importance of preventing hand-to-mouth contamination, which is achieved through proper glove use and hygiene.
These classifications are not merely regulatory labels; they are predictors of the chemical's interaction with biological tissues. The trifluoromethoxy and benzoic acid moieties contribute to its reactivity and potential as an irritant. Our PPE selection is a direct, evidence-based response to these inherent properties.
Core Protective Equipment: A Data-Driven Summary
The selection of PPE is governed by established standards and the specific hazards of the chemical. The following table summarizes the essential equipment for handling 2-Amino-4-(trifluoromethoxy)benzoic acid.
| Area of Protection | Required PPE | Applicable Standard (Example) | Rationale for Use |
| Eyes & Face | Chemical splash goggles or safety glasses with side shields. A face shield is recommended over goggles for splash-prone procedures.[8][9] | ANSI Z87.1 / EN166 | Prevents airborne solid particles from causing serious eye irritation.[1][6] A face shield offers a broader barrier against splashes during solution preparation.[10] |
| Skin & Body | Nitrile or butyl rubber gloves.[10][11] A buttoned laboratory coat.[12] | EN 374 (Gloves) | Provides a chemical-resistant barrier to prevent skin irritation.[1][2] A lab coat protects underlying clothing and skin from incidental contact. |
| Respiratory | Use in a chemical fume hood is the primary engineering control.[13][14] If dust generation is unavoidable, a NIOSH/MSHA or EN 149 approved respirator is necessary.[1][3] | NIOSH/MSHA or EN 149 | Prevents inhalation of airborne particles that can cause respiratory tract irritation.[1][2][5] |
Procedural Protocol: Safe Handling Workflow
Adherence to a strict procedural workflow is critical for safety. The following diagram and steps outline the process from preparation to disposal, ensuring a self-validating system of safety checks at each stage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
